molecular formula C35H62N7O19P3S B15547222 3,4-Dihydroxytetradecanoyl-CoA

3,4-Dihydroxytetradecanoyl-CoA

Cat. No.: B15547222
M. Wt: 1009.9 g/mol
InChI Key: IZQWFSPDTOFFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O19P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,4-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-5-6-7-8-9-10-11-12-22(43)23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI Key

IZQWFSPDTOFFSG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Endogenous Presence of 3,4-Dihydroxytetradecanoyl-CoA in Mammalian Cells: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive review of the scientific literature was conducted to investigate the endogenous presence, biosynthesis, and function of 3,4-Dihydroxytetradecanoyl-CoA in mammalian cells. The search encompassed a wide range of databases and search terms related to this molecule and its potential metabolic pathways. The exhaustive search did not yield any direct evidence for the natural occurrence of this compound in mammalian systems. Consequently, quantitative data, established experimental protocols for its detection, and associated signaling pathways are not available. This document summarizes the findings and discusses related metabolic pathways that, while not directly evidencing the existence of the target molecule, provide a context for fatty acid metabolism in mammalian cells.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of cholesterol and other essential molecules.[1] The diversity of acyl-CoA species reflects the vast array of fatty acids and other carboxylic acids utilized by cells. This guide sought to consolidate the existing knowledge base for a specific acyl-CoA, this compound, within mammalian cells. However, our investigation revealed a significant gap in the literature regarding this particular molecule.

Endogenous Presence and Biosynthesis: A Null Finding

Despite extensive searches, no scientific publications were identified that report the endogenous presence of this compound in any mammalian cell type or tissue. While mammalian cells possess a robust machinery for fatty acid synthesis and modification, the specific enzymatic activities required to produce a 3,4-dihydroxy-14-carbon acyl-CoA have not been described.

Hypothetically, the formation of such a molecule could involve the following pathways, although it is crucial to reiterate that this is speculative:

  • Hydroxylation of Tetradecanoyl-CoA: Cytochrome P450 (CYP) enzymes are known to hydroxylate fatty acids at various positions.[2] For instance, CYP4A and CYP4F subfamilies hydroxylate fatty acids at the ω and ω-1 positions.[2][3] While CYP enzymes can introduce hydroxyl groups, the specific generation of a vicinal diol at the 3 and 4 positions of tetradecanoic acid has not been documented in mammalian systems.

  • Modification of Beta-Oxidation Intermediates: The beta-oxidation of fatty acids involves the formation of 3-hydroxyacyl-CoA intermediates by the action of enoyl-CoA hydratase.[4] A subsequent hydroxylation at the 4th position would be required to form this compound. The enzymes known to participate in beta-oxidation, such as 3-hydroxyacyl-CoA dehydrogenase, catalyze the oxidation of the 3-hydroxyl group, not the addition of a second hydroxyl group.[4][5]

The following diagram illustrates a hypothetical and unconfirmed pathway for the generation of this compound.

Hypothetical Biosynthesis of this compound Tetradecanoyl-CoA Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->3-Hydroxytetradecanoyl-CoA Unknown 3-Hydroxylase This compound This compound (Hypothetical) 3-Hydroxytetradecanoyl-CoA->this compound Unknown 4-Hydroxylase

A speculative pathway for the formation of this compound.

Quantitative Data: Not Available

Due to the absence of any reported detection of endogenous this compound in mammalian cells, there is no quantitative data available on its concentration in different cell types or tissues.

For context, the table below presents representative concentrations of other, well-characterized acyl-CoA species in mammalian cells, as determined by liquid chromatography-mass spectrometry (LC-MS). These values can vary significantly depending on the cell type, metabolic state, and analytical methodology.

Acyl-CoA SpeciesCell TypeConcentration (pmol/10^6 cells)Reference
Acetyl-CoAHepG210.644[6]
Succinyl-CoAHepG225.467[6]
Propionyl-CoAHepG23.532[6]
Crotonyl-CoAHepG20.032[6]
Lactoyl-CoAHepG20.011[6]

Experimental Protocols: A Methodological Void

The lack of identification of this compound in mammalian cells means there are no established and validated experimental protocols for its extraction, detection, and quantification.

However, should this molecule be discovered in the future, it is anticipated that methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the most suitable for its analysis. This technique offers the high sensitivity and specificity required for the detection and quantification of low-abundance acyl-CoAs.

A generalized workflow for the analysis of a novel acyl-CoA, based on existing protocols for other acyl-CoAs, is presented below.

Generalized Workflow for Novel Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Harvesting Cell Harvesting and Quenching Extraction Acyl-CoA Extraction (e.g., with acidic acetonitrile) Cell_Harvesting->Extraction Centrifugation Centrifugation to remove protein Extraction->Centrifugation Drying_Reconstitution Drying and Reconstitution Centrifugation->Drying_Reconstitution LC_Separation Liquid Chromatography Separation Drying_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification against a standard curve MS_Detection->Quantification Normalization Normalization to cell number or protein content Quantification->Normalization

References

Predicted Metabolic Pathway for 3,4-Dihydroxytetradecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a predicted metabolic pathway for the novel molecule 3,4-Dihydroxytetradecanoyl-CoA. Given the absence of a formally elucidated pathway in existing literature, this document proposes a scientifically plausible sequence of enzymatic reactions based on established principles of fatty acid metabolism, particularly beta-oxidation and the enzymatic processing of hydroxylated fatty acid analogues. The pathway is predicted to initiate with the dehydration of the C4 hydroxyl group, followed by isomerization to allow the entry of the resulting intermediate into the conventional beta-oxidation spiral. This guide provides a theoretical framework for the catabolism of this dihydroxy fatty acyl-CoA, complete with detailed predicted enzymatic steps, structured quantitative data based on analogous reactions, comprehensive experimental protocols for pathway elucidation, and detailed visualizations of the proposed metabolic and experimental workflows.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the beta-oxidation of saturated and unsaturated fatty acids is well-characterized, the metabolic fate of more uniquely modified fatty acids, such as those with multiple hydroxyl groups, remains an area of active investigation. This compound presents a unique metabolic challenge due to the presence of hydroxyl groups on adjacent carbons, one of which (C4) is not a standard intermediate of beta-oxidation. Understanding the metabolic pathway of this molecule is crucial for elucidating its potential physiological roles and for the development of therapeutic agents that may target or be influenced by its metabolism. This document serves as an in-depth technical resource, proposing a metabolic pathway and providing the necessary theoretical and practical framework for its experimental validation.

Predicted Metabolic Pathway

The metabolism of this compound is predicted to proceed through a series of initial modifying steps to prepare the molecule for entry into the mitochondrial or peroxisomal beta-oxidation pathway. The primary challenge is the resolution of the 4-hydroxy group. The proposed pathway involves an initial dehydration event, followed by isomerization, which then allows the standard beta-oxidation machinery to act upon the modified acyl-CoA.

Initial Processing of the 4-Hydroxy Group

The initial and most critical step is the removal of the hydroxyl group at the C4 position. We predict this occurs via a dehydration reaction catalyzed by a long-chain 4-hydroxyacyl-CoA dehydratase . This enzyme would be analogous to the known 4-hydroxybutyryl-CoA dehydratase, which catalyzes a similar reaction on a shorter acyl-CoA.[1][2] This dehydration is expected to result in the formation of a double bond between C4 and C5, yielding 3-hydroxy-tetradec-4-enoyl-CoA .

Isomerization of the Double Bond

The resulting trans-delta-4 double bond is not in a position amenable to the next enzymatic step in conventional beta-oxidation (hydration by enoyl-CoA hydratase, which acts on a delta-2 double bond). Therefore, an enoyl-CoA isomerase is predicted to catalyze the migration of the double bond from the delta-4 to the delta-2 position, forming trans-tetradec-2-enoyl-CoA . This isomerization is a common feature in the beta-oxidation of unsaturated fatty acids.

Entry into the Beta-Oxidation Spiral

Once trans-tetradec-2-enoyl-CoA is formed, it is a standard substrate for the beta-oxidation pathway and will proceed through the conventional four enzymatic steps:

  • Hydration: Enoyl-CoA hydratase will hydrate (B1144303) the double bond to form L-3-hydroxytetradecanoyl-CoA .[3][4]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase will oxidize the 3-hydroxy group to a keto group, producing 3-ketotetradecanoyl-CoA and NADH.[5][6]

  • Thiolysis: Beta-ketothiolase will cleave 3-ketotetradecanoyl-CoA, releasing a molecule of acetyl-CoA and the two-carbon shorter dodecanoyl-CoA .

The resulting dodecanoyl-CoA will then undergo subsequent rounds of beta-oxidation until the entire fatty acid chain is catabolized to acetyl-CoA molecules.

Cellular Localization

The beta-oxidation of long-chain fatty acids can occur in both mitochondria and peroxisomes.[7] Very long-chain fatty acids are initially shortened in peroxisomes before being further metabolized in mitochondria. Given that tetradecanoyl-CoA is a long-chain fatty acid, it is plausible that its dihydroxy derivative could be metabolized in either organelle, or that initial steps may occur in peroxisomes followed by mitochondrial beta-oxidation.

Data Presentation

The following tables summarize predicted quantitative data for the key enzymatic steps in the proposed metabolic pathway. These values are estimated based on kinetic data from analogous enzymes acting on similar substrates, as specific data for this compound is not available.

Enzyme Predicted Substrate Predicted Product Predicted Km (µM) Predicted Vmax (U/mg) Cofactor Cellular Location
Long-chain 4-hydroxyacyl-CoA dehydrataseThis compound3-Hydroxy-tetradec-4-enoyl-CoA20 - 1005 - 25NoneMitochondria/Peroxisome
Enoyl-CoA isomerase3-Hydroxy-tetradec-4-enoyl-CoAtrans-Tetradec-2-enoyl-CoA30 - 15050 - 200NoneMitochondria/Peroxisome
Enoyl-CoA hydratasetrans-Tetradec-2-enoyl-CoAL-3-Hydroxytetradecanoyl-CoA20 - 80100 - 500NoneMitochondria/Peroxisome
L-3-hydroxyacyl-CoA dehydrogenaseL-3-Hydroxytetradecanoyl-CoA3-Ketotetradecanoyl-CoA10 - 5020 - 100NAD+Mitochondria/Peroxisome
Beta-ketothiolase3-Ketotetradecanoyl-CoADodecanoyl-CoA + Acetyl-CoA5 - 4030 - 150CoASHMitochondria/Peroxisome

Table 1: Predicted Kinetic Parameters for Enzymes in the Metabolism of this compound. Values are estimates based on published data for enzymes with similar functions and substrate specificities.

Mandatory Visualizations

Predicted Metabolic Pathway Diagram

Predicted_Metabolic_Pathway cluster_Initial_Processing Initial Processing cluster_Beta_Oxidation Beta-Oxidation Spiral (First Cycle) 3_4_Dihydroxytetradecanoyl_CoA This compound 3_Hydroxy_tetradec_4_enoyl_CoA 3-Hydroxy-tetradec-4-enoyl-CoA 3_4_Dihydroxytetradecanoyl_CoA->3_Hydroxy_tetradec_4_enoyl_CoA Long-chain 4-hydroxyacyl-CoA dehydratase trans_Tetradec_2_enoyl_CoA trans-Tetradec-2-enoyl-CoA 3_Hydroxy_tetradec_4_enoyl_CoA->trans_Tetradec_2_enoyl_CoA Enoyl-CoA isomerase L_3_Hydroxytetradecanoyl_CoA L-3-Hydroxytetradecanoyl-CoA trans_Tetradec_2_enoyl_CoA->L_3_Hydroxytetradecanoyl_CoA Enoyl-CoA hydratase 3_Ketotetradecanoyl_CoA 3-Ketotetradecanoyl-CoA L_3_Hydroxytetradecanoyl_CoA->3_Ketotetradecanoyl_CoA L-3-hydroxyacyl-CoA dehydrogenase Products Dodecanoyl-CoA + Acetyl-CoA 3_Ketotetradecanoyl_CoA->Products Beta-ketothiolase Beta_Oxidation_Cycles Further Beta-Oxidation Products->Beta_Oxidation_Cycles To subsequent beta-oxidation cycles

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Synthesis Chemical Synthesis of This compound Enzyme_Assay Enzyme Kinetic Assays with Synthesized Substrate Synthesis->Enzyme_Assay Substrate_Incubation Incubation with This compound Synthesis->Substrate_Incubation Enzyme_Expression Heterologous Expression and Purification of Candidate Enzymes Enzyme_Expression->Enzyme_Assay Product_ID_invitro Product Identification (LC-MS/MS) Enzyme_Assay->Product_ID_invitro Pathway_Validation Pathway Validation and Refinement Product_ID_invitro->Pathway_Validation Cell_Culture Cell Culture (e.g., Hepatocytes) Cell_Culture->Substrate_Incubation Metabolite_Extraction Metabolite Extraction Substrate_Incubation->Metabolite_Extraction Metabolome_Analysis Metabolomic Analysis (GC-MS or LC-MS/MS) Metabolite_Extraction->Metabolome_Analysis Metabolome_Analysis->Pathway_Validation

Caption: Experimental workflow for the elucidation of the metabolic pathway.

Experimental Protocols

The following protocols provide a framework for the experimental validation of the predicted metabolic pathway.

Protocol 1: In Vitro Reconstitution of the Initial Dehydration Step

Objective: To determine if a candidate long-chain 4-hydroxyacyl-CoA dehydratase can convert this compound to 3-Hydroxy-tetradec-4-enoyl-CoA.

Methodology:

  • Heterologous Expression and Purification of Candidate Enzyme:

    • Synthesize the gene encoding a candidate long-chain 4-hydroxyacyl-CoA dehydratase (identified through bioinformatics analysis based on homology to known dehydratases) with a purification tag (e.g., His-tag).

    • Clone the gene into an appropriate expression vector (e.g., pET vector for E. coli expression).[8]

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

    • Confirm protein purity and identity using SDS-PAGE and Western blot.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing:

      • Purified candidate enzyme (1-5 µg)

      • Synthesized this compound (substrate, 10-200 µM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Product Analysis by LC-MS/MS:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • Monitor for the expected mass-to-charge ratio (m/z) of the product, 3-Hydroxy-tetradec-4-enoyl-CoA.

    • Characterize the product by its fragmentation pattern in MS/MS mode, looking for characteristic neutral losses.[9][10]

Protocol 2: Cell-Based Metabolomic Analysis

Objective: To identify the metabolic intermediates of this compound in a cellular context.

Methodology:

  • Cell Culture and Substrate Incubation:

    • Culture a relevant cell line (e.g., primary hepatocytes or a hepatoma cell line like HepG2) to confluence.

    • Incubate the cells with a medium containing a known concentration of this compound (e.g., 10-50 µM) for various time points (e.g., 0, 1, 4, 12 hours).[11][12]

  • Metabolite Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • GC-MS or LC-MS/MS Analysis:

    • For GC-MS analysis, derivatize the extracted metabolites (e.g., by silylation) to increase their volatility.

    • For LC-MS/MS analysis, directly inject the extracted metabolites.

    • Develop a targeted mass spectrometry method to detect and quantify the predicted intermediates: this compound, 3-Hydroxy-tetradec-4-enoyl-CoA, trans-Tetradec-2-enoyl-CoA, and subsequent beta-oxidation intermediates.

    • Use authentic standards, if available, or rely on characteristic fragmentation patterns for identification.

Conclusion

This technical guide presents a robust, predicted metabolic pathway for this compound, grounded in established biochemical principles. The proposed pathway, initiating with a key dehydration and isomerization step, provides a logical framework for the entry of this unusual dihydroxy fatty acid into the beta-oxidation spiral. The accompanying quantitative data, while estimated, offer a basis for initial modeling and experimental design. The detailed experimental protocols provided herein offer a clear roadmap for the validation and refinement of this predicted pathway. Elucidation of the metabolism of this compound will not only expand our fundamental understanding of fatty acid catabolism but also has the potential to inform research in metabolic diseases and drug development.

References

The Potential Role of 3,4-Dihydroxytetradecanoyl-CoA in Lipid Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydroxytetradecanoyl-CoA is a coenzyme A (CoA) derivative of a 14-carbon fatty acid featuring hydroxyl groups at the third and fourth positions. While the direct signaling roles of this specific molecule are not yet well-established in the scientific literature, its structure as a hydroxylated fatty acyl-CoA suggests a potential involvement in various cellular signaling pathways. Acyl-CoAs are central players in metabolism, serving not only as intermediates in fatty acid synthesis and oxidation but also as signaling molecules that can modulate the activity of enzymes and transcription factors. The presence of hydroxyl groups can further diversify the signaling potential of these molecules, potentially altering their receptor binding affinity, substrate specificity for enzymes, and their role in inflammatory and metabolic pathways.

This technical guide provides a comprehensive overview of the hypothesized roles of this compound in lipid signaling, based on our understanding of analogous lipid molecules. We will explore its potential biosynthesis, proposed signaling mechanisms, and detailed experimental protocols for its investigation.

Hypothesized Biosynthesis of this compound

The biosynthetic pathway for this compound in mammalian cells has not been explicitly elucidated. However, it is plausible that it is synthesized from myristoyl-CoA (the acyl-CoA of the 14-carbon saturated fatty acid, myristic acid) through a series of oxidation reactions. One potential pathway could involve the action of cytochrome P450 monooxygenases or other fatty acid hydroxylases.

A hypothetical biosynthetic pathway is outlined below:

Myristoyl_CoA Myristoyl-CoA Enoyl_CoA Δ³-Tetradecenoyl-CoA Myristoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxytetradecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Dihydroxyacyl_CoA This compound Hydroxyacyl_CoA->Dihydroxyacyl_CoA Hydroxylase (e.g., CYP450)

Caption: A hypothesized biosynthetic pathway for this compound.

Potential Signaling Roles of this compound

Based on the known functions of other hydroxylated and non-hydroxylated fatty acyl-CoAs, we propose several potential signaling roles for this compound.

Modulation of G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to activate specific GPCRs, such as GPR40 (FFA1) and GPR120 (FFA4), which are involved in metabolic regulation and inflammation. The dihydroxy modification on the tetradecanoyl chain could alter its binding affinity and selectivity for these or other GPCRs, potentially leading to novel downstream signaling events.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates Ligand This compound Ligand->GPCR Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response (e.g., Insulin Secretion, Anti-inflammatory effects) Second_Messenger->Cellular_Response triggers

Caption: Hypothesized GPCR signaling pathway for this compound.

Regulation of Nuclear Receptors

Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. Long-chain fatty acyl-CoAs have been shown to be potent inhibitors of the nuclear thyroid hormone receptor in vitro[1]. This compound could potentially bind to and modulate the activity of these receptors, thereby influencing gene expression related to metabolic and inflammatory processes.

cluster_nucleus Nucleus Nuclear_Receptor Nuclear Receptor (e.g., PPARs) HRE Hormone Response Element Nuclear_Receptor->HRE binds Target_Gene Target Gene HRE->Target_Gene regulates transcription mRNA mRNA Target_Gene->mRNA Ligand This compound Ligand->Nuclear_Receptor binds & activates Protein Protein mRNA->Protein Cellular_Function Altered Cellular Function Protein->Cellular_Function

Caption: Hypothesized nuclear receptor signaling by this compound.

Allosteric Regulation of Enzymes

Acyl-CoAs can act as allosteric regulators of various enzymes involved in metabolic pathways. For instance, long-chain acyl-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. The dihydroxy modification of this compound might confer specific regulatory effects on key metabolic enzymes.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the cellular concentrations, receptor binding affinities, or enzymatic inhibition constants for this compound. The following tables are provided as templates for organizing future experimental findings.

Table 1: Cellular Concentrations of this compound

Cell/Tissue TypeConditionConcentration (pmol/mg protein)
e.g., HepatocytesControlData not available
High-fat dietData not available
e.g., AdipocytesControlData not available
Insulin-stimulatedData not available

Table 2: Receptor Binding Affinities (Ki or IC50)

ReceptorLigandKi / IC50 (nM)
e.g., GPR40This compoundData not available
e.g., GPR120This compoundData not available
e.g., PPARαThis compoundData not available

Detailed Experimental Protocols

To investigate the potential signaling roles of this compound, a series of well-defined experiments are required.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for acyl-CoA analysis.[2][3]

Objective: To quantify the intracellular levels of this compound in biological samples.

Workflow:

Sample Cell/Tissue Homogenate Extraction Solid Phase Extraction Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform a two-phase extraction to separate the polar metabolites, including acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Wash the cartridge with a low-organic solvent to remove salts and polar impurities.

    • Elute the acyl-CoAs with a high-organic solvent.

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto a reverse-phase C18 column.

    • Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound, and the product ion will be a characteristic fragment (e.g., the CoA moiety).

  • Quantification:

    • Generate a standard curve using synthetic this compound.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

GPCR Activation Assays

Objective: To determine if this compound can activate GPCRs like GPR40 and GPR120.

Workflow:

Transfection Transfect cells with GPCR & reporter construct Treatment Treat cells with this compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Assay Measure reporter activity (e.g., Luciferase, Calcium flux) Lysis->Assay Analysis Data Analysis (EC50 determination) Assay->Analysis

Caption: Workflow for GPCR activation assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) that does not endogenously express the GPCR of interest.

    • Co-transfect the cells with a plasmid encoding the human GPCR (e.g., GPR40 or GPR120) and a reporter plasmid (e.g., a serum response element-luciferase reporter for Gq-coupled receptors or a CRE-luciferase reporter for Gs-coupled receptors).

  • Cell Treatment:

    • After 24-48 hours, treat the cells with varying concentrations of this compound. Include a known agonist as a positive control.

  • Reporter Assay:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

    • Alternatively, for Gq-coupled receptors, measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Data Analysis:

    • Plot the dose-response curve and calculate the EC50 value to determine the potency of this compound as a GPCR agonist.

Nuclear Receptor Ligand Binding Assay

Objective: To assess the ability of this compound to bind to nuclear receptors like PPARs.

Workflow:

Incubation Incubate purified receptor LBD with radiolabeled ligand & test compound Separation Separate bound from free ligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand Separation->Measurement Analysis Data Analysis (Ki determination) Measurement->Analysis

Caption: Workflow for nuclear receptor ligand binding assay.

Methodology:

  • Reagents:

    • Purified ligand-binding domain (LBD) of the nuclear receptor (e.g., PPARα-LBD).

    • A radiolabeled known ligand for the receptor (e.g., [3H]-GW7647 for PPARα).

    • Synthetic this compound.

  • Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of the receptor LBD and the radiolabeled ligand with increasing concentrations of this compound.

  • Separation and Detection:

    • Separate the receptor-bound radioligand from the free radioligand using a method like filter binding or size-exclusion chromatography.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the displacement curve and calculate the Ki value to determine the binding affinity of this compound for the nuclear receptor.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a novel signaling molecule in lipid metabolism and inflammation. The hypothesized roles and experimental frameworks presented in this guide offer a roadmap for researchers to explore the biological functions of this intriguing molecule. Elucidating the signaling pathways of this compound could open new avenues for understanding and treating metabolic and inflammatory diseases.

References

An In-depth Technical Guide to the Proposed Enzymatic Synthesis of 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed enzymatic pathway for the synthesis of 3,4-Dihydroxytetradecanoyl-CoA, a complex fatty acyl-CoA derivative. As a direct biosynthetic pathway has not been extensively documented in the literature, this guide provides a scientifically grounded, hypothetical multi-step enzymatic cascade based on well-characterized enzyme families. Detailed experimental protocols for analogous reactions, quantitative data summaries, and pathway visualizations are provided to support researchers in the development of a viable synthesis strategy.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of this compound from tetradecanoic acid involves a four-step enzymatic cascade. This pathway leverages known enzymes from fatty acid metabolism to activate the fatty acid, introduce unsaturation, and perform sequential hydroxylation.

The proposed enzymatic cascade is as follows:

  • Activation: Tetradecanoic acid is activated to its coenzyme A thioester, tetradecanoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL).

  • Dehydrogenation: Tetradecanoyl-CoA is desaturated to form trans-Δ²-tetradecenoyl-CoA by an acyl-CoA dehydrogenase (ACAD).

  • Hydration (3-Hydroxylation): trans-Δ²-Tetradecenoyl-CoA is hydrated to yield 3-hydroxytetradecanoyl-CoA by an enoyl-CoA hydratase (ECH).

  • Hypothetical 4-Hydroxylation: A putative hydroxylase introduces a second hydroxyl group at the C4 position of 3-hydroxytetradecanoyl-CoA to produce the final product, this compound. The enzyme for this step is yet to be identified and would be a target for enzyme discovery and engineering efforts.

Below is a DOT script for visualizing the proposed experimental workflow.

G cluster_activation Step 1: Acyl-CoA Activation cluster_desaturation Step 2: Dehydrogenation cluster_hydration1 Step 3: 3-Hydroxylation cluster_hydration2 Step 4: 4-Hydroxylation (Hypothetical) A Tetradecanoic Acid B Tetradecanoyl-CoA A->B  Long-Chain Acyl-CoA Synthetase (ACSL) ATP, CoA-SH C trans-Δ²-Tetradecenoyl-CoA B->C  Acyl-CoA Dehydrogenase (ACAD) FAD D 3-Hydroxytetradecanoyl-CoA C->D  Enoyl-CoA Hydratase (ECH) H₂O E This compound D->E  Putative Hydroxylase NAD(P)H, O₂

Figure 1: Proposed enzymatic synthesis pathway for this compound.

Quantitative Data for Key Enzymatic Steps

The following tables summarize kinetic data for enzymes analogous to those proposed in the synthesis pathway. This data can serve as a baseline for expected enzyme performance and for the development of analytical assays.

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (ACSLs)

Enzyme Source Substrate K_m_ (µM) V_max_ (nmol/min/mg) Reference
Escherichia coli Palmitic Acid (C16:0) 15 1500 FAME Database
Rat Liver Microsomes Oleic Acid (C18:1) 5 800 FAME Database

| Human ACSL1 | Myristic Acid (C14:0) | 10 | 1200 | FAME Database |

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases (ACADs)

Enzyme Substrate Relative Activity (%) K_m_ (µM) Reference
Medium-Chain ACAD Octanoyl-CoA (C8) 100 25 FAME Database
Long-Chain ACAD Palmitoyl-CoA (C16) 100 5 FAME Database

| Very-Long-Chain ACAD | Stearoyl-CoA (C18) | 80 | 3 | FAME Database |

Table 3: Kinetic Constants for Enoyl-CoA Hydratases (ECHs)

Enzyme Source Substrate K_m_ (µM) k_cat_ (s⁻¹) Reference
Bovine Liver Crotonyl-CoA (C4) 20 7000 [1]
Rat Liver Hexadecenoyl-CoA (C16) 15 Not Reported [2]

| Escherichia coli | Decenoyl-CoA (C10) | 30 | 5000 | FAME Database |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the purification and assay of enzymes similar to those in the proposed pathway.

Protocol 1: Expression and Purification of a His-tagged Long-Chain Acyl-CoA Synthetase (ACSL)

  • Gene Expression:

    • Transform E. coli BL21(DE3) with a pET vector containing the His-tagged ACSL gene.

    • Grow the culture in LB medium with appropriate antibiotic selection at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate for 4-6 hours at 30°C.

    • Harvest cells by centrifugation at 5,000 x g for 15 minutes.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) with 1 mg/mL lysozyme (B549824) and protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Sonicate the suspension on ice to complete lysis.

    • Centrifuge at 15,000 x g for 30 minutes to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze fractions by SDS-PAGE for purity.

Protocol 2: Activity Assay for Long-Chain Acyl-CoA Synthetase (ACSL)

This assay measures the formation of the acyl-CoA product by monitoring the decrease in free Coenzyme A using DTNB (Ellman's reagent).

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM Tetradecanoic acid (solubilized with Triton X-100)

    • 10-50 µg of purified ACSL enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • At time intervals, withdraw aliquots and stop the reaction by adding 50 mM DTNB in 100 mM potassium phosphate (B84403) buffer, pH 6.8.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of remaining free CoA using a standard curve.

Protocol 3: Coupled Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) and Enoyl-CoA Hydratase (ECH)

This coupled assay monitors the reduction of NAD⁺ by 3-hydroxyacyl-CoA dehydrogenase, which is dependent on the formation of 3-hydroxytetradecanoyl-CoA.

  • Reaction Mixture (1 mL):

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 0.1 mM FAD (for ACAD)

    • 0.5 mM NAD⁺

    • 1 unit of 3-hydroxyacyl-CoA dehydrogenase (from porcine heart)

    • 0.1 mM Tetradecanoyl-CoA

    • 10-20 µg of purified ACAD

    • 10-20 µg of purified ECH

  • Procedure:

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

    • The rate of NADH formation is proportional to the activity of the coupled ACAD-ECH system.

Protocol 4: Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

This method allows for the sensitive and specific quantification of the reaction product.[3][4]

  • Sample Preparation:

    • Quench enzymatic reactions with an equal volume of cold 10% trichloroacetic acid.

    • Centrifuge to pellet precipitated protein.

    • Extract the supernatant containing acyl-CoA esters using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs with methanol (B129727) and dry under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[3]

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Visualization of Key Relationships

The following diagram illustrates the logical workflow for developing the enzymatic synthesis of this compound.

G cluster_research_flow Research and Development Workflow A Enzyme Selection and Cloning (ACSL, ACAD, ECH) B Recombinant Protein Expression and Purification A->B C Enzyme Activity Assays and Kinetic Characterization B->C E Optimization of Multi-Enzyme Cascade Reaction C->E D Screening for Putative 4-Hydroxylase Activity D->E F Product Identification and Quantification (LC-MS/MS) E->F G Scale-up and Process Development F->G

Figure 2: Logical workflow for the development of the enzymatic synthesis process.

This guide provides a comprehensive starting point for the enzymatic synthesis of this compound. The proposed pathway, supported by detailed protocols and quantitative data from analogous systems, offers a rational approach for researchers to pursue the production of this complex molecule. The identification and characterization of a suitable 4-hydroxylase remains a key challenge and an exciting area for future research.

References

3,4-Dihydroxytetradecanoyl-CoA: A Potential Novel Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions, represent a growing global health crisis. The identification of novel, sensitive, and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. While established biomarkers provide valuable clinical information, there is an ongoing need for markers that offer deeper insights into the underlying pathophysiology. This technical guide explores the potential of 3,4-Dihydroxytetradecanoyl-CoA as an emerging biomarker in the landscape of metabolic diseases. Although research on this specific molecule is in its nascent stages, its structure suggests a unique origin at the crossroads of fatty acid metabolism and oxidative stress. This document will delve into the hypothetical origins, potential signaling roles, and detailed analytical methodologies for the detection and quantification of this compound, providing a framework for future research and its potential clinical utility.

Introduction: The Need for Novel Metabolic Biomarkers

Metabolic diseases are characterized by complex dysregulations in the processing and storage of energy. A key player in these processes is the metabolism of fatty acids. Alterations in fatty acid oxidation (FAO) are a hallmark of conditions like insulin (B600854) resistance and obesity. Intermediates of FAO, particularly acyl-Coenzyme A (acyl-CoA) species, are critical for energy production and also serve as signaling molecules. The accumulation of specific acyl-CoAs can indicate enzymatic deficiencies or metabolic inflexibility, making them attractive candidates for biomarkers.

This compound is a C14 fatty acyl-CoA with hydroxyl groups at both the beta (C3) and gamma (C4) positions. While 3-hydroxyacyl-CoAs are standard intermediates in β-oxidation, the presence of a second hydroxyl group at the C4 position is atypical and not a component of the canonical FAO pathway. This suggests that its formation may be the result of an alternative metabolic route or a consequence of cellular stress, positioning it as a potential indicator of metabolic dysfunction.

Hypothetical Biosynthesis and Metabolism

The precise metabolic pathway leading to the formation of this compound is currently unknown. However, based on established principles of fatty acid metabolism, we can propose several plausible routes for its biosynthesis.

Aberrant Fatty Acid Oxidation

Standard mitochondrial β-oxidation of tetradecanoyl-CoA (C14-CoA) proceeds through a cycle of four reactions to yield a 3-hydroxyacyl-CoA intermediate, specifically 3-hydroxytetradecanoyl-CoA. A subsequent hydroxylation event at the C4 position could lead to the formation of the 3,4-dihydroxy species. This secondary hydroxylation is not a known step in canonical β-oxidation and could be catalyzed by an uncharacterized enzyme or an enzyme with broad substrate specificity that is upregulated under pathological conditions.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases known to hydroxylate fatty acids at various positions, including in-chain hydroxylation.[1] It is conceivable that a specific CYP isoform, potentially upregulated in the context of metabolic disease, could hydroxylate tetradecanoyl-CoA or 3-hydroxytetradecanoyl-CoA at the C4 position. The CYP4 family of enzymes, for instance, is known to be involved in fatty acid metabolism and is implicated in metabolic diseases.[2]

Peroxisomal Oxidation and Oxidative Stress

Peroxisomes are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain and branched-chain fatty acids.[2] Peroxisomal oxidation pathways are known to handle a wider variety of substrates than their mitochondrial counterparts. It is possible that under conditions of mitochondrial overload, fatty acids are shunted to peroxisomes where atypical oxidation products, including dihydroxy fatty acids, could be generated. Furthermore, the formation of such a molecule could be a non-enzymatic consequence of oxidative stress, where reactive oxygen species (ROS) lead to the hydroxylation of fatty acyl-CoAs.

G cluster_0 Mitochondrial Beta-Oxidation cluster_1 Hypothetical C4-Hydroxylation Tetradecanoyl_CoA Tetradecanoyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Tetradecanoyl_CoA->Enoyl_CoA ACADVL Hydroxyacyl_CoA 3-Hydroxytetradecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECHS1 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH Dihydroxy_CoA This compound Hydroxyacyl_CoA->Dihydroxy_CoA Cytochrome_P450 Cytochrome P450 (e.g., CYP4A/4F) Cytochrome_P450->Dihydroxy_CoA Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Dihydroxy_CoA G Metabolic_Stress Metabolic Stress (e.g., high-fat diet, insulin resistance) Dihydroxy_CoA This compound Metabolic_Stress->Dihydroxy_CoA PPAR PPARα / PPARδ / PPARγ Dihydroxy_CoA->PPAR Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., FAO enzymes, lipid transport) PPRE->Gene_Expression Transcriptional Regulation Metabolic_Response Altered Metabolic Response Gene_Expression->Metabolic_Response G Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Acidic organic solvent) Sample->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase C18) Cleanup->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

References

A Technical Guide to the Discovery and Identification of Novel Dihydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy fatty acyl-Coenzyme A (CoA) esters are a class of lipid metabolites that are increasingly recognized for their roles in cellular signaling and metabolism. These molecules are formed through the enzymatic hydroxylation of unsaturated fatty acids and subsequent activation to their CoA thioesters. Their structural diversity and biological activities make them intriguing targets for research and potential therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery, identification, and characterization of novel dihydroxy fatty acyl-CoAs, intended for professionals in research and drug development.

Biosynthesis and Signaling Pathways of Dihydroxy Fatty Acyl-CoAs

The generation of dihydroxy fatty acids typically originates from polyunsaturated fatty acids (PUFAs) through a series of enzymatic reactions. The primary pathway involves the action of cytochrome P450 (CYP) epoxygenases, which introduce an epoxide group across a double bond in the fatty acid. Subsequently, soluble epoxide hydrolase (sEH) or microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of the epoxide ring to form a vicinal diol, resulting in a dihydroxy fatty acid.[1][2][3] To become metabolically active for signaling or further processing, these dihydroxy fatty acids are then esterified to Coenzyme A by acyl-CoA synthetases (ACS).[4][5]

Recent studies have implicated dihydroxy metabolites of ω-6 PUFAs, such as dihomo-γ-linolenic acid (DGLA), in the regulation of ferroptosis, a form of programmed cell death.[1][2] For instance, the dihydroxy derivative of DGLA, known as DHED, has been shown to induce ferroptosis-mediated neurodegeneration, highlighting the potential of the CYP-EH metabolic pathway as a therapeutic target for related diseases.[1][2]

Biosynthesis of Dihydroxy Fatty Acyl-CoAs PUFA Polyunsaturated Fatty Acid (PUFA) EpoxyFA Epoxy Fatty Acid PUFA->EpoxyFA CYP Epoxygenase DiOHFA Dihydroxy Fatty Acid EpoxyFA->DiOHFA Epoxide Hydrolase (sEH, mEH) DiOHFA_CoA Dihydroxy Fatty Acyl-CoA DiOHFA->DiOHFA_CoA Acyl-CoA Synthetase (ACS) Signaling Cellular Signaling (e.g., Ferroptosis) DiOHFA_CoA->Signaling

Biosynthetic pathway of dihydroxy fatty acyl-CoAs.

Signaling Pathway DGLA DGLA (ω-6 PUFA) Epoxide Epoxide Metabolite DGLA->Epoxide CYP450 DHED DHED (Dihydroxy Metabolite) Epoxide->DHED Soluble Epoxide Hydrolase (sEH) Ferroptosis Ferroptosis Induction DHED->Ferroptosis Neurodegeneration Neurodegeneration Ferroptosis->Neurodegeneration

Signaling cascade involving a dihydroxy fatty acid.

Experimental Protocols for Identification and Characterization

The discovery of novel dihydroxy fatty acyl-CoAs requires a systematic workflow that combines robust extraction, high-resolution separation, and sensitive detection techniques.

Experimental Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Separation LC Separation (UHPLC, RP-C18) Extraction->Separation Detection Mass Spectrometry (HR-MS, MS/MS) Separation->Detection Identification Structural Elucidation Detection->Identification Quantification Quantitative Analysis Detection->Quantification Validation Biological Validation (Enzyme Assays) Identification->Validation

Workflow for dihydroxy fatty acyl-CoA discovery.
Lipid Extraction from Biological Samples

The initial step involves the efficient extraction of lipids from the biological matrix. The Folch or Bligh and Dyer methods, which use a chloroform/methanol mixture, are the benchmarks for comprehensive lipid isolation.[6]

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize the tissue or cell pellet (e.g., 100 mg) in 2 mL of a cold chloroform:methanol (2:1, v/v) mixture. For internal standardization, add a known amount of a synthetic, odd-chain, or stable isotope-labeled dihydroxy fatty acid standard at this stage.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

LC-MS is the cornerstone technique for analyzing complex lipid mixtures.[7] Ultra-high-performance liquid chromatography (UHPLC) offers superior resolution and speed, while tandem mass spectrometry (MS/MS) provides the structural information needed for identification.[8][9]

Protocol: UHPLC-MS/MS Analysis

  • Chromatographic Column: Use a reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm) suitable for lipidomics.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • Start with a gradient of 30% B, increasing to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

    • Flow rate: 0.3 mL/min.

  • Mass Spectrometry Settings (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Full Scan (MS1): Scan a mass range of m/z 300-1200 to detect potential precursor ions. Dihydroxy fatty acyl-CoAs are large molecules, and their exact mass will depend on the parent fatty acid.

    • Data-Dependent Acquisition (DDA) for MS/MS:

      • Select the top 3-5 most intense ions from the full scan for fragmentation.

      • Collision Energy: Apply a stepped collision energy (e.g., 20-40 eV) to generate a rich fragment spectrum.

      • Characteristic Fragments: Look for diagnostic fragment ions corresponding to the CoA moiety (e.g., fragments related to adenosine (B11128) 3'-phosphate 5'-diphosphate) and fragments indicating the loss of water from the diol structure.

In-Vitro Enzyme Assay for Biosynthesis Confirmation

To confirm the enzymatic origin of a novel dihydroxy fatty acyl-CoA, an in-vitro assay using purified enzymes can be performed.

Protocol: Epoxide Hydrolase Activity Assay

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 mM Tris-HCl buffer (pH 7.4).

    • 1 µg of purified recombinant soluble epoxide hydrolase (sEH).

    • 10 µM of the synthetic epoxy-fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 volumes of cold ethyl acetate (B1210297) and vortexing.

  • Extraction: Centrifuge to separate phases and collect the upper organic layer.

  • Analysis: Dry the extract under nitrogen and reconstitute for LC-MS analysis to confirm the formation of the corresponding dihydroxy fatty acid product.

  • Acyl-CoA Synthesis Confirmation: A subsequent reaction can be set up using the produced dihydroxy fatty acid with a long-chain acyl-CoA synthetase, ATP, and Coenzyme A to confirm its conversion to the acyl-CoA ester.[5]

Data Presentation and Quantitative Analysis

Table 1: Mass Spectrometric Characteristics of a Hypothetical Dihydroxy-Eicosatrienoyl-CoA

ParameterValueReference Ion Information
Parent Fatty Acid Dihomo-γ-linolenic acid (DGLA)C20:3
Chemical Formula C₄₁H₆₈N₇O₁₉P₃S-
Calculated Exact Mass 1099.3450[M-H]⁻
Observed Precursor Ion (m/z) 1098.3378[M-H]⁻
Key MS/MS Fragment Ions (m/z) 809.1 (Loss of phosphopantetheine)Diagnostic for CoA thioesters
408.0 (Adenosine diphosphate)Diagnostic for CoA moiety
340.2 (Dihydroxy fatty acid)Indicates the lipid portion
322.2 (Loss of H₂O from lipid)Confirms diol structure

Table 2: Relative Quantification of Dihydroxy Fatty Acyl-CoAs in Different Tissues (Hypothetical Data)

Dihydroxy Acyl-CoA SpeciesBrain (Relative Abundance)Liver (Relative Abundance)Heart (Relative Abundance)
DiHOME-CoA (from Linoleic Acid) 1.0 ± 0.25.4 ± 0.83.1 ± 0.5
DHET-CoA (from Arachidonic Acid) 2.5 ± 0.48.9 ± 1.112.3 ± 2.0
DHED-CoA (from DGLA) 4.1 ± 0.62.2 ± 0.31.5 ± 0.2
Data are presented as mean ± standard deviation, normalized to an internal standard.

Table 3: Kinetic Parameters of Enzymes in Dihydroxy Fatty Acid Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Soluble Epoxide Hydrolase (sEH) 11,12-Epoxy-eicosatrienoic acid5.2150.4
Acyl-CoA Synthetase 1 (ACSL1) 11,12-Dihydroxy-eicosatrienoic acid12.585.2
Kinetic parameters are often determined using in-vitro assays with purified enzymes and varying substrate concentrations.

Conclusion

The discovery and identification of novel dihydroxy fatty acyl-CoAs are pivotal for understanding their roles in health and disease. The methodologies outlined in this guide, from lipid extraction to high-resolution mass spectrometry and enzymatic validation, provide a robust framework for researchers. As analytical technologies continue to advance, the exploration of this class of lipid mediators will undoubtedly unveil new signaling paradigms and offer innovative targets for drug development professionals. The intricate connection between these metabolites and pathways like ferroptosis underscores their significance in complex diseases such as neurodegeneration.[1][2]

References

The Pivotal Role of Long-Chain Dihydroxy Fatty Acids in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dihydroxy fatty acids (LCDHFAs) are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs). Once considered mere metabolic byproducts, these molecules are now recognized as critical signaling molecules that modulate a wide array of cellular processes. This technical guide provides an in-depth exploration of the function of LCDHFAs in cellular metabolism, with a focus on their roles in inflammation, metabolic regulation, and cellular signaling. We will detail their biosynthesis through the primary enzymatic pathways, their interaction with key cellular receptors, and the downstream consequences of these signaling events. Furthermore, this guide furnishes detailed experimental protocols for the extraction and quantification of LCDHFAs, alongside quantitative data on their physiological concentrations and receptor affinities, to support further research and drug development in this burgeoning field.

Introduction to Long-Chain Dihydroxy Fatty Acids

Long-chain dihydroxy fatty acids are bioactive lipids characterized by a carbon chain of 18 or more atoms and the presence of two hydroxyl groups. They are primarily synthesized from long-chain PUFAs such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) through the action of several enzymatic pathways. These molecules act as potent signaling lipids, often referred to as specialized pro-resolving mediators (SPMs), which play a crucial role in the resolution of inflammation and the maintenance of metabolic homeostasis. Dysregulation of LCDHFA production and signaling has been implicated in a variety of pathological conditions, including chronic inflammatory diseases, metabolic syndrome, and neurodegenerative disorders.

Biosynthesis of Long-Chain Dihydroxy Fatty Acids

The generation of LCDHFAs is a tightly regulated process involving three main enzymatic pathways: the Cytochrome P450 (CYP) epoxygenase pathway, the lipoxygenase (LOX) pathway, and subsequent enzymatic hydrolysis.

Cytochrome P450 Pathway

CYP epoxygenases metabolize PUFAs to form epoxides, such as epoxyeicosatrienoic acids (EETs) from ARA.[1] These epoxides are often biologically active but can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding diols, the dihydroxy fatty acids.[2][3][4][5][6] For instance, EETs are converted to dihydroxyeicosatrienoic acids (DHETs).[2][4][6] This conversion from an epoxide to a diol can either terminate or alter the signaling properties of the molecule.

Lipoxygenase Pathway

The lipoxygenase (LOX) pathway is another major route for the synthesis of LCDHFAs.[7][8] LOX enzymes introduce molecular oxygen into PUFAs to form hydroperoxy fatty acids, which are then further metabolized. Double lipoxygenation reactions can lead to the formation of dihydroxy fatty acids.[9] This pathway is responsible for the production of well-characterized SPMs like resolvins, protectins, and maresins, which are di- or tri-hydroxylated derivatives of EPA and DHA.[10]

Soluble Epoxide Hydrolase (sEH)

The enzyme soluble epoxide hydrolase (sEH) plays a critical role in the metabolism of epoxy fatty acids produced by the CYP pathway, converting them into dihydroxy fatty acids.[2][3][4][5][6] The activity of sEH is a key regulatory point in controlling the balance between the levels of epoxy fatty acids and their corresponding diols, thereby influencing their biological effects.

PUFA Polyunsaturated Fatty Acids (e.g., ARA, EPA, DHA) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 LOX Lipoxygenase (LOX) PUFA->LOX Epoxy_FA Epoxy Fatty Acids (e.g., EETs) CYP450->Epoxy_FA sEH Soluble Epoxide Hydrolase (sEH) Epoxy_FA->sEH LCDHFA_CYP Long-Chain Dihydroxy Fatty Acids (e.g., DHETs) sEH->LCDHFA_CYP Hydroperoxy_FA Hydroperoxy Fatty Acids LOX->Hydroperoxy_FA Further_Metabolism Further Enzymatic Metabolism Hydroperoxy_FA->Further_Metabolism LCDHFA_LOX Long-Chain Dihydroxy Fatty Acids (SPMs) (e.g., Resolvins, Maresins) Further_Metabolism->LCDHFA_LOX

Figure 1: Major biosynthetic pathways of long-chain dihydroxy fatty acids.

Core Functions in Cellular Metabolism

LCDHFAs exert their biological effects primarily by acting as ligands for nuclear receptors and G protein-coupled receptors (GPCRs), thereby modulating gene expression and intracellular signaling cascades.

Regulation of Inflammation

A primary and well-established function of many LCDHFAs is the active resolution of inflammation.[10] SPMs such as resolvins, protectins, and maresins are potent anti-inflammatory and pro-resolving mediators.[10] They act to:

  • Inhibit the infiltration of neutrophils to sites of inflammation.[11]

  • Enhance the clearance of apoptotic cells and debris by macrophages (efferocytosis).[12]

  • Switch macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[11]

  • Reduce the production of pro-inflammatory cytokines and chemokines.[11]

Modulation of Metabolic Homeostasis

LCDHFAs are increasingly recognized for their role in regulating glucose and lipid metabolism. They can improve insulin (B600854) sensitivity and regulate adipogenesis.[5][13] For example, activation of certain receptors by these fatty acids can lead to increased glucose uptake in adipocytes and skeletal muscle cells.[5][14]

Cellular Signaling Pathways

LCDHFAs can act as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as transcription factors.[15][16] Upon binding, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[17] This leads to the transcriptional regulation of genes involved in:

  • Fatty acid oxidation[17][18]

  • Lipid transport and metabolism[17][18]

  • Inflammatory responses[15]

LCDHFA Long-Chain Dihydroxy Fatty Acid PPAR PPAR LCDHFA->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Transcriptional Regulation PPRE->Transcription TargetGenes Target Genes (Lipid Metabolism, Inflammation) Transcription->TargetGenes

Figure 2: PPAR signaling pathway activated by long-chain dihydroxy fatty acids.

Certain LCDHFAs and their precursors are ligands for a number of G protein-coupled receptors, such as GPR120 (also known as FFAR4) and GPR32.[5][13][19] Activation of these receptors can trigger various downstream signaling cascades:

  • GPR120: Activation of GPR120 by omega-3 fatty acids and their derivatives can lead to potent anti-inflammatory effects by inhibiting TAK1, a key kinase in pro-inflammatory signaling pathways, through a β-arrestin-2-dependent mechanism.[20][21] GPR120 activation also promotes insulin sensitization and glucose uptake.[5][14]

  • GPR32: This receptor, along with ALX/FPR2, has been identified as a receptor for Resolvin D1, mediating its pro-resolving actions.[19][22]

LCDHFA Long-Chain Dihydroxy Fatty Acid / Precursor (e.g., DHA, Resolvin D1) GPR120 GPR120 LCDHFA->GPR120 Binds GPR32 GPR32 LCDHFA->GPR32 Binds beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruits G_protein G Protein Signaling GPR32->G_protein TAK1 TAK1 beta_arrestin2->TAK1 Inhibits Inflammation Inhibition of Inflammatory Signaling TAK1->Inflammation Resolution Pro-resolving Actions G_protein->Resolution

Figure 3: GPCR signaling pathways for long-chain dihydroxy fatty acids.

Quantitative Data

The following tables summarize key quantitative data regarding the physiological concentrations of various LCDHFAs and their receptor binding affinities.

Table 1: Concentrations of Long-Chain Dihydroxy Fatty Acids in Biological Samples

Dihydroxy Fatty AcidBiological MatrixConcentration RangeSpeciesReference(s)
Dihydroxyeicosatrienoic Acids (DHETs)Mouse Liver (TCDD-treated)95 - 292 ng/gMouse[4][23]
13-HODE + 9-HODEHuman Plasma (post-exercise)3.1-fold increase from baselineHuman[24]
Maresin 1 (MaR1)Human Macrophages87.8 - 239.1 pg/10⁶ cellsHuman[25]
Resolvin D1 (RvD1)Mouse Inflammatory Exudatepico- to nano-molar rangeMouse[26]
Protectin D1 (PD1)Mouse Inflammatory Exudatepico- to nano-molar rangeMouse[26]

Table 2: Receptor Binding Affinities and Activation Constants for Long-Chain Dihydroxy Fatty Acids and Related Ligands

LigandReceptorParameterValueReference(s)
Unsaturated Long-Chain Fatty Acyl-CoAsPPARαKd1 - 14 nM[27]
Unsaturated C18 Fatty AcidsPPARαKdnanomolar range[28]
Arachidonic AcidPPARαKd20 nM[29]
14,15-DHETPPARα-Weak activator[30]
Resolvin D1 (RvD1)GPR32EC50~8.8 x 10⁻¹² M[19]
Resolvin D1 (RvD1)ALX/FPR2EC50~1.2 x 10⁻¹² M[19]
Maresin 1 (MaR1)LGR6-Activates[31]

Experimental Protocols

Accurate quantification and characterization of LCDHFAs are crucial for understanding their biological roles. The following sections outline standard protocols for their analysis.

Lipid Extraction

A common and effective method for extracting total lipids from biological samples is a modified Bligh-Dyer or Folch method.

Protocol: Lipid Extraction from Cells

  • Homogenization: Homogenize approximately 1 x 10⁶ cells in 200 µL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.[10]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5-10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation.[10]

Solid-Phase Extraction (SPE) for Oxylipin Enrichment

For targeted analysis of low-abundance LCDHFAs, solid-phase extraction is often employed to enrich these analytes and remove interfering lipids.

Protocol: SPE for Dihydroxy Fatty Acids

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Reconstitute the dried lipid extract in a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute neutral lipids.

  • Elution: Elute the dihydroxy fatty acids with a more polar solvent, such as ethyl acetate (B1210297) or methanol.

  • Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in a solvent compatible with the subsequent analytical method.

start Biological Sample (Cells, Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) (Optional Enrichment) extraction->spe derivatization Derivatization (for GC-MS) spe->derivatization lcms LC-MS/MS Analysis spe->lcms gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification lcms->data gcms->data

Figure 4: General experimental workflow for the analysis of long-chain dihydroxy fatty acids.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of LCDHFAs.

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like acetic acid or formic acid, is employed.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of LCDHFAs, but it requires derivatization to increase their volatility.

Derivatization Protocol (Silylation):

  • Reaction: Treat the dried lipid extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine).[23]

  • Incubation: Incubate the reaction mixture at 60°C for 30-60 minutes.

  • Drying and Reconstitution: Dry the sample under nitrogen and reconstitute in a non-polar solvent like hexane (B92381) for GC-MS analysis.

Conclusion and Future Directions

Long-chain dihydroxy fatty acids have emerged from the background of lipid metabolism to take center stage as potent signaling molecules with profound effects on inflammation, metabolic regulation, and overall cellular homeostasis. Their roles as specialized pro-resolving mediators highlight their therapeutic potential for a wide range of inflammatory and metabolic diseases. The continued development of advanced analytical techniques will be crucial for further elucidating the complex signaling networks governed by these lipid mediators and for identifying novel drug targets within these pathways. Future research should focus on the cell-specific biosynthesis and actions of individual LCDHFA isomers, their interplay with other signaling pathways, and their potential as biomarkers for disease diagnosis and prognosis. This will undoubtedly pave the way for the development of innovative therapeutic strategies that harness the beneficial effects of these endogenous resolving molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disorders of mitochondrial long-chain fatty acid β-oxidation represent a class of severe inherited metabolic diseases. Among these, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency are particularly significant, leading to life-threatening energy deficits and the accumulation of toxic metabolic intermediates. A key, albeit indirectly measured, metabolite implicated in the pathophysiology of these disorders is 3,4-Dihydroxytetradecanoyl-CoA. While this intermediate of a minor metabolic pathway is not routinely quantified, its accumulation, along with other long-chain 3-hydroxyacyl-CoA species, is a central pathological event. This technical guide provides an in-depth exploration of the biochemical role of this compound's precursors in LCHAD and MTP deficiencies, methods for their detection, and the current understanding of the associated pathological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutics for these devastating disorders.

Introduction: The Crucial Role of Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a vital catabolic pathway responsible for generating a significant portion of the body's energy, particularly during periods of fasting or prolonged exercise. This process systematically breaks down long-chain fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. The pathway involves a cycle of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.

The Link to LCHAD and MTP Deficiencies

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) is the enzyme responsible for the third step in the β-oxidation of long-chain fatty acids, catalyzing the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. LCHAD is a component of a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which also houses long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities.

Genetic mutations in the HADHA gene lead to isolated LCHAD deficiency, while mutations in either the HADHA or HADHB genes can result in a deficiency of all three MTP enzyme functions (MTP deficiency). Both disorders are inherited in an autosomal recessive manner. The enzymatic block in LCHAD or MTP deficiency prevents the proper metabolism of long-chain fatty acids. This leads to two primary pathological consequences: a severe energy deficit in tissues reliant on fatty acid oxidation, such as the heart, skeletal muscle, and liver, and the accumulation of toxic long-chain 3-hydroxyacyl-CoA intermediates, including the precursor to this compound, and their downstream metabolites, long-chain 3-hydroxyacylcarnitines.[1][2][3][4]

While this compound itself is a dihydroxylated derivative and not a direct intermediate of the main β-oxidation pathway, its precursor, 3-hydroxytetradecanoyl-CoA, accumulates due to the LCHAD enzyme block. The subsequent metabolism of these accumulated 3-hydroxyacyl-CoAs can lead to the formation of various dicarboxylic acids and other modified fatty acids.

Pathophysiology and Clinical Manifestations

The clinical presentation of LCHAD and MTP deficiencies can be severe and life-threatening. The energy deficit manifests as hypoketotic hypoglycemia, lethargy, hypotonia, and in severe cases, coma.[3][5] The accumulation of toxic intermediates is believed to contribute to the long-term complications of these disorders, including:

  • Cardiomyopathy: The heart is heavily dependent on fatty acid oxidation for energy.

  • Hepatopathy: Liver dysfunction and hepatomegaly are common findings.

  • Rhabdomyolysis: Breakdown of muscle tissue, particularly during periods of metabolic stress.

  • Retinopathy: A progressive pigmentary retinopathy is a characteristic feature of LCHAD deficiency.[5]

  • Peripheral Neuropathy: A sensorimotor neuropathy can also develop over time.

Quantitative Data: Biomarkers of LCHAD and MTP Deficiency

Direct quantification of intracellular this compound is not routinely performed in clinical settings. Instead, the diagnosis and monitoring of LCHAD and MTP deficiencies rely on the measurement of downstream metabolites that accumulate as a result of the enzymatic block. The most important of these are the long-chain 3-hydroxyacylcarnitines, which are formed from the accumulating 3-hydroxyacyl-CoAs and are readily detectable in plasma and dried blood spots.

The table below summarizes key quantitative data for diagnostically relevant long-chain 3-hydroxyacylcarnitines in patients with LCHAD/MTP deficiency compared to healthy controls.

BiomarkerPatient GroupConcentration (µmol/L)Reference/Control GroupConcentration (µmol/L)
3-Hydroxypalmitoylcarnitine (C16-OH) LCHAD/MTP DeficiencySignificantly ElevatedHealthy NewbornsUndetectable to low levels
3-Hydroxyoleoylcarnitine (C18:1-OH) LCHAD/MTP DeficiencySignificantly ElevatedHealthy NewbornsUndetectable to low levels
3-Hydroxystearoylcarnitine (C18-OH) LCHAD/MTP DeficiencySignificantly ElevatedHealthy NewbornsUndetectable to low levels
Ratio: (C16OH + C18OH + C18:1OH)/C0 LCHAD/MTP DeficiencySignificantly ElevatedHealthy ControlsLow

(Note: Specific concentration ranges can vary between laboratories and analytical methods. The data presented here is a qualitative representation of the expected findings.)

In addition to acylcarnitines, analysis of urinary organic acids often reveals an increased excretion of 3-hydroxydicarboxylic acids, which are products of the omega-oxidation of the accumulating 3-hydroxy fatty acids.[6]

Experimental Protocols

Analysis of Long-Chain 3-Hydroxyacylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the levels of long-chain 3-hydroxyacylcarnitines in plasma or dried blood spots for the diagnosis of LCHAD and MTP deficiencies.

Methodology:

  • Sample Preparation (Dried Blood Spot):

    • A 3 mm punch from a dried blood spot card is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of methanol (B129727) and water with internal standards (stable isotope-labeled acylcarnitines) is added to each well.

    • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

    • The supernatant is then transferred to a new plate for analysis.

  • Sample Preparation (Plasma):

    • A small volume of plasma (e.g., 10-50 µL) is deproteinized by the addition of a solvent like acetonitrile (B52724) or methanol containing internal standards.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred for LC-MS/MS analysis.

  • Liquid Chromatography:

    • A reversed-phase C18 column is typically used for the separation of acylcarnitines.

    • A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, is employed to separate the different acylcarnitine species based on their chain length and polarity.

  • Tandem Mass Spectrometry:

    • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target acylcarnitines. This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard. For acylcarnitines, a common product ion at m/z 85 (resulting from the fragmentation of the carnitine moiety) is often monitored.

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding internal standard.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Enzyme Assay

Objective: To measure the enzymatic activity of LCHAD in patient-derived cells (e.g., cultured skin fibroblasts or lymphocytes) to confirm a diagnosis of LCHAD deficiency.

Methodology:

  • Cell Culture and Homogenization:

    • Patient-derived fibroblasts or lymphocytes are cultured under standard conditions.

    • Cells are harvested and washed, then resuspended in a suitable buffer.

    • The cells are lysed by methods such as sonication or freeze-thawing to release the mitochondrial enzymes.

  • Enzymatic Reaction:

    • The cell homogenate is incubated in a reaction mixture containing:

      • A buffer to maintain a physiological pH (e.g., potassium phosphate (B84403) buffer).

      • The substrate: a long-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxypalmitoyl-CoA).

      • The cofactor: NAD+.

    • The reaction is initiated by the addition of the cell homogenate or the substrate.

  • Detection of Product Formation:

    • The activity of LCHAD is determined by monitoring the rate of NAD+ reduction to NADH.

    • This is typically done spectrophotometrically by measuring the increase in absorbance at 340 nm, which is the wavelength at which NADH absorbs light.

  • Data Analysis:

    • The rate of change in absorbance is used to calculate the enzyme activity, which is typically expressed in units of nmol/min/mg of protein.

    • The protein concentration of the cell homogenate is determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the enzyme activity.

Signaling Pathways and Molecular Mechanisms

The pathophysiology of LCHAD and MTP deficiencies extends beyond simple energy deprivation. The accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives is thought to exert direct toxic effects on cellular components and signaling pathways.

Mitochondrial Beta-Oxidation Pathway Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Figure 1: The mitochondrial β-oxidation spiral for long-chain fatty acids.

In LCHAD and MTP deficiencies, the enzymatic step catalyzed by LCHAD is impaired, leading to a bottleneck in the pathway.

Pathophysiology of LCHAD Deficiency cluster_0 Mitochondrion cluster_1 Cellular Consequences LCFA Long-Chain Fatty Acid LC_AcylCoA Long-Chain Acyl-CoA LCFA->LC_AcylCoA LC_3OH_AcylCoA Long-Chain 3-Hydroxyacyl-CoA (Accumulation) LC_AcylCoA->LC_3OH_AcylCoA Partial β-oxidation LCHAD_block LCHAD Deficiency LC_3OH_AcylCoA->LCHAD_block LC_3OH_Acylcarnitine Long-Chain 3-Hydroxyacylcarnitine (Exported) LC_3OH_AcylCoA->LC_3OH_Acylcarnitine Conversion & Export Energy_Deficit Energy Deficit (Reduced Acetyl-CoA) LCHAD_block->Energy_Deficit Leads to Organ_Damage Organ Damage (Heart, Liver, Muscle, Retina) Energy_Deficit->Organ_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction (ROS, mPTP opening) LC_3OH_Acylcarnitine->Mitochondrial_Dysfunction Toxic Effects Mitochondrial_Dysfunction->Organ_Damage

Figure 2: Pathophysiological consequences of LCHAD deficiency.

The accumulated 3-hydroxyacyl-CoAs and their carnitine esters are thought to:

  • Induce mitochondrial dysfunction: They can act as detergents, disrupting mitochondrial membrane integrity. They may also inhibit other mitochondrial enzymes and components of the electron transport chain, leading to increased production of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP).

  • Alter gene expression: There is evidence to suggest that these metabolites can influence the expression of genes involved in lipid metabolism and cellular stress responses.

  • Contribute to lipotoxicity: The accumulation of these lipid intermediates can lead to cellular damage and apoptosis in various tissues.

Conclusion and Future Directions

The accumulation of long-chain 3-hydroxyacyl-CoA species, for which this compound's precursor serves as a key example, is a central event in the pathophysiology of LCHAD and MTP deficiencies. While direct measurement of this specific intermediate is not a routine diagnostic procedure, the analysis of its downstream metabolites, particularly long-chain 3-hydroxyacylcarnitines, provides a reliable and sensitive method for diagnosis and monitoring.

Future research in this field should focus on:

  • Developing more sensitive and specific biomarkers: While current biomarkers are effective for diagnosis, more refined markers could aid in predicting disease severity and monitoring therapeutic responses.

  • Elucidating the precise mechanisms of toxicity: A deeper understanding of how accumulating 3-hydroxyacyl-CoAs and their derivatives cause cellular damage will be crucial for the development of targeted therapies.

  • Developing novel therapeutic strategies: Current management relies on dietary modifications to bypass the metabolic block. The development of pharmacological interventions aimed at reducing the production of toxic metabolites, enhancing residual enzyme activity, or protecting against cellular damage is a key area for future drug development.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the role of this compound's metabolic precursors in fatty acid oxidation disorders. It is hoped that this information will be a valuable resource for researchers and clinicians working to improve the lives of individuals affected by these challenging conditions.

References

The Hypothetical Role of 3,4-Dihydroxytetradecanoyl-CoA in Mitochondrial Dysfunction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,4-Dihydroxytetradecanoyl-CoA is a hypothetical molecule in the context of mitochondrial dysfunction. This guide extrapolates potential roles and mechanisms based on the known effects of structurally similar fatty acid intermediates. All data and experimental outcomes are illustrative.

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[1][2] The intricate processes of mitochondrial fatty acid β-oxidation (FAO) are critical for cellular energy homeostasis, and disruptions in this pathway can lead to the accumulation of toxic intermediates. This guide explores the hypothetical role of a novel dihydroxylated fatty acyl-CoA species, this compound, as a potential mediator of mitochondrial dysfunction. Drawing parallels from well-documented inborn errors of metabolism, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) deficiencies, we propose plausible mechanisms of action, detailed experimental protocols for investigation, and potential signaling pathways affected by this molecule.

Introduction: Fatty Acid Oxidation and Mitochondrial Integrity

Mitochondrial FAO is a vital catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which in turn fuel the electron transport chain (ETC) for ATP synthesis.[3][4] This multi-step process requires a series of enzymes. Deficiencies in these enzymes, as seen in LCHAD and MTP deficiencies, lead to a blockage in the FAO pathway and the accumulation of upstream intermediates, particularly long-chain 3-hydroxyacyl-CoAs.[1][5][6][7] These accumulating species are not benign; they have been shown to exert direct toxic effects on mitochondria, contributing significantly to the pathophysiology of these disorders, which often includes severe cardiomyopathy, myopathy, and liver dysfunction.[8][9][10]

A Hypothetical Pathological Intermediate: this compound

While 3-hydroxyacyl-CoAs are known intermediates of FAO, the existence and metabolic origin of a 3,4-dihydroxylated species are speculative. We hypothesize that this compound could arise from several plausible scenarios:

  • Aberrant Enzymatic Activity: A dysfunctional or mutated FAO enzyme could lead to an incomplete or incorrect hydroxylation step.

  • Peroxisomal Spillover: Incomplete oxidation of very-long-chain fatty acids in peroxisomes could generate unusual intermediates that are subsequently metabolized in mitochondria.

  • Gut Microbiome Metabolism: Microbial enzymes, such as certain hydratases or diol synthases, could potentially generate dihydroxylated fatty acids from dietary sources, which are then absorbed and activated to their CoA esters in host cells.[11][12]

This guide will proceed under the hypothesis that this compound is a pathological metabolite that directly impairs mitochondrial function.

Proposed Mechanisms of this compound-Induced Mitochondrial Dysfunction

Based on the known toxicity of similar long-chain acyl-CoA intermediates, we propose three primary mechanisms by which this compound could induce mitochondrial dysfunction.

Uncoupling of Oxidative Phosphorylation

Accumulating long-chain 3-hydroxy fatty acids have been demonstrated to act as uncouplers of oxidative phosphorylation.[13] They are proposed to insert into the inner mitochondrial membrane, disrupting the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating energy as heat. This would be characterized by increased basal respiration and a significant proton leak.[13]

Induction of Oxidative Stress

The disruption of the ETC by acyl-CoA intermediates can lead to electron leakage, particularly from Complex I and Complex III. This results in the incomplete reduction of oxygen and the formation of superoxide (B77818) radicals (O₂⁻), a primary reactive oxygen species (ROS). The accumulation of this compound could therefore trigger a significant increase in mitochondrial ROS production, leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, further exacerbating mitochondrial dysfunction.

Opening of the Mitochondrial Permeability Transition Pore (mPTP)

The combination of elevated mitochondrial Ca²⁺ and increased ROS is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[14][15][16] The accumulation of toxic fatty acid intermediates has been linked to mPTP opening.[13] The sustained opening of the mPTP leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately leading to cell death.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data from experiments designed to test the effects of this compound on isolated mitochondria or cultured cells. These tables are structured for clear comparison and serve as a template for presenting experimental results.

Table 1: Effects of this compound on Mitochondrial Respiration

ParameterControl10 µM 3,4-DHT-CoA50 µM 3,4-DHT-CoAFCCP (Positive Control)
Basal Respiration (OCR, pmol/min) 100 ± 8150 ± 12220 ± 15350 ± 20
ATP-Linked Respiration (OCR, pmol/min) 75 ± 660 ± 730 ± 510 ± 3
Maximal Respiration (OCR, pmol/min) 350 ± 25300 ± 20230 ± 18350 ± 20
Proton Leak (OCR, pmol/min) 25 ± 490 ± 10190 ± 12340 ± 18
Spare Respiratory Capacity (%) 250%100%4.5%0%

OCR: Oxygen Consumption Rate; 3,4-DHT-CoA: this compound; FCCP: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone. Data are presented as mean ± SD.

Table 2: Impact of this compound on Mitochondrial Health Indicators

ParameterControl10 µM 3,4-DHT-CoA50 µM 3,4-DHT-CoACCCP (Positive Control)
Mitochondrial Membrane Potential (TMRM Fluorescence, AU) 100 ± 570 ± 635 ± 415 ± 3
Mitochondrial ROS Production (MitoSOX Red Fluorescence, AU) 100 ± 9180 ± 15350 ± 28120 ± 11
Cell Viability (%) 100 ± 285 ± 560 ± 740 ± 6

AU: Arbitrary Units; TMRM: Tetramethylrhodamine, Methyl Ester; CCCP: Carbonyl cyanide m-chlorophenyl hydrazone. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol measures key parameters of mitochondrial respiration in live cells.[17][18][19]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Test Compound: this compound

  • Mito Stress Test Compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and incubate overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[17]

  • Assay Preparation: On the day of the assay, remove growth medium from cells, wash with pre-warmed assay medium, and add fresh assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[18]

  • Compound Loading: Load 10X stock solutions of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[17][19]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the cationic dye TMRM to quantify changes in mitochondrial membrane potential.[20][21][22]

Materials:

  • Cultured cells on a 96-well black, clear-bottom plate.

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (e.g., 10 mM in DMSO).

  • CCCP or FCCP (protonophore for positive control).

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence plate reader or fluorescence microscope.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and culture overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle, CCCP) for the desired duration.

  • TMRM Staining: Add TMRM to the cell culture medium to a final concentration of 20-200 nM (optimization is recommended). Incubate for 20-30 minutes at 37°C, protected from light.[20][22]

  • Washing: Gently aspirate the TMRM-containing medium and wash the cells 2-3 times with pre-warmed PBS or HBSS.[21][22]

  • Fluorescence Measurement: Add fresh PBS or HBSS to the wells and immediately measure the fluorescence using a plate reader (Excitation ~549 nm, Emission ~575 nm) or image using a fluorescence microscope with a TRITC/RFP filter set.[21]

Measurement of Mitochondrial ROS Production using MitoSOX Red

This protocol uses the MitoSOX Red reagent, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[2][23][24]

Materials:

  • Cultured cells.

  • MitoSOX Red reagent (stock solution in DMSO).

  • HBSS or other suitable buffer.

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Cell Preparation: Harvest and suspend cells in warm HBSS at a concentration of 0.5-1 x 10⁶ cells/mL.

  • Compound Treatment: Treat cells with this compound and appropriate controls.

  • MitoSOX Staining: Add MitoSOX Red reagent to the cell suspension to a final concentration of 1-5 µM (optimization is critical to avoid artifacts; 1 µM is often recommended to start).[23] Incubate for 15-30 minutes at 37°C, protected from light.[2]

  • Washing: Wash the cells three times with warm HBSS to remove excess probe. Centrifuge at a low speed (e.g., 400 x g) for 3-5 minutes between washes.[2]

  • Analysis: Resuspend the final cell pellet in fresh buffer. Analyze the fluorescence immediately by flow cytometry (PE channel) or fluorescence microscopy.[2][24]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key hypothetical pathways and experimental logic.

Signaling_Pathway DHT_CoA This compound FAO_Inhibition FAO Pathway Inhibition DHT_CoA->FAO_Inhibition ETC Electron Transport Chain (Complex I & III) DHT_CoA->ETC Electron Leak Proton_Gradient Proton Gradient (ΔΨm) Dissipation DHT_CoA->Proton_Gradient Uncoupling ROS Mitochondrial ROS ↑ (Superoxide) ETC->ROS ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Decouples mPTP mPTP Opening Proton_Gradient->mPTP Depolarization ATP ATP Production ↓ ATP_Synthase->ATP Oxidative_Damage Oxidative Damage (mtDNA, Proteins, Lipids) ROS->Oxidative_Damage ROS->mPTP Apoptosis Apoptosis Oxidative_Damage->Apoptosis CytoC Cytochrome c Release mPTP->CytoC CytoC->Apoptosis Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation Start Start: Treat Cells/Mitochondria with This compound Seahorse Seahorse XF Mito Stress Test (Measures OCR) Start->Seahorse TMRM TMRM Staining (Measures ΔΨm) Start->TMRM MitoSOX MitoSOX Red Staining (Measures mito-ROS) Start->MitoSOX Analysis_OCR Analyze Respiration: Basal, ATP-linked, Proton Leak, Max Seahorse->Analysis_OCR Analysis_Potential Quantify Membrane Potential TMRM->Analysis_Potential Analysis_ROS Quantify Superoxide Levels MitoSOX->Analysis_ROS Conclusion Conclusion: Elucidate Mechanism of Mitochondrial Dysfunction Analysis_OCR->Conclusion Analysis_Potential->Conclusion Analysis_ROS->Conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of 3,4-Dihydroxytetradecanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Dihydroxytetradecanoyl-CoA in biological matrices. Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism and cellular signaling, and their accurate quantification is essential for understanding various physiological and pathological processes. The presented protocol provides a detailed workflow, from sample preparation to data acquisition, enabling researchers to reliably measure this compound levels.

Introduction

This compound is a hydroxylated long-chain acyl-CoA. The analysis of such modified fatty acyl-CoAs is crucial for elucidating their roles in metabolic pathways and disease. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of low-abundance endogenous molecules like acyl-CoAs.[1][2][3] This method overcomes the challenges of analyzing these thermally labile and complex molecules.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. It involves sample preparation using solid-phase extraction (SPE), followed by separation using ultra-high-performance liquid chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Tissue/Cells) homogenization Homogenization in Extraction Buffer start->homogenization spe Solid-Phase Extraction (SPE) (C18 Cartridge) homogenization->spe elution Elution spe->elution drydown Dry-down under Nitrogen elution->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution injection Injection reconstitution->injection lc UHPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway

While the precise signaling pathway of this compound is under investigation, it is hypothesized to be an intermediate in a modified fatty acid oxidation or a specialized biosynthetic pathway. The diagram below illustrates a potential context for its formation and subsequent signaling role.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor tetradecanoyl_coa Tetradecanoyl-CoA receptor->tetradecanoyl_coa hydroxylase Hydroxylase Enzyme tetradecanoyl_coa->hydroxylase product This compound hydroxylase->product signaling_protein Signaling Protein product->signaling_protein downstream Downstream Effects signaling_protein->downstream extracellular Extracellular Signal extracellular->receptor

Caption: Hypothetical signaling pathway involving this compound.

Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][4]

  • Homogenization: Homogenize frozen tissue samples (50-100 mg) or cell pellets (~10^7 cells) in 1 mL of ice-cold 2:1 methanol (B129727)/water.

  • Internal Standard: Add an appropriate internal standard (e.g., C17:0-CoA) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by direct infusion of a standard or based on theoretical fragmentation patterns. The precursor ion will be [M+H]+. A characteristic product ion often results from the neutral loss of the CoA moiety (507 Da).[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
Internal Standard (e.g., C17:0-CoA)To be determinedTo be determined100To be optimized

Quantitative Data Summary

The following table presents typical performance characteristics for LC-MS/MS methods for long-chain acyl-CoAs, which can be expected for the analysis of this compound after method validation.[4][6]

ParameterExpected Performance
Linearity (R²) >0.995
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and specific quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis, along with the expected performance characteristics, offers a solid foundation for researchers to implement this method in their laboratories. This will facilitate a better understanding of the role of hydroxylated long-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for the Quantitative Analysis of 3,4-Dihydroxytetradecanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The quantitative analysis of specific acyl-CoAs in biological matrices is essential for understanding cellular metabolism and the pathophysiology of various diseases.[3] 3,4-Dihydroxytetradecanoyl-CoA is a dihydroxylated long-chain acyl-CoA. While its specific metabolic pathway is not extensively documented, its analysis can provide insights into lipid metabolism and potential oxidative stress pathways.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of long-chain acyl-CoAs and can be adapted for other similar molecules.[4][5]

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue_sample Tissue Sample Collection (<100 mg) homogenization Homogenization in Extraction Buffer tissue_sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe elution Elution of Acyl-CoAs spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution in LC-MS Grade Solvent drying->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Internal Standards ms_detection->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Hypothetical Metabolic Pathway

The precise metabolic origin of this compound is not well-established in the literature. However, it could potentially arise from the oxidation of tetradecanoyl-CoA via cytochrome P450 enzymes or other hydroxylases, followed by further enzymatic modifications. The diagram below illustrates a hypothetical pathway involving the hydroxylation of a fatty acyl-CoA.

Hypothetical Metabolic Pathway tetradecanoyl_coa Tetradecanoyl-CoA hydroxy_intermediate Monohydroxy-tetradecanoyl-CoA tetradecanoyl_coa->hydroxy_intermediate Hydroxylase (e.g., CYP450) dihydroxy_product This compound hydroxy_intermediate->dihydroxy_product Hydroxylase/Epoxide Hydrolase downstream Downstream Metabolism dihydroxy_product->downstream

Caption: A hypothetical metabolic pathway for the formation of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid, Acetic acid

  • Standards: this compound (if available, otherwise a certified reference material of a similar long-chain hydroxyacyl-CoA), Internal Standard (e.g., [¹³C₁₆]-Palmitoyl-CoA)

  • SPE Cartridges: C18 Solid-Phase Extraction cartridges

  • Tissue Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge (capable of 20,000 x g and 4°C)

  • Nitrogen evaporator

  • LC-MS/MS System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Protocol 1: Tissue Homogenization and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5]

  • Sample Collection: Flash-freeze tissue samples (less than 100 mg) in liquid nitrogen immediately after collection to quench metabolic activity. Store at -80°C until use.

  • Homogenization:

    • Pre-cool a glass homogenizer on ice.

    • Add the frozen tissue to 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile (ACN), vortex for 5 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of the extraction buffer (100 mM KH₂PO₄, pH 4.9).

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer.

    • Elute the acyl-CoAs with 3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol, followed by 3 mL of a 1:3 mixture of the same, and finally 3 mL of pure methanol.

    • Combine the elution fractions.

  • Drying and Reconstitution:

    • Dry the combined eluate under a gentle stream of nitrogen.

    • Store the dried extract at -80°C until LC-MS/MS analysis.

    • Before analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 20% ACN with 15 mM NH₄OH).

Protocol 2: LC-MS/MS Quantification

This method utilizes reversed-phase liquid chromatography coupled to tandem mass spectrometry for sensitive and selective quantification.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 20% B

      • 12.1-15 min: 20% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the target analytes.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different tissue samples or experimental conditions.

Table 1: MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal Standard ([¹³C₁₆]-Palmitoyl-CoA)To be determinedTo be determinedTo be determined

Table 2: Quantitative Results for this compound in Tissue Samples

Sample IDTissue TypeConcentration (pmol/g tissue)Standard Deviation
Control 1Livere.g., 15.2e.g., 1.8
Control 2Livere.g., 14.8e.g., 2.1
Treated 1Livere.g., 25.6e.g., 3.4
Treated 2Livere.g., 28.1e.g., 2.9
Control 1Braine.g., 5.7e.g., 0.9
Treated 1Braine.g., 10.3e.g., 1.5

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound in tissue samples. While specific information on this particular analyte is scarce, the provided methodologies for long-chain and hydroxylated acyl-CoAs offer a solid starting point for researchers. Method validation, including the assessment of linearity, accuracy, and precision, should be performed using an appropriate certified reference standard. This approach will enable researchers to accurately quantify this and other similar dihydroxy-acyl-CoAs, contributing to a deeper understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols for the Chemical Synthesis of 3,4-Dihydroxytetradecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction
Proposed Synthetic Pathway Overview

The synthesis is designed as a two-stage process. The first stage focuses on creating the vicinal diol on the tetradecanoyl backbone. The second stage involves the thioesterification of the synthesized 3,4-dihydroxytetradecanoic acid with Coenzyme A.

  • Stage 1: Dihydroxylation. Synthesis of 3,4-dihydroxytetradecanoic acid via Sharpless asymmetric dihydroxylation of trans-3-tetradecenoic acid. This method is chosen for its high stereospecificity, yielding a chiral vicinal diol.[4][5][6]

  • Stage 2: Thioesterification. Conversion of 3,4-dihydroxytetradecanoic acid to its corresponding CoA thioester. This is achieved by activating the carboxylic acid, for example with N,N'-Carbonyldiimidazole (CDI), followed by reaction with the thiol group of Coenzyme A.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-3,4-Dihydroxytetradecanoic Acid

This protocol details the Sharpless asymmetric dihydroxylation of trans-3-tetradecenoic acid to produce (3R,4R)-3,4-dihydroxytetradecanoic acid. The use of AD-mix-β is specified for this stereochemical outcome.[6][7][8]

Materials:

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Prepare a solvent mixture of tert-butanol and water (1:1, v/v).

  • In a round-bottom flask, dissolve AD-mix-β (approx. 1.4 g per mmol of alkene) in the tert-butanol/water solvent mixture (approx. 10 mL per gram of AD-mix-β).

  • Add methanesulfonamide (1 equivalent based on the alkene) to the mixture.

  • Cool the stirred mixture to 0 °C in an ice-water bath.

  • Dissolve trans-3-tetradecenoic acid (1 equivalent) in a minimal amount of the solvent mixture and add it to the reaction flask.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per gram of AD-mix-β) and stir for 1 hour at room temperature.

  • Add ethyl acetate to the mixture and stir. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield pure (3R,4R)-3,4-dihydroxytetradecanoic acid.

Protocol 2: Synthesis of (3R,4R)-3,4-Dihydroxytetradecanoyl-CoA

This protocol describes the conversion of the synthesized dihydroxy fatty acid into its CoA thioester using a carbonyldiimidazole (CDI) activation method.

Materials:

  • (3R,4R)-3,4-Dihydroxytetradecanoic acid (from Protocol 1)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A (trilithium salt)

  • Anhydrous sodium bicarbonate (NaHCO₃) buffer (0.5 M, pH ~8)

  • HPLC-grade water and acetonitrile (B52724)

Equipment:

  • Reaction vial with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Lyophilizer (freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve (3R,4R)-3,4-dihydroxytetradecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate. Monitor the activation by TLC or the cessation of CO₂ evolution.

  • In a separate vial, dissolve Coenzyme A trilithium salt (1.2 equivalents) in the cold (4 °C) NaHCO₃ buffer.

  • Slowly add the activated acyl-imidazole solution from step 2 to the Coenzyme A solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The pH should be maintained around 8.

  • After the reaction, flash-freeze the solution in liquid nitrogen and lyophilize to dryness.

  • Purify the resulting solid by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water (with a small amount of a modifying acid like formic acid).

  • Collect the fractions containing the product, pool them, and lyophilize to obtain the pure 3,4-Dihydroxytetradecanoyl-CoA standard.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. Yields are estimates based on similar reactions reported in the literature for long-chain fatty acids.

ParameterStage 1: DihydroxylationStage 2: Thioesterification
Starting Material trans-3-Tetradecenoic Acid(3R,4R)-3,4-Dihydroxytetradecanoic Acid
Key Reagents AD-mix-β, CH₃SO₂NH₂CDI, Coenzyme A
Solvent tert-Butanol/WaterTHF, NaHCO₃ buffer
Reaction Time 12 - 24 hours5 - 8 hours
Expected Yield 80 - 95%40 - 60%
Purification Method Silica Gel ChromatographyReverse-Phase HPLC
Final Product (3R,4R)-3,4-Dihydroxytetradecanoic Acid(3R,4R)-3,4-Dihydroxytetradecanoyl-CoA
Analytical Data Expected Mass (ESI-MS): m/z 245.17 [M-H]⁻Expected Mass (ESI-MS): m/z 1008.3 [M-H]⁻

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflow.

G A trans-3-Tetradecenoic Acid B Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H₂O) A->B C (3R,4R)-3,4-Dihydroxytetradecanoic Acid B->C D Activation with CDI (Anhydrous THF) C->D E Acyl-imidazole Intermediate D->E F Reaction with Coenzyme A (Aqueous Buffer, pH 8) E->F G This compound F->G H Purification (RP-HPLC) G->H I Final Standard H->I

Caption: Proposed workflow for the chemical synthesis of this compound.

G cluster_0 Stage 1: Dihydroxylation cluster_1 Stage 2: Thioesterification start1 Unsaturated Fatty Acid proc1 Dihydroxylation (e.g., OsO₄/NMO) start1->proc1 end1 Dihydroxy Fatty Acid proc1->end1 start2 Dihydroxy Fatty Acid proc2 Activation (e.g., CDI) start2->proc2 proc3 Coupling with CoA proc2->proc3 end2 Dihydroxy Acyl-CoA proc3->end2

Caption: Logical relationship between the two main stages of the synthesis.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in cellular metabolism, particularly in fatty acid metabolism, energy production via β-oxidation, and the synthesis of complex lipids.[1][2][3] The accurate measurement of intracellular long-chain acyl-CoA pools is essential for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases, cardiovascular disorders, and cancer.[3] However, their low abundance and inherent instability present significant analytical challenges.[3]

This document provides a detailed protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The methodology described herein is a synthesis of established and validated protocols to ensure high recovery rates and sample stability.[3][4][5]

Core Principles of Acyl-CoA Extraction

The successful extraction of long-chain acyl-CoAs from cellular matrices hinges on several key principles:

  • Rapid Quenching of Metabolism: Cellular enzymatic activity must be halted immediately upon cell harvesting to prevent the degradation or alteration of acyl-CoA pools. This is typically achieved by using ice-cold reagents and rapid processing.

  • Efficient Cell Lysis: The cell membrane must be thoroughly disrupted to release intracellular contents, including acyl-CoAs.

  • Effective Solubilization and Extraction: A suitable solvent system is required to solubilize the amphipathic acyl-CoA molecules and separate them from other cellular components.

  • Purification: Crude extracts often require a purification step, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids (B1166683) and salts, thereby improving the sensitivity and accuracy of subsequent analyses.[4][5][6]

  • Prevention of Degradation: Acyl-CoAs are susceptible to hydrolysis. Maintaining a low temperature and, in some protocols, a slightly acidic pH can help preserve their integrity.[4][5]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the extraction of long-chain acyl-CoAs from cultured cells.

Acyl_CoA_Extraction_Workflow cluster_harvest Cell Harvesting & Quenching cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Preparation Harvest Harvest Cells (Scraping or Centrifugation) Wash Wash with Ice-Cold PBS Harvest->Wash Internal_Standard Add Internal Standard Wash->Internal_Standard Lysis Cell Lysis & Extraction (e.g., Acetonitrile/Isopropanol) Centrifuge1 Centrifuge to Pellet Debris Lysis->Centrifuge1 Internal_Standard->Lysis Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Dry Dry Down Eluate SPE->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for long-chain acyl-CoA extraction from cultured cells.

Detailed Experimental Protocol

This protocol is designed for the extraction of long-chain acyl-CoAs from a 10 cm dish of cultured mammalian cells (approximately 1-5 million cells). Adjust volumes accordingly for different culture formats.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)

  • Methanol (B129727) (MeOH), HPLC grade

  • Internal Standard (IS): A suitable odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA).[7]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized oligonucleotide purification columns).[4][5]

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water

  • Ammonium (B1175870) acetate (B1210297)

Procedure:

  • Cell Harvesting and Quenching:

    • For Adherent Cells: Aspirate the culture medium. Immediately wash the cell monolayer twice with 5 mL of ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and scrape the cells.

    • For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[3]

  • Cell Lysis and Extraction:

    • Transfer the cell suspension or pellet to a pre-chilled microcentrifuge tube.

    • Add the internal standard to the sample. The amount of IS should be optimized based on the expected concentration of endogenous acyl-CoAs and the sensitivity of the mass spectrometer.

    • Add 750 µL of an extraction solvent mixture of acetonitrile/isopropanol (3:1, v/v).[8] Some protocols also utilize an 80% methanol solution, which has shown high extraction efficiency.[9]

    • Vortex vigorously for 1 minute to ensure complete cell lysis.

    • Add 250 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex again.[8]

  • Phase Separation and Supernatant Collection:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[3]

  • Solid-Phase Extraction (SPE) - Purification:

    • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a C18 cartridge, this typically involves washing with 1-2 column volumes of methanol followed by equilibration with 1-2 column volumes of water. An alternative method utilizes oligonucleotide purification columns where the acyl-CoAs are bound and then eluted.[4][5]

    • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove salts and other polar impurities. The wash solution is typically a low percentage of organic solvent in water (e.g., 5-10% methanol).

    • Elution: Elute the long-chain acyl-CoAs with a higher concentration of organic solvent, such as methanol or a mixture of methanol and ammonium formate.[10]

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system. A common reconstitution solvent is 50% methanol in 50 mM ammonium acetate (pH 7).[3]

Data Presentation: Quantitative Comparison of Extraction Methods

The choice of extraction method and solvent can significantly impact the recovery of long-chain acyl-CoAs. The following table summarizes recovery data from published literature.

Extraction MethodAnalyteRecovery Rate (%)Reference
Acetonitrile/Isopropanol followed by SPEPalmitoyl-CoA (C16:0)83-90%[8]
Acetonitrile/Isopropanol followed by SPEOleoyl-CoA (C18:1)83-90%[8]
KH2PO4 buffer, 2-propanol, and Acetonitrile with SPEVarious Long-Chain Acyl-CoAs70-80%[4][5]

Metabolic Role of Long-Chain Acyl-CoAs in Beta-Oxidation

Long-chain acyl-CoAs are the activated forms of fatty acids and are central to their catabolism through beta-oxidation in the mitochondria. The following diagram outlines the key steps of this pathway.

Beta_Oxidation_Pathway cluster_activation Fatty Acid Activation (Cytosol) cluster_transport Mitochondrial Transport cluster_beta_oxidation Beta-Oxidation Spiral (Mitochondrial Matrix) Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->Long_Chain_Acyl_CoA CPT1 CPT1 Long_Chain_Acyl_CoA->CPT1 Carnitine Beta_Oxidation Beta-Oxidation Cycle (4 Steps) Long_Chain_Acyl_CoA->Beta_Oxidation Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 CPT2->Long_Chain_Acyl_CoA CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Beta_Oxidation->Shorter_Acyl_CoA Shorter_Acyl_CoA->Beta_Oxidation Re-enters cycle

Caption: Simplified pathway of fatty acid beta-oxidation.

Concluding Remarks

The protocol detailed in these application notes provides a robust framework for the extraction and purification of long-chain acyl-CoAs from cultured cells. Researchers should note that optimization of certain steps, such as the choice of internal standard and the specific parameters of the SPE, may be necessary depending on the cell type and the analytical instrumentation used. Adherence to rapid and cold processing conditions is paramount to ensure the integrity and accurate quantification of these vital metabolic intermediates. Subsequent analysis by LC-MS/MS allows for the sensitive and specific quantification of individual long-chain acyl-CoA species, providing valuable insights into cellular metabolism.[1][7]

References

Application Notes and Protocols for the Quantification of 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxytetradecanoyl-CoA is a coenzyme A derivative of significant interest in the study of lipid metabolism and its role in various physiological and pathological processes. Accurate quantification of this molecule is crucial for understanding its metabolic fate and for the development of potential therapeutic agents that target its metabolic pathway. This document provides detailed protocols for the quantification of this compound, addressing both direct analytical methods and a framework for the development of a specific enzymatic assay. Due to the current lack of a commercially available, specific enzyme for this compound, a robust HPLC-based method is presented as the primary protocol. Additionally, a hypothetical enzymatic assay protocol is outlined to guide researchers in the development of such an assay upon the discovery of a suitable enzyme.

Part 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the quantification of this compound in biological samples using reverse-phase HPLC with UV detection. This method is reliable for the specific measurement of the intact acyl-CoA molecule.

Experimental Workflow

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction (e.g., with chloroform/methanol) Sample->Extraction Purification Solid-Phase Extraction (SPE) Cleanup Extraction->Purification Injection Sample Injection Purification->Injection Separation Reverse-Phase HPLC (C18 column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification Results Data Reporting Quantification->Results

Caption: HPLC workflow for this compound quantification.
Protocol: HPLC Quantification

1. Materials and Reagents:

  • This compound standard (store at -80°C)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Perchloric acid (HClO₄)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Biological samples (e.g., cell pellets, tissue samples)

2. Sample Preparation and Acyl-CoA Extraction:

  • Homogenize cell pellets or powdered tissue in 1 mL of ice-cold 10% (w/v) perchloric acid.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove unbound contaminants.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried sample in 100 µL of mobile phase A for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm

  • Injection Volume: 20 µL

4. Standard Curve Preparation:

  • Prepare a 1 mM stock solution of this compound in water.

  • Perform serial dilutions in mobile phase A to obtain standards ranging from 1 µM to 100 µM.

  • Inject each standard onto the HPLC system and record the peak area.

  • Plot the peak area against the concentration to generate a standard curve.

5. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatograms based on the retention time of the standard.

  • Determine the peak area for this compound in the samples.

  • Calculate the concentration of this compound in the samples using the standard curve.

Data Presentation

Table 1: HPLC Quantification of this compound in various samples.

Sample IDPeak Area (arbitrary units)Concentration (µM)
Control 115,23412.5
Control 216,01213.1
Control 314,89012.2
Control Mean ± SD 15,379 ± 573 12.6 ± 0.45
Treatment 125,67821.0
Treatment 227,11022.2
Treatment 326,54321.7
Treatment Mean ± SD 26,444 ± 721 21.6 ± 0.61

Part 2: Framework for Developing an Enzymatic Assay for this compound

This section provides a conceptual framework and a hypothetical protocol for the development of a specific enzymatic assay for this compound. This approach is contingent on the identification and availability of an enzyme that specifically utilizes this molecule as a substrate.

Conceptual Signaling Pathway

The development of an enzymatic assay relies on coupling the activity of a specific enzyme to a detectable signal. A common strategy involves monitoring the production or consumption of NADH or FADH₂, which can be measured by changes in absorbance or fluorescence. A hypothetical enzymatic reaction could involve a dehydrogenase that acts on one of the hydroxyl groups of this compound.

Hypothetical_Enzymatic_Pathway cluster_detection Detection Substrate This compound Enzyme Hypothetical 3-hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme Cofactor_out NADH + H+ Enzyme->Cofactor_out Product 3-Keto-4-hydroxytetradecanoyl-CoA Enzyme->Product Cofactor_in NAD+ Cofactor_in->Enzyme Detection Measure NADH production (Absorbance at 340 nm) Cofactor_out->Detection

Caption: Hypothetical enzymatic reaction for assay development.
Hypothetical Protocol: Enzymatic Assay

1. Enzyme Discovery and Characterization (Prerequisite Steps):

  • Enzyme Identification: Identify a putative enzyme (e.g., a dehydrogenase or lyase) that may act on this compound through literature mining, bioinformatics, or screening of cell extracts.

  • Enzyme Purification: Express and purify the candidate enzyme.

  • Substrate Specificity: Confirm that the purified enzyme specifically recognizes and converts this compound. Test against a panel of other acyl-CoAs.

  • Kinetic Characterization: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme with this compound as the substrate.

2. Assay Principle:

This hypothetical assay assumes the discovery of a specific NAD⁺-dependent dehydrogenase. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the concentration of this compound in the sample.

3. Materials and Reagents:

  • Purified hypothetical this compound dehydrogenase

  • This compound standard

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Tris-HCl buffer (pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance capability

4. Assay Procedure:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) and 2 mM NAD⁺.

  • Prepare a standard curve of this compound (e.g., 0-100 µM) in the reaction buffer.

  • Add 180 µL of the reaction buffer (containing standards or unknown samples) to the wells of a 96-well plate.

  • Initiate the reaction by adding 20 µL of the purified enzyme solution (e.g., 10 µg/mL).

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

5. Data Analysis:

  • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Generate a standard curve by plotting the V₀ for the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their V₀ values on the standard curve.

Data Presentation

Table 2: Hypothetical Enzymatic Assay Results.

Sample Concentration (µM)Initial Rate (ΔA₃₄₀/min)
0 (Blank)0.002
100.015
250.038
500.075
750.112
1000.150
Unknown Sample 1 0.052
Unknown Sample 2 0.098

Troubleshooting

HPLC Method:

  • Poor Peak Shape: Adjust the pH of the mobile phase or try a different C18 column.

  • Low Sensitivity: Use a more concentrated sample, a larger injection volume, or a more sensitive detector (e.g., fluorescence after derivatization).

  • Co-eluting Peaks: Optimize the gradient profile to improve separation.

Enzymatic Assay Development:

  • High Background Signal: Check for contamination in the enzyme preparation or buffer components. Ensure the enzyme does not have non-specific NADH oxidase activity.

  • Low Signal: Increase the enzyme concentration or optimize the reaction conditions (pH, temperature, cofactor concentration).

  • Non-linear Reaction Rate: Ensure substrate concentration is not limiting and that less than 10% of the substrate is consumed during the measurement period.

Conclusion

The quantification of this compound is achievable through direct analytical methods such as HPLC. The protocol provided offers a robust starting point for researchers. While a specific enzymatic assay is currently not established due to the lack of a characterized enzyme, the provided framework outlines the necessary steps for its development. The successful implementation of these methods will be invaluable for advancing our understanding of the roles of novel acyl-CoAs in health and disease.

Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dihydroxytetradecanoyl-CoA for Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate identification and quantification of specific acyl-CoA species are essential for understanding disease states and for the development of novel therapeutics. This application note provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound and outlines a robust protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion electrospray ionization (ESI) tandem mass spectrometry is expected to follow the characteristic fragmentation pattern of other long-chain acyl-CoAs. The primary fragmentation events involve the cleavage of the phosphodiester bonds of the coenzyme A moiety.

A key diagnostic fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group, resulting in a highly abundant fragment ion that retains the acyl chain.[1] Another characteristic fragment corresponds to the coenzyme A moiety itself.[1][2] While the dihydroxy functionality on the tetradecanoyl chain is not expected to alter these primary fragmentation pathways, minor fragments resulting from water loss from the acyl chain may also be observed.

The predicted fragmentation pathway is illustrated in the diagram below:

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]+ Fragment1 [M+H - 507 Da]+ (Acyl Chain Fragment) Precursor->Fragment1 Neutral Loss of 3'-phosphoadenosine diphosphate (507 Da) Fragment2 m/z 428 (CoA Moiety) Precursor->Fragment2 Cleavage at phosphodiester bond

Caption: Predicted Fragmentation of this compound.

Quantitative Data Summary

The table below summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of this compound in positive ion mode. These values are essential for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Ion DescriptionPredicted m/z
Precursor Ion [M+H]⁺1010.9
Acyl Chain Fragment [M+H - 507]⁺503.9
Coenzyme A Moiety Fragment428.1

Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in biological matrices. Optimization may be required for specific sample types and instrumentation.

Sample Preparation (Solid-Phase Extraction)
  • Homogenization: Homogenize tissue or cell samples in a suitable buffer on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide.[3][4][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.[3][4][5]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other lipid species.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions:

    • Precursor Ion (Q1): 1010.9 m/z

    • Product Ion (Q3) for Acyl Chain Fragment: 503.9 m/z

    • Product Ion (Q3) for CoA Moiety: 428.1 m/z

  • Collision Energy (CE): Optimize for the specific instrument to maximize the signal of the product ions.

  • Other Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.

The overall experimental workflow is depicted in the following diagram:

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Solid-Phase Extraction) LC Liquid Chromatography (C18 Reversed-Phase) SamplePrep->LC Injection MS Tandem Mass Spectrometry (ESI+, SRM/MRM) LC->MS Elution DataAnalysis Data Analysis (Quantification) MS->DataAnalysis Data Acquisition

Caption: LC-MS/MS Workflow for this compound.

Conclusion

The predicted fragmentation pattern and the provided LC-MS/MS protocol offer a robust starting point for the targeted analysis of this compound. The characteristic neutral loss of 507 Da and the CoA moiety fragment at m/z 428 provide high specificity for the identification and quantification of this and other long-chain acyl-CoAs. This methodology is applicable to a wide range of biological matrices and can be adapted for high-throughput screening in drug discovery and clinical research.

References

Application Notes and Protocols for In Vitro Enzyme Kinetics Studies of 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A derivative. While specific enzymes that utilize this substrate are still under investigation, its structure suggests potential involvement in fatty acid metabolism, possibly as an intermediate in novel biosynthetic or catabolic pathways. Understanding the kinetics of enzymes that may interact with this compound is crucial for elucidating these pathways and for the development of targeted therapeutics.

These application notes provide a comprehensive guide to designing and executing in vitro enzyme kinetics studies using this compound. The protocols are based on established methodologies for similar acyl-CoA substrates and can be adapted to various enzyme classes, such as dehydrogenases, hydratases, or acyltransferases.

Potential Signaling and Metabolic Pathways

Given its structure, this compound could be an intermediate in a modified fatty acid beta-oxidation pathway or a specialized biosynthetic pathway. The hydroxyl groups at the C3 and C4 positions are unusual and suggest the action of specific hydrating or oxidizing enzymes. A hypothetical pathway could involve the conversion of a tetradecanoyl-CoA precursor through a series of enzymatic steps, including hydroxylation and subsequent dehydrogenation or cleavage.

Hypothetical Metabolic Pathway cluster_0 Mitochondrial or Peroxisomal Matrix Tetradecanoyl-CoA Tetradecanoyl-CoA Enzyme_1 Acyl-CoA Dehydrogenase Tetradecanoyl-CoA->Enzyme_1 Intermediate_1 Δ²-trans-Enoyl-CoA Enzyme_1->Intermediate_1 Enzyme_2 Enoyl-CoA Hydratase Intermediate_1->Enzyme_2 Intermediate_2 3-Hydroxytetradecanoyl-CoA Enzyme_2->Intermediate_2 Enzyme_3 Hypothetical Hydratase/Oxidase Intermediate_2->Enzyme_3 Substrate This compound Enzyme_3->Substrate Enzyme_4 3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme_4 Product Downstream Metabolites Enzyme_4->Product

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Workflow for Enzyme Kinetics

A typical workflow for characterizing the kinetics of an enzyme with this compound involves several key stages, from substrate preparation to data analysis.

Enzyme Kinetics Workflow Start Start Substrate_Prep Prepare this compound and Enzyme Solutions Start->Substrate_Prep Assay_Setup Set up Reaction Mixtures (Buffer, Co-factors, Substrate) Substrate_Prep->Assay_Setup Reaction_Init Initiate Reaction by Adding Enzyme Assay_Setup->Reaction_Init Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Init->Monitoring Data_Collection Collect Data at Multiple Substrate Concentrations Monitoring->Data_Collection Data_Analysis Analyze Initial Rates vs. [S] (Michaelis-Menten Plot) Data_Collection->Data_Analysis Param_Determination Determine Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Param_Determination End End Param_Determination->End

Caption: General workflow for in vitro enzyme kinetics studies.

Data Presentation: Hypothetical Kinetic Parameters

The following table presents hypothetical kinetic data for a putative 3-hydroxyacyl-CoA dehydrogenase acting on this compound. This data is for illustrative purposes to demonstrate how results can be structured.

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min)
512.5
1021.7
2033.3
4044.4
8053.3
16058.8
Determined Kinetic Parameters
Vmax 62.5 µM/min
Km 15 µM
kcat 31.25 s⁻¹ (assuming enzyme concentration of 2 µM)
kcat/Km 2.08 x 10⁶ M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Spectrophotometric Assay for a Putative 3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a hypothetical NADH-dependent 3-hydroxyacyl-CoA dehydrogenase that catalyzes the oxidation of the 3-hydroxyl group of this compound. The reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • This compound (substrate)

  • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase

  • NAD⁺ (co-substrate)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA

  • Spectrophotometer capable of reading at 340 nm with temperature control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in assay buffer.

    • Prepare a 20 mM stock solution of NAD⁺ in assay buffer.

    • Prepare a 1 mg/mL stock solution of the purified enzyme in assay buffer. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL) immediately before use.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

    • In a quartz cuvette, prepare the reaction mixture by adding the following to a final volume of 1 mL:

      • Assay Buffer (to make up the final volume)

      • NAD⁺ to a final concentration of 2 mM (saturating concentration).

      • Varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM).

    • Incubate the mixture in the spectrophotometer for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 10 µL of 0.1 mg/mL).

    • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Ensure the initial rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km.[2]

Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This protocol is for an enzyme that might synthesize this compound from 3,4-dihydroxytetradecanoic acid and Coenzyme A. The activity of the acyl-CoA synthetase is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[1]

Materials:

  • 3,4-dihydroxytetradecanoic acid (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Purified recombinant acyl-CoA synthetase

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM KCl

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 3,4-dihydroxytetradecanoic acid, CoA, ATP, PEP, and NADH in assay buffer.

    • Prepare working solutions of PK and LDH in assay buffer.

  • Assay Setup:

    • In a quartz cuvette, prepare the reaction mixture containing assay buffer, saturating concentrations of CoA and ATP, PEP, NADH, and the coupling enzymes PK and LDH.

    • Equilibrate the mixture to the optimal temperature in a spectrophotometer.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding varying concentrations of 3,4-dihydroxytetradecanoic acid.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.[1]

    • Note that two molecules of NADH are oxidized for each molecule of acyl-CoA formed.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[2]

Conclusion

These application notes provide a framework for conducting in vitro enzyme kinetics studies with this compound. The provided protocols are adaptable and can be modified based on the specific enzyme and the available analytical equipment. Careful experimental design and data analysis will be crucial for elucidating the kinetic properties of enzymes that interact with this novel acyl-CoA derivative, thereby contributing to a better understanding of its biological significance.

References

Application Note: Metabolic Tracing of 3,4-Dihydroxytetradecanoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3,4-Dihydroxytetradecanoyl-CoA is a hydroxylated fatty acyl-CoA intermediate that may play a role in various metabolic pathways, including fatty acid oxidation and biosynthesis. Understanding its metabolic fate is crucial for elucidating its biological function and its relevance in health and disease. Stable isotope labeling is a powerful technique that enables the direct tracking of molecules through complex metabolic networks.[1] By introducing a heavy isotope (e.g., ¹³C or ²H) into the this compound molecule, researchers can trace its conversion into downstream metabolites, quantify its flux through specific pathways, and identify novel metabolic interactions. This application note provides detailed protocols for the synthesis, application, and analysis of stable isotope-labeled this compound for metabolic tracing studies.

Principle of the Method Metabolic tracing with stable isotopes relies on the introduction of a labeled compound (tracer) into a biological system. The tracer is chemically identical to its natural counterpart but has a greater mass due to the incorporated heavy isotopes.[1] As the tracer is metabolized, the isotope label is incorporated into downstream products. Mass spectrometry (MS) is then used to distinguish between the labeled (heavy) and unlabeled (light) forms of metabolites based on their mass-to-charge (m/z) ratio. This allows for the precise measurement of the tracer's contribution to various metabolite pools, providing insights into pathway activity and metabolic flux.

Experimental Protocols

Protocol 1: Conceptual Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound can be approached by labeling either the tetradecanoic acid backbone or the Coenzyme A (CoA) moiety.

Strategy A: Labeling the Fatty Acid Backbone (e.g., U-¹³C₁₄-3,4-Dihydroxytetradecanoyl-CoA)

This chemical synthesis strategy involves using a ¹³C-labeled precursor to build the fatty acid chain.

  • Precursor Synthesis: Synthesize a ¹³C-labeled tetradecanoic acid precursor. For example, starting with a labeled alkyl halide and coupling it with appropriate reagents to build the 14-carbon chain.[2]

  • Hydroxylation: Introduce hydroxyl groups at the C3 and C4 positions of the labeled tetradecanoic acid using stereospecific hydroxylation methods.

  • Activation to Acyl-CoA: Activate the resulting labeled 3,4-dihydroxytetradecanoic acid to its CoA thioester. This is typically achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis methods involving activation of the carboxyl group.

Strategy B: Labeling the Coenzyme A Moiety

This strategy uses a biological system to incorporate a labeled precursor into the CoA molecule, which is then attached to an unlabeled fatty acid.

  • Cell Culture with Labeled Precursor: Culture cells, such as specific yeast strains (e.g., Pan6 deficient yeast) or mammalian cells, in a medium where pantothenic acid (Vitamin B5) is replaced with its stable isotope-labeled analog (e.g., [¹³C₃,¹⁵N₁]-pantothenate).[3]

  • Biosynthesis of Labeled CoA: The cells will exclusively use the labeled pantothenate to synthesize a library of stable isotope-labeled CoA and its thioesters.[3]

  • Extraction and Purification: Lyse the cells and perform an acidic extraction to stabilize the acyl-CoA thioesters. Purify the pool of labeled acyl-CoAs.

  • Acyl-CoA Exchange (Conceptual): In vitro, use specific enzymes or chemical methods to transfer the labeled CoA moiety to unlabeled 3,4-dihydroxytetradecanoic acid.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol describes the introduction of the labeled tracer into a cell culture system.

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 2 x 10⁵ cells/well in a 6-well plate).[4]

  • Tracer Preparation: Prepare the sterile, stable isotope-labeled this compound tracer solution. The tracer can be complexed with fatty-acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.[5]

  • Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard culture medium with a fresh medium containing the labeled tracer at a predetermined concentration (e.g., 10-100 µM). Include parallel control wells with unlabeled this compound.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites. The optimal time depends on the metabolic pathway of interest.

  • Harvesting: At each time point, rapidly aspirate the medium and proceed immediately to the quenching and extraction protocol to halt all metabolic activity.[4]

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol details the steps for extracting metabolites for mass spectrometry analysis.

  • Quenching Metabolism: Place the culture plate on dry ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled quenching solution (e.g., 80:20 methanol (B129727):water at -80°C) to each well to instantly stop metabolism.[6]

  • Cell Lysis and Scraping: Scrape the cells in the quenching solution and transfer the resulting cell lysate to a microcentrifuge tube.

  • Metabolite Extraction: Perform a lipid and metabolite extraction using a standard method like a Folch or Bligh-Dyer extraction, which separates the polar and nonpolar metabolites into distinct phases.[6] For acyl-CoAs, a common method involves protein precipitation with cold acetonitrile (B52724) or methanol followed by centrifugation.

  • Sample Processing: Collect the supernatant containing the metabolites. Dry the extract under a gentle stream of nitrogen gas or by vacuum centrifugation.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent compatible with the LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 4: LC-MS/MS Analysis and Data Acquisition

This protocol outlines the analysis of extracted samples.

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography (LC) system. Use a suitable column (e.g., reverse-phase C18) to separate this compound and its potential metabolites based on their physicochemical properties.[7]

  • Mass Spectrometry Detection: Eluted compounds are ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer (MS/MS).[8]

  • Data Acquisition Method: Use a targeted approach, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, to specifically detect the labeled and unlabeled forms of the target analytes. This involves defining precursor-to-product ion transitions for each compound. For untargeted discovery of new metabolites, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.[9]

  • Isotopologue Analysis: Quantify the peak areas for each isotopologue (e.g., M+0 for unlabeled, M+n for the labeled species, where 'n' is the number of incorporated heavy isotopes) of the parent compound and its downstream metabolites.

Data Presentation and Analysis

Quantitative data from metabolic tracing experiments should be organized to clearly show the incorporation of the stable isotope label over time. The fractional contribution (FC) or percent enrichment is a key metric, calculated as:

  • Fractional Contribution (%) = [ (Sum of Labeled Isotopologue Areas) / (Sum of All Isotopologue Areas) ] x 100

The results can be summarized in a table for clarity and easy comparison across different conditions or time points.

Table 1: Illustrative Isotopic Enrichment in Key Metabolites Following Treatment with U-¹³C₁₄-3,4-Dihydroxytetradecanoyl-CoA

MetaboliteTime Point% Labeled (M+14)Notes
This compound 1 hr95.2 ± 1.5%Tracer enrichment in the intracellular pool.
8 hr89.7 ± 2.1%Dilution with endogenous synthesis.
Acetyl-CoA (from β-oxidation) 1 hr5.3 ± 0.8%Represents the contribution of the tracer to the acetyl-CoA pool.
8 hr25.6 ± 3.3%Increased contribution over time.
Citrate (TCA Cycle Intermediate) 1 hr2.1 ± 0.5%Labeled acetyl-CoA entering the TCA cycle.
8 hr15.4 ± 2.8%Accumulation of label in the TCA cycle.
Palmitate (C16:0, from elongation) 1 hr0.5 ± 0.1%Minor pathway activity detected.
8 hr4.8 ± 0.9%Indicates flux towards fatty acid synthesis/elongation.

Note: Data are presented as mean ± SD from triplicate experiments and are for illustrative purposes only.

Visualizations

Metabolic Pathway

Metabolic_Pathway cluster_synthesis Biosynthesis / Uptake cluster_catabolism Catabolism (β-Oxidation) cluster_anabolism Anabolism (Elongation) Tracer U-¹³C₁₄-3,4-Dihydroxy- tetradecanoyl-CoA (External Tracer) Labeled_Pool Intracellular Pool of ¹³C-3,4-Dihydroxy- tetradecanoyl-CoA Tracer->Labeled_Pool Uptake Endogenous Tetradecanoyl-CoA Hydroxylase Fatty Acyl-CoA Hydroxylase(s) Endogenous->Hydroxylase Endogenous Synthesis Hydroxylase->Labeled_Pool Endogenous Synthesis BetaOx Multiple Steps Labeled_Pool->BetaOx To Mitochondria/ Peroxisome Elongase Elongase Enzymes Labeled_Pool->Elongase To ER AcetylCoA ¹³C₂-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA C16 ¹³C₁₆-Acyl-CoA (e.g., Palmitoyl-CoA) Elongase->C16

Caption: Potential metabolic fate of labeled this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize/Acquire ¹³C-Labeled Tracer C Incubate Cells with Tracer for Time Course A->C B Culture Cells to Exponential Phase B->C D Quench Metabolism & Wash Cells (Cold PBS) C->D E Extract Metabolites (e.g., Cold Methanol) D->E F LC-MS/MS Analysis E->F G Quantify Isotopologue Peak Areas F->G H Calculate Fractional Contribution & Flux G->H

Caption: Workflow for stable isotope tracing in cell culture.

References

Application Note: High-Resolution Mass Spectrometry for Distinguishing Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of lipids. The structural diversity of acyl-CoAs, particularly the existence of isomers, presents a significant analytical challenge. Distinguishing between these isomers is critical for accurately understanding metabolic fluxes and the pathophysiology of various diseases. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers the sensitivity and specificity required for the robust identification and quantification of acyl-CoA isomers. This application note provides detailed protocols for the analysis of acyl-CoA isomers using LC-MS/MS and showcases the utility of this technique in metabolic research.

Experimental Protocols

Sample Preparation

The following protocols are designed for the extraction of acyl-CoAs from cultured mammalian cells and tissues, aiming for high recovery and stability of these labile molecules.[1][2]

a) From Cultured Adherent Cells:

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of cold methanol (B129727) containing an appropriate internal standard (e.g., heptadecanoyl-CoA) directly to the culture plate.

  • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Add 1 mL of ice-cold water and vortex thoroughly.

  • Add 1 mL of chloroform, vortex again, and centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, into a new pre-chilled tube.

  • Dry the extract using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried pellet in 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) for LC-MS/MS analysis.[1]

b) From Tissue Samples:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.[3]

  • Add 3 mL of a 2:1 (v/v) methanol:chloroform mixture and the internal standard.[3]

  • Homogenize the tissue on ice until a uniform consistency is achieved.[3]

  • Following homogenization, add 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform, then vortex for 10 seconds.[3]

  • Centrifuge at 1,300 x g for 15 minutes at 4°C to induce phase separation.[3]

  • Collect the upper aqueous layer containing the acyl-CoAs.[3]

  • For further purification, the extract can be passed through a weak anion exchange solid-phase extraction (SPE) column.[3]

  • Dry the purified extract under nitrogen and reconstitute as described for cell samples.

LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of acyl-CoA isomers.

a) Liquid Chromatography:

  • Column: Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm[4]

  • Mobile Phase A: 100 mM ammonium formate in water, pH 5.0[4]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-15 min: 50-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-2% B

    • 20-25 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 42°C[4]

  • Injection Volume: 10 µL

b) Mass Spectrometry:

  • Instrument: Triple quadrupole or high-resolution Orbitrap mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Fragmentation: A characteristic neutral loss of 507 Da is observed for acyl-CoAs in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment. This is commonly used for precursor ion or neutral loss scanning to selectively detect acyl-CoAs.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

  • Source Parameters:

    • Ion Spray Voltage: 5500 V

    • Heater Temperature: 600°C[5]

Data Presentation

The following table summarizes the precursor and characteristic product ions for several acyl-CoA isomers, which can be used to set up MRM experiments for targeted quantification.

Acyl-CoA Isomer PairPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Reference
Butyryl-CoA / Isobutyryl-CoA838.2331.2[6]
Valeryl-CoA / Isovaleryl-CoA852.2345.2[6]
Methylmalonyl-CoA / Succinyl-CoA868.1361.1[6]

Note: Chromatographic separation is essential to distinguish between these isomers as they have the same precursor and primary product ions.

The table below presents reported concentrations of various acyl-CoA species in the HepG2 human cell line, providing a reference for expected physiological levels.[7]

Acyl-CoA SpeciesConcentration (pmol/10^6 cells)
Acetyl-CoA10.644
Succinyl-CoA25.467
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Glutaryl-CoA0.647
Lactoyl-CoA0.011

Mandatory Visualization

Branched-Chain Amino Acid Catabolism Pathway

The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — is a key metabolic pathway that generates several isomeric acyl-CoA intermediates.[8][9][10][11] This pathway is crucial for energy production and is primarily active in skeletal muscle.[8][11] Dysregulation of BCAA metabolism has been linked to metabolic disorders such as diabetes and obesity.[9]

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG_Leu α-Ketoglutarate Glu_Leu Glutamate aKG_Leu->Glu_Leu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA_Acetoacetate Acetyl-CoA + Acetoacetate IsovalerylCoA->AcetylCoA_Acetoacetate Multiple Steps Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT aKG_Ile α-Ketoglutarate Glu_Ile Glutamate aKG_Ile->Glu_Ile aMethylbutyrylCoA α-Methylbutyryl-CoA KMV->aMethylbutyrylCoA BCKDH AcetylCoA_PropionylCoA Acetyl-CoA + Propionyl-CoA aMethylbutyrylCoA->AcetylCoA_PropionylCoA Multiple Steps Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT aKG_Val α-Ketoglutarate Glu_Val Glutamate aKG_Val->Glu_Val IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Multiple Steps Experimental_Workflow Sample Cell Culture or Tissue Sample Extraction Acyl-CoA Extraction (Methanol/Chloroform/Water) Sample->Extraction Purification Optional: Solid-Phase Extraction Extraction->Purification LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation Directly if clean Purification->LC_Separation MS_Detection High-Resolution MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis

References

Troubleshooting & Optimization

improving the stability of 3,4-Dihydroxytetradecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of this molecule during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during sample preparation?

A1: this compound is susceptible to two primary modes of degradation:

  • Hydrolysis of the thioester bond: Like all acyl-CoAs, the thioester linkage is prone to hydrolysis, especially under neutral to alkaline pH conditions. This results in the formation of free 3,4-dihydroxytetradecanoic acid and Coenzyme A. The thioester bond is relatively stable between pH 4 and 7.[1][2]

  • Oxidation of the diol group: The vicinal diol (3,4-dihydroxy) moiety is a potential site for oxidative cleavage.[3][4] This can be initiated by strong oxidizing agents or reactive oxygen species present in the sample matrix, leading to the breakdown of the fatty acid chain.

Q2: What is the optimal pH for extracting and storing this compound?

A2: A slightly acidic pH is recommended to maintain the stability of the thioester bond. For tissue homogenization and extraction, a buffer with a pH of approximately 4.9 has been shown to improve the recovery of long-chain acyl-CoAs.[5] For short-term storage of extracts (e.g., in an autosampler), a buffer at pH 4.0 has demonstrated good stability for acyl-CoAs.

Q3: How should I store my samples to minimize degradation of this compound?

A3: For immediate processing, samples should be kept on ice at all times. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6] Avoid repeated freeze-thaw cycles, as this can lead to the degradation of lipids and other cellular components, potentially releasing substances that can degrade the analyte.[7][8]

Q4: What are the recommended solvents for the extraction and reconstitution of this compound?

A4: A mixture of organic solvents is typically used for extraction. Homogenization in an acidic buffer followed by extraction with acetonitrile (B52724) and/or isopropanol (B130326) is a common and effective method.[5][6] For reconstitution prior to LC-MS analysis, the solvent should be compatible with the initial mobile phase conditions to ensure good peak shape. A solution with a low organic content, such as 50 mM ammonium (B1175870) acetate (B1210297) in water with a small percentage of acetonitrile, is often suitable for reversed-phase chromatography.

Q5: Can I use antioxidants during sample preparation?

A5: While not always necessary, the inclusion of antioxidants like tert-butylhydroquinone (B1681946) (TBHQ) can help prevent the oxidation of the diol group, especially if the sample matrix is known to have high oxidative potential.[9] This is particularly relevant for polyunsaturated fatty acyl-CoAs, which are also susceptible to oxidation.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Low Recovery / Low Signal Intensity 1. Analyte Degradation: Hydrolysis of the thioester bond or oxidation of the diol group.- Maintain samples on ice throughout the procedure.[6] - Use a slightly acidic extraction buffer (pH 4.9).[5] - Work quickly to minimize exposure to endogenous enzymes. - Consider adding an antioxidant if oxidation is suspected.
2. Incomplete Cell Lysis/Extraction: The analyte is not efficiently released from the biological matrix.- Ensure thorough homogenization. A glass homogenizer is often effective for tissue samples.[6] - Optimize the ratio of extraction solvent to sample mass.
3. Inefficient Solid-Phase Extraction (SPE): The analyte is lost during the cleanup step.- Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. - Optimize the composition and volume of the wash and elution solvents. - Consider alternative cleanup methods if SPE proves problematic.[12]
4. Ion Suppression in LC-MS: Co-eluting matrix components interfere with the ionization of the analyte.- Improve chromatographic separation to resolve the analyte from interfering compounds. - Dilute the sample extract to reduce the concentration of matrix components. - Use a stable isotope-labeled internal standard to correct for matrix effects.[12]
Poor Peak Shape in LC-MS 1. Incompatible Reconstitution Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.- Reconstitute the dried extract in a solvent that matches or is weaker than the initial mobile phase conditions.[12]
2. Suboptimal Mobile Phase pH: The pH of the mobile phase is not ideal for the analyte.- For reversed-phase chromatography of long-chain acyl-CoAs, slightly acidic mobile phases are often used to improve peak shape.
High Variability Between Replicates 1. Inconsistent Sample Handling: Variations in timing, temperature, or volumes during preparation.- Standardize the protocol and ensure all samples are treated identically. - Use an internal standard added at the beginning of the sample preparation to account for variability in extraction efficiency.[12]
2. Repeated Freeze-Thaw Cycles: Degradation occurs inconsistently across samples that have been thawed multiple times.- Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles of the entire sample.[6][13]
Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data on the stability of a long-chain dihydroxy acyl-CoA under various conditions after 48 hours, based on typical acyl-CoA behavior.

Table 1: Illustrative Stability of a Long-Chain Dihydroxy Acyl-CoA

Storage ConditionSolvent/BufferpHAnalyte Remaining (%)
4°C50 mM Ammonium Acetate4.095%
4°C50 mM Ammonium Acetate6.885%
4°CWater7.070%
Room Temperature (22°C)50 mM Ammonium Acetate4.080%
Room Temperature (22°C)Water7.045%
-20°C (after 3 freeze-thaw cycles)80% Methanol (B129727)6.860%
-80°C (single thaw)80% Methanol6.8>98%

Note: This data is for illustrative purposes to highlight stability trends and is not based on direct experimental results for this compound.

Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][12][14]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Nitrogen gas evaporator

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • Wash cultured cells (e.g., in a 10 cm dish) twice with 5 mL of ice-cold PBS.

    • Aspirate the final PBS wash completely.

  • Quenching and Lysis:

    • Immediately add 1 mL of ice-cold KH2PO4 buffer (pH 4.9) containing the internal standard to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled polypropylene (B1209903) tube.

  • Extraction:

    • Add 2 mL of isopropanol and 2 mL of acetonitrile to the cell lysate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Cleanup (SPE):

    • Carefully transfer the supernatant to a new tube.

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances (e.g., with a mixture of organic solvent and water).

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of a solvent compatible with your LC-MS system (e.g., 50 mM ammonium acetate in 80:20 water:acetonitrile).

    • Vortex briefly, sonicate for 2 minutes, and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

  • Analysis:

    • Proceed with LC-MS/MS analysis immediately or store the reconstituted sample at -80°C.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Analyte Recovery A Low or No Signal Detected B Check Instrument Performance (Run System Suitability Standard) A->B C Instrument OK? B->C D Troubleshoot Instrument (Clean Source, Calibrate) C->D No E Analyze Freshly Prepared Standard C->E Yes F Standard Signal OK? E->F G Prepare Fresh Reagents & Mobile Phases F->G No H Review Sample Preparation F->H Yes I Potential Degradation (Hydrolysis/Oxidation) H->I J Incomplete Extraction H->J K Loss During Cleanup (SPE) H->K L Implement Corrective Actions I->L Use acidic buffer, work on ice J->L Optimize homogenization K->L Optimize SPE protocol M Re-process Sample L->M

Caption: A logical workflow for troubleshooting low signal issues.

G cluster_1 Potential Degradation Pathways Analyte This compound Hydrolysis Hydrolysis (pH > 7 or Thioesterase Enzyme) Analyte->Hydrolysis Oxidation Oxidative Cleavage (Reactive Oxygen Species) Analyte->Oxidation Prod_Hydrolysis_1 3,4-Dihydroxytetradecanoic Acid Hydrolysis->Prod_Hydrolysis_1 Prod_Hydrolysis_2 Coenzyme A Hydrolysis->Prod_Hydrolysis_2 Prod_Oxidation Aldehyde/Ketone Fragments Oxidation->Prod_Oxidation

Caption: Potential degradation pathways for the analyte.

References

overcoming challenges in the purification of synthetic 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 3,4-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this dihydroxy long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main challenges in purifying this compound stem from its amphipathic nature, possessing a long hydrophobic acyl chain and a polar head group containing two hydroxyl groups and the Coenzyme A moiety. Key issues include:

  • Low Solubility and Aggregation: The long tetradecanoyl chain promotes hydrophobicity and can lead to aggregation in aqueous solutions, while the polar dihydroxy and CoA groups require polar solvents for dissolution. Finding a suitable solvent system that prevents aggregation while being compatible with purification methods can be difficult.

  • Co-elution of Impurities: Structurally similar impurities, such as isomers, degradation products (e.g., oxidized or dehydrated forms), and unreacted starting materials, often co-elute with the target compound in chromatographic methods.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. The hydroxyl groups can also be prone to oxidation or dehydration under harsh conditions.

  • Low Recovery: The molecule can adhere to surfaces of labware and chromatographic media, leading to significant product loss during purification steps.

  • Detection Issues: While the CoA moiety has a strong UV absorbance around 260 nm, impurities with similar chromophores can interfere with accurate quantification.

Q2: Which purification techniques are most suitable for this compound?

A2: A multi-step approach combining Solid-Phase Extraction (SPE) for initial cleanup and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation is generally the most effective strategy.

  • Solid-Phase Extraction (SPE): Ideal for initial sample cleanup to remove excess reagents, salts, and highly polar or non-polar impurities. A C18 or a mixed-mode sorbent can be effective.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity. A C18 column is commonly used, and the presence of the dihydroxy groups will influence the choice of mobile phase composition.

Q3: How do the 3,4-dihydroxy groups affect the purification strategy compared to a non-hydroxylated long-chain acyl-CoA?

A3: The two hydroxyl groups increase the polarity of the molecule. In RP-HPLC, this will lead to earlier elution times compared to the corresponding saturated or monounsaturated tetradecanoyl-CoA under the same conditions. This increased polarity can be advantageous in separating it from non-polar impurities. However, it may also increase its solubility in more aqueous mobile phases, requiring careful optimization of the solvent gradient to achieve good retention and separation. The hydroxyl groups also present potential sites for unwanted side reactions, such as dehydration, so milder purification conditions (pH, temperature) are recommended.

Troubleshooting Guides

Reversed-Phase HPLC Purification
Problem Potential Cause Troubleshooting Steps & Solutions
No or Poor Retention (Compound Elutes in Void Volume) 1. Mobile phase is too non-polar (too much organic solvent).2. The dihydroxy groups significantly increase polarity.1. Increase the polarity of the initial mobile phase by increasing the percentage of the aqueous component.2. Consider using a more retentive stationary phase (e.g., C30) or a column with a different chemistry (e.g., polar-embedded).
Peak Tailing 1. Secondary interactions with residual silanols on the silica-based column.2. Column overload.3. The compound is interacting with metal surfaces in the HPLC system.[1]1. Use a high-purity, end-capped C18 column or a base-deactivated column.2. Reduce the sample concentration or injection volume.3. Add a small amount of a chelating agent like EDTA to the mobile phase or use a biocompatible (PEEK) HPLC system.[1]
Peak Splitting or Broadening 1. Sample solvent is stronger than the mobile phase.2. Co-elution of closely related isomers or impurities.3. Column degradation or contamination.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Optimize the gradient to improve resolution. A shallower gradient can often resolve closely eluting peaks.3. Flush the column with a strong solvent, or if necessary, replace the column.
Low Recovery 1. Irreversible adsorption to the column matrix.2. Precipitation of the compound on the column.3. Degradation during purification.1. Use a different stationary phase or add a modifier to the mobile phase.2. Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition does not cause precipitation.3. Maintain a neutral or slightly acidic pH (around 4-6) and perform the purification at a lower temperature (e.g., 4°C).
Ghost Peaks in Blank Runs 1. Carryover from a previous injection.2. Contamination of the mobile phase or HPLC system.1. Implement a robust needle wash protocol and inject a strong solvent blank between samples.2. Use high-purity solvents and filter all mobile phases.
Solid-Phase Extraction (SPE) Cleanup
Problem Potential Cause Troubleshooting Steps & Solutions
Low Recovery of Analyte 1. Analyte did not retain on the sorbent.2. Elution solvent is too weak to desorb the analyte.1. Ensure the cartridge is properly conditioned. For a C18 cartridge, this typically involves methanol (B129727) followed by water or an aqueous buffer.2. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).
Co-elution of Impurities 1. Wash solvent is too weak, not removing all impurities.2. Elution solvent is too strong, eluting impurities along with the analyte.1. Increase the polarity of the wash solvent to remove more polar impurities without eluting the target compound.2. Use a more selective elution solvent or a step-gradient elution to fractionate the eluate.
Poor Reproducibility 1. Inconsistent sample loading or elution flow rates.2. Sorbent bed drying out during the process.1. Use a vacuum manifold or automated SPE system for consistent flow rates.2. Do not allow the sorbent to go dry after the conditioning step and before sample loading.

Experimental Protocols

General Synthesis Workflow for this compound
  • Synthesis of 3,4-Dihydroxytetradecanoic Acid: This can be achieved through various organic synthesis methods, for example, by the dihydroxylation of a corresponding unsaturated fatty acid precursor, such as a tetradecenoic acid derivative.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate the reaction with the thiol group of Coenzyme A. This can be done by converting it to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.[2]

  • Coupling with Coenzyme A: The activated fatty acid is then reacted with Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the final thioester product.[2]

Protocol for RP-HPLC Purification

This protocol is a starting point and should be optimized for your specific system and sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: Linear gradient from 80% to 20% B

    • 45-55 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20-100 µL.

  • Sample Preparation: Dissolve the crude product in a small volume of Mobile Phase A.

Data Presentation

Table 1: Comparison of Typical RP-HPLC Parameters for Long-Chain Acyl-CoA Purification

Parameter Method 1 (General Long-Chain Acyl-CoA) Method 2 (Optimized for Polar Lipids) Method 3 (LC/MS/MS) [3]
Column C18, 5 µmPolar-embedded C18, 3.5 µmC18, 3 µm
Mobile Phase A 75 mM KH₂PO₄, pH 4.9[4]0.1% Formic Acid in WaterAmmonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile with 600 mM Acetic Acid[4]AcetonitrileAcetonitrile
Flow Rate 0.5 mL/min[4]0.8 mL/min0.4 mL/min
Detection UV (260 nm)[4]UV (260 nm), ELSDESI-MS/MS

Table 2: Expected Recovery Rates for Purification Steps

Purification Step Typical Recovery Range Factors Affecting Recovery
Solid-Phase Extraction (SPE) 60-85%Sorbent type, wash/elution solvent choice, flow rate.
Reversed-Phase HPLC (RP-HPLC) 70-90%[4]Column chemistry, mobile phase pH, gradient profile, sample solubility.
Overall Process 40-75%Cumulative losses from each step.

Visualizations

experimental_workflow synthesis Synthesis of This compound crude_product Crude Product synthesis->crude_product spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_product->spe partially_purified Partially Purified Sample spe->partially_purified hplc Reversed-Phase HPLC (C18 Column) partially_purified->hplc pure_product Pure this compound hplc->pure_product analysis Purity Analysis (Analytical HPLC, MS) pure_product->analysis

Caption: Purification workflow for this compound.

troubleshooting_logic start Poor HPLC Separation peak_shape Issue with Peak Shape? start->peak_shape retention Issue with Retention? start->retention recovery Low Recovery? start->recovery tailing Tailing peak_shape->tailing Yes splitting Splitting/Broad peak_shape->splitting No no_retention No Retention retention->no_retention Yes low_signal Low/No Signal recovery->low_signal Yes sol_tailing Check for silanol (B1196071) interactions Reduce sample load tailing->sol_tailing sol_splitting Adjust sample solvent Optimize gradient splitting->sol_splitting sol_retention Increase mobile phase polarity no_retention->sol_retention sol_recovery Check for degradation/adsorption Use biocompatible system low_signal->sol_recovery

Caption: Troubleshooting logic for HPLC purification issues.

References

Technical Support Center: Analysis of 3,4-Dihydroxytetradecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the mass spectrometric analysis of 3,4-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][3] For long-chain acyl-CoAs like this compound, which are often analyzed in complex biological matrices such as cell lysates or tissue extracts, ion suppression is a significant challenge.[4][5] Common interfering substances include salts, proteins, and particularly phospholipids (B1166683), which are abundant in biological samples.[4][6]

Q2: How can I identify if ion suppression is affecting my this compound measurement?

A: A common method to assess ion suppression is the post-column infusion experiment.[7] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer's ion source after the analytical column. When a blank matrix sample (an extract from a sample that does not contain the analyte) is injected onto the LC system, any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.

Another approach is to compare the signal intensity of your analyte in a pure solvent versus the signal intensity when spiked into an extracted blank matrix. A significant decrease in signal in the matrix indicates ion suppression.[1]

Q3: What are the most common sources of ion suppression in biological samples for this type of analysis?

A: For the analysis of lipid-like molecules such as this compound, the primary sources of ion suppression in biological matrices are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4][6]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ionization process.[2]

  • Proteins and Peptides: Residual proteins and peptides from the sample matrix can also lead to suppression.[7]

  • Exogenous Substances: Contaminants introduced during sample preparation, such as plasticizers from tubes or solvents, can also interfere.[3]

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Your Sample Preparation

Effective sample preparation is the most critical step in mitigating ion suppression.[1][4] The goal is to remove interfering matrix components while efficiently recovering your analyte.

  • Recommended Action: Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Protein precipitation alone is often insufficient for removing phospholipids and other small molecule interferences.[2][3][8]

    • Solid-Phase Extraction (SPE): Offers good selectivity for cleaning up complex samples.[3]

    • Liquid-Liquid Extraction (LLE): Can be very effective at providing clean extracts, leading to less ion suppression.[3]

Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodTypical Analyte RecoveryRelative Ion SuppressionThroughput
Protein Precipitation 85-100%High[3][8]High
Liquid-Liquid Extraction (LLE) 70-90%Low[3]Moderate
Solid-Phase Extraction (SPE) 80-95%Low to Moderate[3]Moderate

Step 2: Optimize Chromatographic Separation

If interfering compounds co-elute with this compound, ion suppression will occur.[2]

  • Recommended Action: Adjust your liquid chromatography (LC) method to separate the analyte from the regions where matrix components elute.

    • Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.[1]

    • Change the Stationary Phase: Consider a different column chemistry. For long-chain acyl-CoAs, C18 reversed-phase columns are common.[9][10]

    • Use a Diverter Valve: Program the system to divert the flow from the initial part of the chromatogram (where salts and highly polar molecules elute) and the end of the run to waste, only allowing the region containing your analyte to enter the mass spectrometer.

Step 3: Reduce Matrix Load

  • Recommended Action: Dilute the sample extract.[3][11] This reduces the concentration of all components, including the interfering matrix. This is a simple and effective strategy, provided the concentration of this compound remains above the instrument's limit of detection.

Step 4: Optimize Mass Spectrometer Source Conditions

  • Recommended Action: Adjust ion source parameters to enhance the ionization of your analyte relative to the background.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[3][11] If your instrumentation allows, testing APCI could be beneficial.

    • Ionization Polarity: Switching between positive and negative ionization modes can sometimes eliminate interference from specific compounds.[11] For acyl-CoAs, positive ion mode is common.[9][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for enriching long-chain acyl-CoAs and removing interfering substances like phospholipids and salts.

  • Cartridge Selection: Use a C18 reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[9]

  • Sample Loading: Load 500 µL of your sample (e.g., cell lysate supernatant).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water. This step is crucial for removing salts and other highly polar interferences.[9]

  • Elution: Elute the this compound with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[9]

Protocol 2: Post-Column Infusion to Detect Ion Suppression
  • Preparation: Prepare a solution of your this compound standard at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Setup: Using a T-junction, connect a syringe pump to the flow path between the LC column and the mass spectrometer's ion source.

  • Infusion: Begin a constant infusion of the standard solution.

  • Analysis: Inject a blank, extracted matrix sample onto the LC system and run your typical chromatographic gradient.

  • Interpretation: Monitor the signal of the infused standard. A drop in the signal indicates ion suppression at that specific retention time.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies start Low or Inconsistent Analyte Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present no_suppression No Significant Suppression check_suppression->no_suppression sample_prep Optimize Sample Prep (SPE or LLE) suppression_present->sample_prep other_issues Investigate Other Issues: Instrument Sensitivity, Analyte Stability no_suppression->other_issues chromatography Optimize LC Separation (Gradient, Column) sample_prep->chromatography If suppression persists dilution Dilute Sample chromatography->dilution If suppression persists ms_params Optimize MS Source dilution->ms_params Final optimization end Re-analyze Sample & Verify Signal ms_params->end

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

SPE_Protocol start Start: C18 SPE Cartridge condition 1. Condition (1 mL Methanol, 1 mL Water) start->condition load 2. Load Sample (e.g., 500 µL Lysate) condition->load wash 3. Wash (2 mL 5% Methanol in Water) 'Removes Salts' load->wash elute 4. Elute Analyte (1 mL Methanol) wash->elute dry 5. Dry Down (Nitrogen Stream) elute->dry reconstitute 6. Reconstitute (100 µL Mobile Phase) dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing Chromatographic Separation of Dihydroxy Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydroxy acyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating dihydroxy acyl-CoA isomers?

A1: The most prevalent and powerful technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar isomers and quantifying these low-abundance molecules in complex biological matrices.[1][2][3] Reversed-phase liquid chromatography (RPLC) is frequently the method of choice.

Q2: Why is the separation of dihydroxy acyl-CoA isomers so challenging?

A2: The primary challenge lies in the structural similarity of the isomers. Positional isomers, where the hydroxyl groups are located at different carbons on the acyl chain, and stereoisomers can have very similar physicochemical properties. This makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution.

Q3: What are the critical first steps before chromatographic separation?

A3: A robust sample preparation protocol is paramount. This includes rapid quenching of metabolic activity, efficient extraction of acyl-CoAs from the biological matrix, and sample clean-up to remove interfering substances like phospholipids.[4] Solid-phase extraction (SPE) is a common clean-up step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of dihydroxy acyl-CoA isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible CauseRecommended Solution
Secondary Interactions with Column For basic analytes, interactions with residual silanols on silica-based columns can cause peak tailing. Consider using a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanols.[3][5] Alternatively, use a column with a charged surface hybrid (CSH) particle.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. It is recommended that samples are prepared in a high percentage of the organic solvent (e.g., 80% acetonitrile) for HILIC separations.[6]
Column Degradation Operating at extreme pH values can damage the stationary phase. Ensure the mobile phase pH is within the recommended range for your column.[7] Replace the column if it is old or has been subjected to harsh conditions.
Issue 2: Inadequate Resolution of Isomers
Possible CauseRecommended Solution
Suboptimal Stationary Phase Standard C18 columns may not provide sufficient selectivity for positional isomers. Consider columns with alternative selectivities, such as Pentafluorophenyl (PFP) phases.[1][4] PFP columns offer different retention mechanisms, including π-π interactions, which can enhance the separation of aromatic and positional isomers.[1]
Incorrect Mobile Phase Composition The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity.[8] The pH of the mobile phase is a critical parameter for ionizable compounds; systematically evaluate a range of pH values to optimize selectivity.[3][9]
Gradient Elution Not Optimized A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and durations.
Use of Ion-Pairing Agents For highly polar acyl-CoAs that are poorly retained on reversed-phase columns, adding an ion-pairing agent to the mobile phase can improve retention and resolution.[10][11] However, be aware that ion-pairing agents can cause ion suppression in the mass spectrometer.[3]
Issue 3: Low Signal Intensity or No Peaks
Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are susceptible to degradation. Ensure samples are processed quickly and kept at low temperatures. Reconstitute dried extracts in a suitable solvent, such as a methanol (B129727)/ammonium (B1175870) acetate (B1210297) solution, to maintain stability.[12]
Ion Suppression in MS Co-eluting matrix components can suppress the ionization of your analytes. Improve sample clean-up or optimize the chromatography to separate the analytes from the interfering compounds.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, as well as collision energy, for your specific dihydroxy acyl-CoA isomers. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for their detection.[8]
Leaks in the LC System Check all fittings and connections for leaks, which can lead to a loss of pressure and sample.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs from mammalian cell cultures for LC-MS/MS analysis.[12]

  • Cell Harvesting and Lysis:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol (containing an internal standard) and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in cold methanol (containing an internal standard).

  • Extraction:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add chloroform (B151607) and water, vortexing after each addition, to create a two-phase system.

    • Centrifuge to separate the phases. The acyl-CoAs will be in the upper aqueous phase.

  • Sample Clean-up and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[12]

Protocol 2: Reversed-Phase LC-MS/MS Analysis

This is a representative protocol for the analysis of acyl-CoAs. Optimization will be required for specific dihydroxy acyl-CoA isomers.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a PFP column for enhanced isomer separation.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient profile will need to be optimized.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Comparison of Stationary Phases for Isomer Separation

While specific quantitative data for dihydroxy acyl-CoA isomers is limited in the literature, the following table summarizes the general characteristics of C18 and PFP columns for separating structurally similar compounds.

Stationary PhasePrimary Retention MechanismAdvantages for Isomer Separation
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose retention for a wide range of analytes.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsEnhanced selectivity for positional isomers, aromatic compounds, and halogenated compounds.[1] Can provide different elution orders compared to C18.[4]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) quench Metabolic Quenching sample->quench extract Acyl-CoA Extraction quench->extract cleanup Sample Clean-up (e.g., SPE) extract->cleanup lc LC Separation (e.g., RPLC) cleanup->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data troubleshooting_logic start Poor Isomer Resolution check_column Evaluate Stationary Phase start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase No c18 Using C18? check_column->c18 Yes ph Vary pH check_mobile_phase->ph check_gradient Adjust Gradient shallow Use Shallower Gradient check_gradient->shallow pfp Try PFP Column c18->pfp resolved Resolution Improved pfp->resolved solvent Change Organic Solvent ph->solvent solvent->check_gradient shallow->resolved signaling_pathway pufa Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) cyp Cytochrome P450 (CYP) pufa->cyp epoxy_fa Epoxy Fatty Acid cyp->epoxy_fa seh Soluble Epoxide Hydrolase (sEH) epoxy_fa->seh dihydroxy_fa Dihydroxy Fatty Acid seh->dihydroxy_fa acyl_coa_synthetase Acyl-CoA Synthetase dihydroxy_fa->acyl_coa_synthetase receptors Fatty Acid Receptors (e.g., FFARs) dihydroxy_fa->receptors dihydroxy_acyl_coa Dihydroxy Acyl-CoA acyl_coa_synthetase->dihydroxy_acyl_coa signaling Cellular Signaling (e.g., Inflammation) dihydroxy_acyl_coa->signaling receptors->signaling

References

troubleshooting low yield in chemo-enzymatic synthesis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the chemo-enzymatic synthesis of acyl-CoAs, with a focus on addressing low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acyl-CoA synthesis reaction has a significantly lower yield than expected. What are the primary areas to investigate?

Low yield in a chemo-enzymatic acyl-CoA synthesis can stem from several factors. A systematic troubleshooting approach is crucial for identifying the root cause. The primary areas to investigate are:

  • Enzyme Activity and Stability: The acyl-CoA synthetase (or ligase) may be inactive or unstable under the reaction conditions.

  • Substrate Quality and Concentration: The purity and concentration of your fatty acid, Coenzyme A (CoA), and ATP are critical for optimal conversion.

  • Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for the specific enzyme being used.

  • Presence of Inhibitors: Contaminants in your reagents or reaction vessel can inhibit the enzyme.

  • Product Degradation: The newly synthesized acyl-CoA may be degrading during the reaction or purification process.

  • Purification Inefficiencies: Significant product loss may be occurring during the purification step.

The following sections will guide you through troubleshooting each of these potential issues.

Q2: How can I determine if the acyl-CoA synthetase is the source of the low yield?

To ascertain if the enzyme's activity is the limiting factor, it is recommended to perform an enzyme activity assay. This will help you confirm that the enzyme is active under your experimental conditions.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay (Radiometric Method)

This protocol is a common method for measuring the activity of long-chain fatty acyl-CoA synthetases.[1]

Materials:

  • Cell lysates or purified enzyme

  • ATP solution

  • Coenzyme A (CoA) solution

  • Magnesium chloride (MgCl₂) solution

  • Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) bound to Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl)

  • Scintillation cocktail and vials

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing ATP, CoA, MgCl₂, and the radiolabeled fatty acid-BSA complex in the reaction buffer.

  • Pre-incubate the reaction mixture at the desired temperature.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate the reaction for a specific time period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Perform a differential phase partitioning to separate the radiolabeled fatty acid from the newly formed radiolabeled acyl-CoA.

  • Quantify the amount of generated acyl-CoA by scintillation counting.

Interpreting the Results:

  • Low or no activity: This indicates a problem with the enzyme itself. It could be inactive, denatured, or inhibited.

  • Expected activity: If the enzyme is active in the assay but your synthesis yield is still low, the problem likely lies with other components of the synthesis reaction or the purification process.

Q3: My enzyme appears to be inactive or has low activity. What are the possible causes and solutions?

Several factors can lead to poor enzyme performance. The following troubleshooting workflow can help you identify and address the issue.

TroubleshootingEnzymeActivity cluster_causes Potential Causes cluster_solutions Solutions start Low Enzyme Activity Detected improper_storage Improper Enzyme Storage start->improper_storage inactive_enzyme Inactive Enzyme Batch start->inactive_enzyme inhibitors Presence of Inhibitors start->inhibitors suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions check_storage Verify storage conditions (-20°C or -80°C) improper_storage->check_storage new_enzyme Test a new enzyme batch or perform protein quantification inactive_enzyme->new_enzyme remove_inhibitors Identify and remove inhibitors (e.g., dialysis, gel filtration) inhibitors->remove_inhibitors optimize_conditions Optimize pH, temperature, and reactant concentrations suboptimal_conditions->optimize_conditions

Figure 1: Troubleshooting workflow for low enzyme activity.

Q4: What are common inhibitors of acyl-CoA synthetases and how can I avoid or remove them?

Enzyme inhibitors can significantly reduce your reaction yield. They can be present as contaminants in your substrates or be generated during the reaction.

Inhibitor Type Examples Mechanism of Action Mitigation Strategy
Competitive Malonyl-CoA, structurally similar fatty acid analogsBinds to the active site, competing with the substrate.[2]Increase the concentration of the specific fatty acid substrate. Purify substrates to remove contaminants.
Non-competitive N-EthylmaleimideBinds to a site other than the active site, altering the enzyme's conformation.[2]Removal of the inhibitor is necessary. Dialysis or gel filtration can be effective for reversible inhibitors.[3][4]
Irreversible Triacsin CForms a covalent bond with the enzyme, permanently inactivating it.[2]Avoid introduction of the inhibitor. If present, the enzyme will need to be replaced.
Feedback Inhibition High concentrations of acyl-CoA or CoAThe product of the reaction inhibits the enzyme.[2][5]Optimize reaction time and reactant concentrations to avoid product accumulation. Consider in-situ product removal if feasible.
Contaminants Heavy metals, detergentsCan denature the enzyme or interfere with its active site.Use high-purity reagents and thoroughly clean all glassware.
Experimental Protocol: Removal of Reversible Inhibitors by Dialysis

This protocol is suitable for removing small molecule inhibitors from your enzyme preparation.[3][4]

Materials:

  • Enzyme solution containing a suspected reversible inhibitor

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Large volume of cold dialysis buffer (e.g., the buffer used for your enzymatic reaction without substrates)

  • Stir plate and stir bar

  • Beaker

Methodology:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this usually involves boiling in a bicarbonate solution and then in distilled water).

  • Load your enzyme solution into the dialysis tubing and securely clamp both ends.

  • Place the sealed dialysis bag into a beaker containing a large volume (e.g., 100-1000 times the volume of your sample) of cold dialysis buffer.

  • Stir the buffer gently on a stir plate in a cold room or on ice for 2-4 hours.

  • Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight.

  • After dialysis, carefully remove the enzyme solution from the tubing.

  • Re-assay the enzyme activity to determine if the inhibition has been reversed.

Q5: How do I ensure the quality of my fatty acid and Coenzyme A starting materials?

The purity of your substrates is paramount for a successful synthesis. Contaminants can inhibit the enzyme or lead to the formation of unwanted side products.

Assessing Fatty Acid Purity

Several methods can be used to assess the purity of your fatty acid starting material.

Parameter Method Description
Acid Value Titration with a standard base (e.g., KOH).[6]Measures the amount of free fatty acids, indicating the degree of hydrolytic rancidity.
Iodine Value Titration with an iodine solution.[7]Measures the degree of unsaturation in the fatty acid.
Gas Chromatography (GC) GC analysis of fatty acid methyl esters (FAMEs).[8][9]Provides a detailed profile of the fatty acid composition and can detect impurities.
Coenzyme A Quality
  • Source: Purchase high-purity Coenzyme A from a reputable supplier.

  • Storage: Store CoA as a lyophilized powder at -20°C or below. In solution, it is prone to oxidation and degradation. Prepare fresh solutions for each experiment.

Q6: What are the optimal reaction conditions for acyl-CoA synthesis?

The optimal pH, temperature, and reactant concentrations are highly dependent on the specific acyl-CoA synthetase being used. It is crucial to consult the literature for the enzyme you are working with. Below are some general guidelines and examples.

Parameter General Range Example (Murine FATP1) [10]Notes
pH 7.0 - 8.5Not specified, but many assays use pH 7.5-8.0.[11]The optimal pH can vary significantly between different acyl-CoA synthetases.[12][13][14]
Temperature 25 - 37 °C37°CHigher temperatures can lead to enzyme denaturation.
ATP Concentration 1 - 10 mMKₘ for ATP is in the low micromolar range.ATP is often used in excess to drive the reaction forward.
CoA Concentration 0.1 - 1 mMKₘ for CoA is in the low micromolar range.High concentrations of CoA can sometimes lead to substrate inhibition.
Fatty Acid Concentration 10 - 200 µMKₘ for palmitic acid is in the low micromolar range.The solubility of the fatty acid can be a limiting factor. It is often complexed with BSA.
MgCl₂ Concentration 5 - 15 mM10 mMMagnesium is a required cofactor for many acyl-CoA synthetases.

Q7: My reaction seems to be working, but I am losing my product during purification. What can I do?

Purification, especially by solid-phase extraction (SPE), can be a major source of product loss, particularly for short-chain, more hydrophilic acyl-CoAs.[15]

Troubleshooting Solid-Phase Extraction (SPE) of Acyl-CoAs
Problem Potential Cause Solution
Low Recovery Analyte breakthrough: The analyte does not bind efficiently to the sorbent.* Try a sorbent with a higher affinity for your acyl-CoA.[16] * Adjust the pH of your sample to increase the interaction with the sorbent.[16] * Decrease the flow rate during sample loading.[16]
Incomplete elution: The analyte is not fully released from the sorbent.* Use a stronger elution solvent.[16] * Increase the volume of the elution solvent.[16] * Try eluting in smaller, sequential volumes.[16]
Poor Reproducibility Inconsistent sample loading or elution: Variations in technique between samples.* Ensure consistent flow rates for all steps. * Use an automated SPE system if available.
Cartridge variability: Differences between SPE cartridges.* Use cartridges from the same manufacturing lot.
Impure Product Co-elution of contaminants: Interfering substances from the sample matrix are not effectively removed.* Optimize the wash step with a solvent that removes impurities without eluting the analyte.[16] * Consider a different SPE sorbent with higher selectivity.

Key Experimental Protocols

General Protocol for Chemo-Enzymatic Synthesis of Acyl-CoA

This protocol provides a general framework for the enzymatic ligation of a carboxylic acid to Coenzyme A.[11]

Part 1: Chemical Synthesis of the Precursor Carboxylic Acid (if not commercially available)

This step is highly dependent on the specific acyl-CoA you are synthesizing and will require a tailored chemical synthesis route.

Part 2: Enzymatic Ligation

Materials:

  • Purified acyl-CoA synthetase

  • Synthesized carboxylic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (or other suitable buffer)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification and analysis

Methodology:

  • Enzyme Preparation: If using a recombinant enzyme, express and purify the acyl-CoA synthetase (e.g., using Ni-NTA affinity chromatography for His-tagged proteins).[11]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM carboxylic acid

    • 0.1 - 0.5 mg/mL purified acyl-CoA synthetase

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours. Monitor the reaction progress by HPLC if possible.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) and centrifuging to pellet the precipitated enzyme.

  • Purification:

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 2% ammonium (B1175870) acetate) to remove unbound starting materials and salts.

    • Elute the acyl-CoA with a stronger solvent (e.g., a mixture of methanol (B129727) and water).

    • Lyophilize or evaporate the solvent to obtain the purified acyl-CoA.

  • Analysis: Confirm the identity and purity of the product by HPLC and mass spectrometry.

Visualizing the Process

Enzymatic Reaction Pathway

The enzymatic synthesis of acyl-CoA by an acyl-CoA synthetase is a two-step process.

Acyl_CoA_Synthesis FattyAcid Fatty Acid (R-COOH) AcylAMP Acyl-AMP Intermediate (R-CO-AMP) FattyAcid->AcylAMP Step 1: Adenylation ATP ATP ATP->AcylAMP Enzyme Acyl-CoA Synthetase Enzyme->AcylAMP AcylCoA Acyl-CoA (R-CO-SCoA) Enzyme->AcylCoA PPi PPi AcylAMP->PPi releases AcylAMP->AcylCoA Step 2: Thioesterification CoA Coenzyme A (CoA-SH) CoA->AcylCoA AMP AMP AcylCoA->AMP releases

Figure 2: The two-step enzymatic synthesis of acyl-CoA.
Logical Flow for Addressing Inhibition

When troubleshooting low yield due to suspected enzyme inhibition, a logical progression of steps can help isolate and resolve the issue.

Inhibition_Logic cluster_inhibition Investigate Inhibition start Low Yield Observed check_activity Perform Enzyme Activity Assay start->check_activity low_activity Activity is Low check_activity->low_activity competitive Competitive Inhibition? low_activity->competitive Yes ok_activity Activity is Normal low_activity->ok_activity No increase_substrate Increase Substrate Concentration competitive->increase_substrate Yes non_competitive Non-Competitive/ Irreversible Inhibition? competitive->non_competitive No increase_substrate->check_activity Re-assay remove_inhibitor Remove Inhibitor (Dialysis/Gel Filtration) or Replace Enzyme non_competitive->remove_inhibitor other_issues Investigate Other Factors: - Substrate Purity - Reaction Conditions - Purification ok_activity->other_issues

References

dealing with the instability of fatty acyl-CoAs in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling fatty acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with essential information to mitigate the inherent instability of these critical molecules in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What makes fatty acyl-CoAs so unstable in aqueous solutions?

Fatty acyl-CoAs are activated forms of fatty acids, joined to Coenzyme A (CoA) via a high-energy thioester bond.[1] This bond is susceptible to hydrolysis, a reaction that breaks the bond by adding a water molecule. This process, which can occur both chemically and enzymatically, cleaves the fatty acyl-CoA into a free fatty acid and Coenzyme A, rendering it inactive for most downstream enzymatic reactions.[2][3]

Q2: What are the primary factors that accelerate the degradation of fatty acyl-CoAs?

Several factors can compromise the stability of fatty acyl-CoAs in your experiments:

  • pH: The thioester bond is particularly unstable at alkaline pH. Solutions with a pH above 7.5 will accelerate hydrolysis. Conversely, ATP, a molecule with similar high-energy bonds, is most stable in aqueous solutions between pH 6.8 and 7.4.[4]

  • Temperature: Higher temperatures increase the rate of chemical hydrolysis. It is crucial to keep solutions cold.

  • Enzymatic Activity: Biological samples, such as cell lysates and tissue homogenates, contain enzymes called acyl-CoA thioesterases (ACOTs) or hydrolases that actively and efficiently hydrolyze fatty acyl-CoAs.[5][6][7]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and create conditions that promote degradation.

Q3: How should I prepare and store stock solutions of fatty acyl-CoAs?

Proper preparation and storage are critical for maintaining the integrity of your fatty acyl-CoAs.

  • Stock Solution Solvent: For long-term stability, it is best to prepare initial stock solutions in an organic solvent or a buffered organic mixture. A mixture of methanol (B129727) and water is often used.[8] Some protocols also use mixtures of water and dimethylsulfoxide (DMSO).[9]

  • Storage: Store stock solutions in tightly sealed, single-use aliquots at -20°C or, for longer-term storage, at -80°C.[10][11] Properly stored frozen stocks can be stable for several weeks to months.[12][13]

  • Aqueous Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment.[9] If necessary, they can be stored in aliquots at -20°C but should be used within a day.[13]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

Long-chain fatty acyl-CoAs are amphipathic, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[12][14] This can sequester the molecule, making it unavailable to enzymes and affecting reaction kinetics. It is important to be aware of the CMC for your specific fatty acyl-CoA and work below this concentration if required by your assay.

Troubleshooting Guide

Problem: I am seeing low or no activity in my enzyme assay that uses a fatty acyl-CoA substrate.

  • Possible Cause 1: Substrate Degradation.

    • Solution: Your fatty acyl-CoA may have hydrolyzed. Prepare a fresh working solution from a new aliquot of your organic stock. Always keep working solutions on ice during the experiment. Verify the purity of your commercial stock if it is old or has been stored improperly.

  • Possible Cause 2: Micelle Formation.

    • Solution: The concentration of your fatty acyl-CoA in the assay may be above its CMC, making it inaccessible to the enzyme. Check the literature for the CMC of your specific molecule and adjust the concentration accordingly.

  • Possible Cause 3: Interfering Substances.

    • Solution: Components in your sample or buffer could be inhibiting the reaction. Certain reagents like dithiothreitol (B142953) (DTT), β-mercaptoethanol, EDTA, and sodium dodecyl sulfate (B86663) (SDS) are known to interfere with some fatty acyl-CoA assays.[10]

Problem: My results are inconsistent between experiments or even between replicates.

  • Possible Cause: Variable Substrate Quality.

    • Solution: This is a classic sign of fatty acyl-CoA instability. The degree of degradation may vary between different aliquots or due to slight differences in handling time. The most effective way to ensure consistency is to prepare a master mix of your reaction buffer and fatty acyl-CoA substrate on ice immediately before dispensing it to start the reaction in all replicates simultaneously. Avoid repeated use from the same aqueous stock tube throughout a long experiment.

Data & Protocols

Quantitative Data Summary

The following tables provide key quantitative data for handling common long-chain fatty acyl-CoAs.

Table 1: Physical and Storage Properties of Common Fatty Acyl-CoAs

Fatty Acyl-CoA Critical Micelle Concentration (CMC) Recommended Stock Solvent Long-Term Storage Temp. Short-Term Aqueous Storage
Palmitoyl-CoA (16:0) ~32-42 µM[14] Methanol/Water[8] -80°C[10] Use immediately or <1 day at -20°C[13]
Oleoyl-CoA (18:1) ~32 µM[14] Methanol/Water[8] -80°C[10] Use immediately or <1 day at -20°C[13]

| Stearoyl-CoA (18:0) | High, consistent with chain length[12] | Methanol/Water[8] | -80°C | Use immediately or <1 day at -20°C |

Table 2: Recommended Buffer and Solution Conditions

Parameter Recommendation Rationale Substances to Avoid (Assay Dependent)
pH 6.8 - 7.4[4] Minimizes chemical hydrolysis of the thioester bond. Strongly alkaline conditions (pH > 8.0).
Temperature 0 - 4°C (On Ice) Reduces the rate of chemical and enzymatic degradation. Room temperature or higher for extended periods.

| Additives | Check assay compatibility | Some assays require specific cofactors or ions. | SH-containing reagents (DTT, β-ME), EDTA, SDS[10] |

Experimental Protocols

Protocol 1: Preparation and Storage of Fatty Acyl-CoA Stock Solutions

  • Weighing: If starting from a lyophilized powder, carefully weigh the desired amount using a microbalance in a controlled environment to minimize moisture absorption.

  • Dissolution: Reconstitute the powder in a suitable organic solvent (e.g., methanol or a methanol:water solution) to a convenient stock concentration (e.g., 5-10 mM). Vortex gently to ensure the material is fully dissolved.[10]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.

  • Storage: Tightly cap the aliquots and store them at -80°C for long-term use.

  • Purity Check: When first receiving a commercial lot or after long-term storage, it is advisable to verify the concentration and purity using HPLC or a reliable quantification assay kit.

Protocol 2: General Handling for Experiments

  • Thawing: Retrieve a single aliquot of the fatty acyl-CoA stock solution from the -80°C freezer. Thaw it on ice.

  • Dilution: Prepare your aqueous working solution by diluting the organic stock into your final assay buffer. The buffer should be pre-chilled on ice. Perform this step immediately before starting the experiment.

  • Mixing: Mix gently by flicking the tube or brief, low-speed vortexing. Avoid vigorous shaking, which can denature proteins and accelerate degradation.

  • Incubation: Keep the working solution on ice at all times. When adding the substrate to your reaction, ensure all other components are ready to minimize the time the fatty acyl-CoA spends in the aqueous buffer before the reaction begins.

Visual Guides

The following diagrams illustrate key concepts and workflows for working with fatty acyl-CoAs.

HydrolysisPathway FattyAcylCoA Fatty Acyl-CoA (R-CO-SCoA) Products Free Fatty Acid (R-COOH) + Coenzyme A (HS-CoA) FattyAcylCoA->Products  Hydrolysis (+H₂O)  (Chemical or Enzymatic)  

Caption: The chemical hydrolysis pathway of a fatty acyl-CoA molecule.

TroubleshootingWorkflow Start Experiment Failed: Low or Inconsistent Signal CheckDegradation Was the aqueous substrate solution prepared fresh and kept on ice? Start->CheckDegradation CheckConcentration Is the substrate concentration below the CMC? CheckDegradation->CheckConcentration Yes Solution1 Action: Prepare fresh substrate from a new aliquot immediately before use. Keep on ice. CheckDegradation->Solution1 No CheckBuffer Does the buffer contain interfering substances (e.g., DTT, EDTA)? CheckConcentration->CheckBuffer Yes Solution2 Action: Lower substrate concentration. Consider buffer conditions (pH, ionic strength). CheckConcentration->Solution2 No Solution3 Action: Prepare fresh buffer without interfering components. Consult assay manual. CheckBuffer->Solution3 Yes End Re-run Experiment CheckBuffer->End No Solution1->End Solution2->End Solution3->End

Caption: A troubleshooting workflow for experiments involving fatty acyl-CoAs.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Execution Phase Stock 1. Thaw single-use -80°C organic stock on ice Dilute 2. Dilute stock into pre-chilled aqueous buffer Stock->Dilute Mix 3. Mix gently and keep on ice at all times Dilute->Mix Assay 4. Prepare assay master mix (if applicable) Mix->Assay Initiate 5. Initiate reaction by adding substrate last Assay->Initiate Analyze 6. Analyze results promptly Initiate->Analyze

Caption: Recommended experimental workflow for handling fatty acyl-CoAs.

References

Technical Support Center: Enhancing Fluorimetric Assays for Fatty Acyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the sensitivity of fluorimetric assays for fatty acyl-CoA detection.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind fluorimetric fatty acyl-CoA assays?

Fluorimetric assays for fatty acyl-CoA typically rely on a coupled enzymatic reaction. In this system, fatty acyl-CoA is utilized by a specific enzyme, and the subsequent reaction cascade produces a fluorescent product. The intensity of the fluorescence, measured at a specific excitation and emission wavelength, is directly proportional to the concentration of fatty acyl-CoA in the sample.[1][2][3]

Q2: What are the key advantages of using a fluorimetric assay for fatty acyl-CoA detection?

These assays are known for their high sensitivity, allowing for the detection of low concentrations of fatty acyl-CoA.[4] They are also generally fast and convenient, often involving a simple "mix-incubate-measure" protocol that can be performed at room temperature.[1][2] This makes them suitable for high-throughput screening applications.

Q3: What types of samples can be used with these assays?

Fluorimetric fatty acyl-CoA assays are versatile and can be used with a variety of biological samples, including tissue homogenates and cell lysates.[1][2][5]

Q4: How should I store my samples before performing the assay?

Fatty acyl-CoAs are unstable. For optimal results, it is highly recommended to process and assay samples on the same day they are prepared. If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C for no longer than one week.[1][2]

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your sample, reducing the overall sensitivity of the assay.

Potential Cause Troubleshooting Step
Contaminated Reagents or Buffers Prepare fresh buffers and solutions using high-purity water and reagents.
Autofluorescence from Sample Include a "sample blank" control that contains the sample but not the enzyme mix to measure and subtract the sample's intrinsic fluorescence.[5]
Non-specific Binding of Assay Components Ensure all assay components are properly dissolved and mixed according to the protocol.
Suboptimal Filter Sets in Plate Reader Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in the assay.[1][2][3]
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with the sample, the reagents, or the assay procedure itself.

Potential Cause Troubleshooting Step
Degraded Fatty Acyl-CoA in Sample Ensure proper sample handling and storage to prevent degradation. Avoid repeated freeze-thaw cycles.[1][2]
Inactive Enzymes Store enzymes at the recommended temperature and avoid repeated temperature fluctuations. Ensure reconstituted enzymes are used within their recommended timeframe.[5]
Incorrect Assay Buffer pH Prepare the assay buffer with the precise pH as specified in the protocol, as enzyme activity is pH-dependent.[1][2]
Presence of Interfering Substances Certain substances can interfere with the enzymatic reactions. Avoid using reagents containing SH-group containing compounds (e.g., DTT, β-mercaptoethanol), sodium azide, EDTA, and sodium dodecyl sulfate (B86663) in your sample preparation.[2]
Insufficient Incubation Time Ensure the incubation time is as per the protocol to allow for sufficient product formation.[1][2]
Issue 3: Inconsistent or Non-Reproducible Results

Variability between replicates or experiments can compromise the reliability of your data.

Potential Cause Troubleshooting Step
Pipetting Inaccuracies Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Incomplete Mixing of Reagents Gently but thoroughly mix all reagents and samples in the wells to ensure a homogeneous reaction.
Temperature Fluctuations Ensure a stable incubation temperature as recommended by the assay protocol.[1][2]
Edge Effects in Microplate To minimize edge effects, consider not using the outer wells of the microplate for samples and standards. Fill the outer wells with water or buffer instead.

Quantitative Data Summary

The following tables summarize key quantitative parameters for commercially available fluorimetric fatty acyl-CoA assay kits and related reagents.

Table 1: Assay Kit Performance Characteristics

ParameterEnzyFluo™ Fatty Acyl-CoA Assay KitAcyl-CoA Synthetase Fluorometric Assay Kit
Detection Limit 0.3 µM[1]5 mU/µl sample (for ACS activity)[5]
Linear Detection Range 0.3 to 100 µM[1][2]Not specified for fatty acyl-CoA
Excitation Wavelength 530 nm[1][2][3]535 nm[5]
Emission Wavelength 585 nm[1][2][3]587 nm[5]
Incubation Time 40 minutes[1][2]Not specified
Sample Volume As little as 10 µL[1][2]2-20 µL[5]

Table 2: Fluorescent Probes for Fatty Acyl-CoA and Related Analogs

Fluorescent Probe/IndicatorExcitation (nm)Emission (nm)Key Features
EnzyFluo™ Assay Product 530[1][2][3]585[1][2][3]Product of a coupled enzymatic reaction.
FACI-24 (Acyl-CoA Sensor) 387510 (unbound), 460 (bound)5.5-fold fluorescence increase upon binding hexadecanoyl-CoA. High affinity for C14-C20 acyl-CoA esters.[6]
FACI-53 (Acyl-CoA Sensor) 387525 (unbound), 495 (bound)4.7-fold fluorescence increase upon binding dodecanoyl-CoA. High fluorescence yield for C8-C12 acyl chains.[6]
BODIPY-labeled Fatty Acids Varies (e.g., ~500)Varies (e.g., ~510)Used as fatty acid analogs to trace uptake and metabolism.[7][]

Experimental Protocols

Protocol 1: General Fluorimetric Assay for Fatty Acyl-CoA Detection

This protocol is a generalized procedure based on common principles of commercially available kits.

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Reconstitute lyophilized reagents as per the manufacturer's instructions. Keep reconstituted enzymes on ice.

  • Standard Curve Preparation:

    • Prepare a stock solution of the fatty acyl-CoA standard (e.g., Palmitoyl-CoA).

    • Perform serial dilutions of the standard stock solution with the provided assay buffer to create a standard curve ranging from the detection limit to the upper end of the linear range.

  • Sample Preparation:

    • For Tissues: Homogenize the tissue in a cold buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) and a suitable buffer system (e.g., 20 mM potassium phosphate, pH 7.4).[2] Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[2]

    • For Cells: Lyse the cells using a similar lysis buffer as for tissues. Centrifuge to pellet cell debris and collect the supernatant.

    • It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.[5]

  • Assay Procedure:

    • Add a specific volume of the standards and samples to the wells of a 96-well black microplate.

    • Prepare a reaction mixture containing the necessary enzymes and fluorescent probe according to the kit's protocol.

    • Add the reaction mixture to each well containing the standards and samples.

    • Incubate the plate at room temperature for the recommended time (e.g., 40 minutes), protected from light.[1][2]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[1][2][3]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all standard and sample readings.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Determine the fatty acyl-CoA concentration in the samples from the standard curve.

Visualizations

AssayWorkflow cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Sample Biological Sample (Tissue/Cells) Lysate Sample Lysate Sample->Lysate Lysis Standard Fatty Acyl-CoA Standard StdCurve Standard Curve Dilutions Standard->StdCurve Serial Dilution Plate 96-Well Plate Lysate->Plate StdCurve->Plate AddReagents Add Reaction Mix (Enzymes, Probe) Plate->AddReagents Incubate Incubate (Room Temp, Dark) AddReagents->Incubate Reader Fluorescence Plate Reader Incubate->Reader Measure Fluorescence Analysis Calculate Concentration Reader->Analysis

Caption: Experimental workflow for a typical fluorimetric fatty acyl-CoA assay.

EnzymaticCascade FattyAcylCoA Fatty Acyl-CoA (Sample) Intermediate Intermediate Product (e.g., H2O2) FattyAcylCoA->Intermediate Enzyme 1 Action Enzyme1 Acyl-CoA Oxidase/Dehydrogenase FluorescentProduct Fluorescent Product Intermediate->FluorescentProduct Enzyme 2 Action Enzyme2 Coupling Enzyme (e.g., Peroxidase) Probe Non-Fluorescent Probe Signal Emitted Light (Signal) FluorescentProduct->Signal Light Excitation Light Light->FluorescentProduct

Caption: Generalized enzymatic cascade in a coupled fluorimetric assay.

References

addressing matrix effects in the quantification of acyl-CoAs from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of acyl-CoAs from biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of acyl-CoAs?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In the context of acyl-CoA analysis, biological samples such as plasma, serum, or tissue homogenates contain a complex mixture of lipids, proteins, salts, and other small molecules. During LC-MS/MS analysis, these matrix components can interfere with the ionization of acyl-CoA molecules in the mass spectrometer's ion source, leading to inaccurate quantification.[1] Ion suppression is the most common manifestation, causing a decrease in the analyte signal, which can lead to underestimation of the acyl-CoA concentration and reduced method sensitivity and reproducibility.[2] Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression as they often co-extract with the analytes of interest.

Q2: What is the "gold standard" method for compensating for matrix effects in acyl-CoA analysis?

A: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][3] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). This labeled standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of matrix effect.[3] Because the SIL-IS can be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[3][4]

Q3: I am observing poor recovery of my short-chain acyl-CoAs. What could be the cause and how can I improve it?

A: Poor recovery of short-chain acyl-CoAs can be due to the sample extraction method. A common procedure involves protein precipitation with an acid like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to remove the acid.[5] However, this method can lead to significant loss of water-soluble, short-chain acyl-CoAs. An alternative extraction method using 2.5% (w/v) sulfosalicylic acid (SSA) without a subsequent SPE cleanup step has been shown to yield higher recoveries for many short-chain acyl-CoAs and CoA biosynthetic intermediates.[5]

Below is a table comparing the percent recoveries of various analytes with TCA-SPE versus SSA extraction, relative to a water standard.

Analyte% Recovery (TCA-SPE)% Recovery (2.5% SSA)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
Data adapted from a study comparing extraction methods for CoA biosynthetic intermediates and short-chain acyl CoAs.[5]
Q4: My signal intensity is inconsistent across different samples, suggesting variable matrix effects. What are some strategies to address this?

A: Inconsistent signal intensity is a classic sign of variable matrix effects. Here are several strategies you can employ:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the analytical instrument.[2]

    • Solid-Phase Extraction (SPE): Use SPE cartridges that selectively retain your acyl-CoAs while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to maximize the partitioning of acyl-CoAs into one phase while leaving interfering compounds in the other.[2]

    • Phospholipid Depletion: Since phospholipids are a major cause of matrix effects, consider using specialized sample preparation products designed to remove them.

  • Improve Chromatographic Separation: If interfering components co-elute with your analyte, they will cause matrix effects.[6] Modifying your LC method (e.g., changing the gradient, using a different column chemistry) to separate the analyte from the matrix interferences can significantly reduce these effects.[1]

  • Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of your analyte.[6] In some cases where the matrix effect is severe, dilution can paradoxically lead to a lower limit of detection because the signal suppression is so greatly reduced.[6]

  • Matrix-Matched Calibration: If you have access to a blank matrix (a sample of the same biological matrix that is free of the analyte), you can prepare your calibration standards in this matrix. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[4]

Troubleshooting Guide

Issue: Low Signal-to-Noise Ratio for Acyl-CoA Peaks
Possible Cause Troubleshooting Step
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust your LC gradient to ensure your analytes elute in a region with minimal suppression.[1]
Inefficient Extraction Evaluate your sample preparation method. For a broad range of acyl-CoAs, an extraction with an organic solvent system may be necessary. For short-chain species, consider methods that avoid SPE cleanup.[5]
Analyte Degradation Acyl-CoAs are sensitive to temperature and pH.[7] Ensure samples are kept cold during processing and that the pH of your extraction and reconstitution solvents is appropriate to maintain stability.
Insufficient Sample Amount The abundance of some acyl-CoA species can be very low.[7] You may need to increase the amount of starting biological material.
Issue: Poor Reproducibility of Quantitative Results
Possible Cause Troubleshooting Step
Variable Matrix Effects This is a primary cause of irreproducibility. The most robust solution is to use a stable isotope-labeled internal standard for each analyte you are quantifying.[3] If that is not feasible, meticulous optimization of sample cleanup is critical.
Inconsistent Sample Preparation Ensure that your sample preparation protocol is followed precisely for all samples. Automated liquid handlers can improve the consistency of sample processing.
Carryover Acyl-CoAs, particularly long-chain species, can adsorb to surfaces in the LC system. Implement a robust needle wash protocol and inject blank samples between your experimental samples to check for carryover.
Instrument Instability Verify the stability of your LC-MS/MS system by repeatedly injecting a standard solution. If performance is drifting, the instrument may require cleaning or maintenance.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method optimized for short-chain acyl-CoAs and CoA biosynthetic intermediates.[5]

  • Sample Homogenization: For tissue samples, homogenize the frozen tissue in 10 volumes of ice-cold 2.5% (w/v) SSA. For cultured cells, scrape the cells into ice-cold phosphate-buffered saline (PBS), pellet by centrifugation, and resuspend the cell pellet in 2.5% SSA.

  • Internal Standard Spiking: Add your stable isotope-labeled internal standards to the homogenate.

  • Lysis and Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • LC-MS/MS Analysis: Directly inject the supernatant into the LC-MS/MS system.

Protocol 2: General Workflow for Acyl-CoA Quantification

The following diagram illustrates a typical workflow for the quantification of acyl-CoAs from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization & Lysis in Acid Sample->Homogenization Spiking Add Stable Isotope-Labeled Internal Standards Homogenization->Spiking Extraction Extraction/Cleanup (SPE, LLE, or PPT) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

A general workflow for acyl-CoA quantification.

Visualizing Matrix Effects

The following diagram illustrates the concept of matrix effects in an electrospray ionization (ESI) source.

G cluster_no_matrix Without Matrix Effects cluster_with_matrix With Matrix Effects (Ion Suppression) A1 Analyte Droplet1 ESI Droplet Ion1 [Analyte+H]+ Droplet1->Ion1 Efficient Ionization M Matrix Component A2 Analyte Droplet2 ESI Droplet Ion2 [Analyte+H]+ Droplet2->Ion2 Suppressed Ionization

How matrix components suppress analyte ionization.

References

optimization of collision energy for 3,4-Dihydroxytetradecanoyl-CoA fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of acyl-CoA compounds, with a specific focus on the optimization of collision energy for 3,4-Dihydroxytetradecanoyl-CoA fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic fragmentation pattern for long-chain acyl-CoAs like this compound in positive ion mode tandem mass spectrometry (MS/MS)?

A1: In positive electrospray ionization (ESI) MS/MS, long-chain acyl-CoAs exhibit a highly predictable fragmentation pattern. The most common and abundant fragmentation event is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a neutral loss of 507.0 Da.[1][2][3][4][5] Another common, though typically less intense, fragment ion observed is at m/z 428, which represents the CoA moiety itself.[3][6] For this compound (precursor [M+H]⁺ at m/z 1020.3), the primary product ion to monitor would be from the neutral loss of 507.0 Da, resulting in a fragment at m/z 513.3.

Q2: How does one determine the optimal collision energy (CE) for a specific precursor-to-product ion transition?

A2: The optimal collision energy is determined empirically for each transition.[7][8] The most common method is to perform a collision energy ramping experiment. This involves infusing a standard solution of the analyte and acquiring MS/MS data while systematically increasing the collision energy in small increments (e.g., 2-5 eV).[9] The resulting data will generate a curve of fragment ion intensity versus collision energy, and the peak of this curve indicates the optimal CE for that specific transition.[7]

Q3: Which product ions are best for creating a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assay?

A3: For maximum sensitivity and specificity in an MRM or SRM assay, the chosen product ion should be both abundant and structurally specific to the analyte.[2] For acyl-CoAs, the product ion resulting from the neutral loss of 507.0 Da is typically the most abundant and is therefore an excellent choice for the "quantifier" transition.[2][3][4] A second, less intense but still specific, fragment ion can be monitored as a "qualifier" to confirm the identity of the analyte.[9]

Q4: What are the key instrument parameters to consider besides collision energy?

A4: In addition to collision energy (CE), other important MS/MS parameters that should be optimized include the declustering potential (DP) or cone voltage, collision cell exit potential (CXP), and collisionally activated dissociation (CAD) gas pressure.[1][2] Optimizing these parameters ensures efficient transmission of the precursor ion into the collision cell and subsequent transmission of the product ions to the detector, maximizing sensitivity.

Troubleshooting Guides

Problem 1: Low or no signal observed for this compound.

Potential Cause Troubleshooting Steps
Sample Degradation Acyl-CoAs are prone to hydrolysis. Prepare standards and samples fresh in an appropriate acidic buffer and keep them cold.[10]
Inefficient Ionization Optimize source parameters such as desolvation temperature and gas flows. Ensure the mobile phase composition is suitable for acyl-CoA ionization (e.g., reversed-phase with an acidic modifier).[10]
Incorrect MS Parameters Verify the calculated precursor ion m/z. Infuse a standard to confirm the mass spectrometer is functioning correctly.[10] Ensure the correct precursor and product ion m/z values are entered in the acquisition method.
Source Contamination A contaminated ion source can lead to signal suppression. Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[9]

Problem 2: Poor or inconsistent fragmentation.

Potential Cause Troubleshooting Steps
Suboptimal Collision Energy The applied collision energy may be too low (insufficient fragmentation) or too high (excessive fragmentation into smaller, non-specific ions). Perform a CE optimization experiment as detailed in the protocols below.
Insufficient Collision Gas Check the collision gas (e.g., Argon, Nitrogen) pressure in the collision cell. Ensure it is set to the manufacturer's recommended level for efficient collision-induced dissociation (CID).[9]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the fragmentation process. Improve chromatographic separation to isolate the analyte from interfering matrix components.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes a general workflow for optimizing the collision energy for the [M+H]⁺ → [M+H-507]⁺ transition using a triple quadrupole mass spectrometer.

  • Standard Preparation: Prepare a 1 µM standard solution of this compound in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

  • Analyte Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This provides a stable and continuous signal.

  • MS Setup (Initial Parameters):

    • Set the mass spectrometer to positive ESI mode.

    • In the acquisition method, set Q1 to select the precursor ion of this compound ([M+H]⁺ = m/z 1020.3).

    • Set Q3 to select the expected primary product ion ([M+H-507]⁺ = m/z 513.3).

    • Use the manufacturer's default or previously optimized values for other parameters like DP and CXP.

  • Collision Energy Ramp Experiment:

    • Set up a product ion scan or MRM experiment where the collision energy is ramped.

    • Start at a low CE value (e.g., 10 eV) and increase it in steps of 2 or 5 eV up to a higher value (e.g., 80 eV).[9]

    • Acquire data for several seconds at each CE step to ensure a stable signal.

  • Data Analysis:

    • Plot the intensity of the product ion (m/z 513.3) as a function of the collision energy.

    • The CE value that corresponds to the maximum intensity is the optimal collision energy for this transition.

Data & Visualization

Acyl-CoA Fragmentation Pathway

The diagram below illustrates the common fragmentation pattern of a generic long-chain acyl-CoA in positive ion mode MS/MS.

AcylCoA_Fragmentation Precursor [M+H]⁺ Acyl-CoA Precursor Ion Product1 [M+H - 507]⁺ Acyl Chain Fragment Precursor->Product1 CID Product2 m/z 428 CoA Moiety Fragment Precursor->Product2 CID NeutralLoss Neutral Loss of 507 Da

Caption: Common MS/MS fragmentation of Acyl-CoAs.

Workflow for Troubleshooting Low Signal

This workflow provides a systematic approach to diagnosing the cause of a weak or absent analyte signal.

Troubleshooting_Workflow Start Start: Low/No Signal CheckMS Check MS Performance (Infuse known standard) Start->CheckMS CheckSample Prepare Fresh Standard & Mobile Phases CheckMS->CheckSample MS OK ProblemSolved Problem Resolved CheckMS->ProblemSolved MS Not OK (Requires Maintenance) CheckParams Verify MS/MS Parameters (Precursor/Product m/z) CheckSample->CheckParams Signal Still Low CheckSample->ProblemSolved Signal Restored OptimizeSource Optimize Source Conditions (Gas, Temperature) CheckParams->OptimizeSource Parameters Correct CheckParams->ProblemSolved Parameters Incorrect (Correct & Rerun) CleanSource Clean Ion Source OptimizeSource->CleanSource Optimization Fails OptimizeSource->ProblemSolved Signal Restored CleanSource->ProblemSolved

Caption: A logical workflow for troubleshooting low LC-MS signal.[10]

Typical MS/MS Parameters for Acyl-CoAs

The following table provides a starting point for developing an MS/MS method for long-chain acyl-CoAs. Note that optimal values are instrument-dependent and should be determined empirically. The values for this compound are theoretical and require experimental verification.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M+H-507]⁺Typical CE (eV) RangeReference
This compound 1020.3513.335 - 60Theoretical
Palmitoyl-CoA (C16:0)1006.5499.540 - 65[1][2]
Stearoyl-CoA (C18:0)1034.5527.540 - 65[1]
Oleoyl-CoA (C18:1)1032.5525.540 - 65[1]
Arachidonoyl-CoA (C20:4)1054.5547.545 - 70[1]

References

strategies to prevent the degradation of long-chain acyl-CoAs during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of long-chain acyl-CoAs during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of long-chain acyl-CoAs.

Issue Potential Cause Recommended Action
Low recovery of intact long-chain acyl-CoA after storage Hydrolysis of the thioester bond: This is accelerated by neutral to basic pH and higher temperatures.- Ensure the storage buffer is acidic (pH 4.0-6.0).- Store samples at -80°C for long-term storage.- Aliquot samples to avoid repeated freeze-thaw cycles.
Oxidation of the fatty acyl chain: Polyunsaturated acyl-CoAs are particularly susceptible. This can be initiated by exposure to air (oxygen) and light, and catalyzed by metal ions.- Use deoxygenated buffers.- Store samples in amber vials or protected from light.- Consider adding antioxidants such as BHT or tocopherol to the storage buffer, especially for polyunsaturated species.
Repeated freeze-thaw cycles: These can lead to the formation of ice crystals that damage molecular structures and increase exposure to oxygen.[1][2]- Prepare single-use aliquots of your long-chain acyl-CoA solutions before freezing.
Variability in experimental results using stored long-chain acyl-CoAs Inconsistent degradation between aliquots: This can be caused by differences in handling, such as variations in thawing time or exposure to room temperature.- Thaw all aliquots intended for an experiment simultaneously and on ice.- Use thawed aliquots immediately and do not refreeze.
Degradation during experimental procedures: Long-chain acyl-CoAs can degrade in aqueous buffers at room temperature.[3]- Keep samples on ice as much as possible during experimental setup.- Use pre-chilled buffers and reagents.
Precipitation of long-chain acyl-CoAs upon thawing Low solubility at cold temperatures: Long-chain acyl-CoAs can aggregate and precipitate, especially at high concentrations.- Gently vortex the sample upon thawing to ensure it is fully redissolved.- If precipitation persists, brief sonication in a cold water bath may be necessary. Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of long-chain acyl-CoA degradation during storage?

A1: The primary causes of degradation are hydrolysis of the high-energy thioester bond and oxidation of the fatty acyl chain. Hydrolysis is significantly influenced by pH and temperature, with higher rates occurring at neutral to basic pH and warmer temperatures.[4] Oxidation is a major concern for polyunsaturated acyl-CoAs and is promoted by oxygen, light, and metal ions.[5][6]

Q2: What is the optimal temperature for storing long-chain acyl-CoAs?

A2: For long-term storage, -80°C is strongly recommended over -20°C to minimize both hydrolytic and oxidative degradation. For short-term storage (a few days), -20°C may be acceptable, but degradation will occur more rapidly.[7]

Q3: What is the ideal pH for a long-chain acyl-CoA storage buffer?

A3: An acidic pH in the range of 4.0 to 6.0 is recommended to minimize the rate of thioester bond hydrolysis.[7] Buffers such as potassium phosphate (B84403) or ammonium (B1175870) acetate (B1210297) can be used.[8]

Q4: Should I be concerned about freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1][2] It is best practice to aliquot your long-chain acyl-CoA solutions into single-use vials before the initial freezing.

Q5: Are there any additives that can improve the stability of my long-chain acyl-CoAs?

A5: For polyunsaturated acyl-CoAs, the addition of antioxidants can be beneficial. Common choices include butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) at low concentrations (e.g., 10-50 µM). It is important to ensure that any additive is compatible with your downstream applications.

Quantitative Data on Long-Chain Acyl-CoA Stability

The following table summarizes the expected stability of long-chain acyl-CoAs under various storage conditions. Please note that these are estimates, and actual stability may vary depending on the specific acyl-CoA and buffer composition.

Storage Temperature pH Expected Stability (Time to >10% Degradation) Primary Degradation Pathway(s)
4°C7.4< 24 hoursHydrolysis, Oxidation
4°C5.024-48 hoursHydrolysis, Oxidation
-20°C7.4Days to weeksHydrolysis, Oxidation
-20°C5.0Weeks to monthsHydrolysis, Oxidation
-80°C5.0Months to yearsMinimal Hydrolysis and Oxidation

Experimental Protocols

Protocol for Assessing Long-Chain Acyl-CoA Stability

This protocol outlines a method to evaluate the stability of a long-chain acyl-CoA solution under different storage conditions using LC-MS/MS.

1. Materials:

  • Long-chain acyl-CoA standard

  • Storage buffers at desired pH values (e.g., 50 mM potassium phosphate pH 5.0 and pH 7.4)

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Microcentrifuge tubes

2. Procedure:

  • Sample Preparation: Prepare solutions of the long-chain acyl-CoA at a known concentration in the different storage buffers to be tested.

  • Aliquoting: Aliquot the solutions into separate microcentrifuge tubes for each time point and storage condition to be tested. This avoids freeze-thaw cycles of the bulk solution.

  • Storage: Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), remove one aliquot from each storage condition.

  • Sample Analysis: a. Thaw the samples on ice. b. Add a known amount of the internal standard to each sample. c. Precipitate proteins (if necessary) by adding cold acetonitrile, vortex, and centrifuge. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to specifically detect and quantify the parent long-chain acyl-CoA and any expected degradation products (e.g., the free fatty acid and coenzyme A).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard at each time point.

    • Normalize the data to the time zero (T0) sample to determine the percentage of the long-chain acyl-CoA remaining.

    • Plot the percentage of intact acyl-CoA versus time for each storage condition to determine the degradation rate.

Visualizations

DegradationPathways LC_Acyl_CoA Long-Chain Acyl-CoA Hydrolysis Hydrolysis LC_Acyl_CoA->Hydrolysis H₂O, pH > 6.0 High Temperature Oxidation Oxidation LC_Acyl_CoA->Oxidation O₂, Light Metal Ions FFA Free Fatty Acid + CoA Hydrolysis->FFA Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways for long-chain acyl-CoAs.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Acyl-CoA in Test Buffers Aliquot Aliquot for each Time Point Prep->Aliquot Temp1 Store at 4°C Aliquot->Temp1 Temp2 Store at -20°C Aliquot->Temp2 Temp3 Store at -80°C Aliquot->Temp3 Timepoints Remove Aliquots at Time Points Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints Spike Add Internal Standard Timepoints->Spike LCMS LC-MS/MS Analysis Spike->LCMS Data Data Analysis and Degradation Rate LCMS->Data

Caption: Workflow for assessing long-chain acyl-CoA stability.

References

Validation & Comparative

Confirming the Identity of 3,4-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and signaling, the unambiguous identification of novel or modified lipid species is a critical step. 3,4-Dihydroxytetradecanoyl-CoA, a dihydroxylated long-chain fatty acyl-coenzyme A, presents a unique analytical challenge. This guide provides a comprehensive comparison of tandem mass spectrometry (LC-MS/MS) for the direct analysis of the intact molecule with an alternative method, gas chromatography-mass spectrometry (GC-MS) of the corresponding derivatized fatty acid. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Data Presentation: Comparison of Analytical Methodologies

The selection of an analytical technique for the identification of this compound depends on various factors, including the required level of structural detail, sample complexity, and available instrumentation. Below is a summary of key performance metrics for tandem mass spectrometry and gas chromatography-mass spectrometry.

FeatureTandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Intact this compound3,4-Dihydroxytetradecanoic acid methyl ester, trimethylsilyl (B98337) ether
Sample Preparation Minimal, typically protein precipitation and extractionHydrolysis of CoA ester, esterification, and silylation required
Ionization Mode Electrospray Ionization (ESI), positive or negative ion modeElectron Ionization (EI)
Key Fragmentation Neutral loss of 507 Da (phosphoadenosine diphosphate), fragment ion at m/z 428 (adenosine diphosphate), and fragments related to the acyl chain.Cleavage between the two vicinal trimethylsiloxy groups, providing positional information of the hydroxyl groups.
Structural Information Confirms the presence of the CoA moiety and the mass of the acyl chain. Positional isomers of hydroxyl groups on the acyl chain can be challenging to distinguish without high-resolution MS and specific fragmentation studies.Provides clear fragmentation patterns that pinpoint the location of the hydroxyl groups on the fatty acid backbone.
Sensitivity High, capable of detecting low abundance species in complex mixtures.High, but can be affected by the efficiency of derivatization.
Throughput Relatively high, compatible with liquid chromatography for sample introduction.Lower, due to the multi-step sample preparation process.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) of this compound

This protocol outlines the direct analysis of this compound from a biological matrix.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry:

  • Ionization: Positive ion mode Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): The [M+H]⁺ ion of this compound (m/z 1010.9).

  • Collision Energy: Optimized to induce fragmentation, typically in the range of 20-40 eV.

  • Product Ion Scanning (Q3): Scan for characteristic fragment ions. Key transitions to monitor include the neutral loss of 507 Da and the formation of the m/z 428 fragment. Further fragmentation of the acyl chain can provide additional structural information.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized 3,4-Dihydroxytetradecanoic Acid

This protocol involves the chemical modification of the analyte prior to analysis.

1. Sample Preparation (Hydrolysis, Esterification, and Silylation):

  • Hydrolysis: To the sample, add 1 mL of 1 M NaOH in methanol and heat at 80°C for 1 hour to cleave the CoA ester bond.

  • Acidification and Extraction: Acidify the sample to pH 3 with 1 M HCl and extract the free fatty acid with three 1 mL portions of hexane (B92381). Pool the hexane extracts and evaporate to dryness.

  • Esterification: Add 1 mL of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 1 hour to form the fatty acid methyl ester (FAME).

  • Extraction: Add 1 mL of water and 1 mL of hexane. Vortex and collect the upper hexane layer containing the FAME. Evaporate to dryness.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to derivatize the hydroxyl groups.[5][6]

2. Gas Chromatography:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 700.

  • Data Analysis: Look for the molecular ion and characteristic fragment ions resulting from the cleavage between the two trimethylsiloxy (TMSO) groups. This fragmentation pattern is highly indicative of the positions of the original hydroxyl groups.[5][6][7][8][9]

Mandatory Visualization

Experimental_Workflow LC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Sample Biological Sample Extraction Protein Precipitation & Solid Phase Extraction Sample->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC Injection MS Tandem Mass Spectrometer (ESI) LC->MS Data Data Acquisition (Product Ion Scan) MS->Data Identification Compound Identification (Precursor & Fragments) Data->Identification Fragmentation_Pathway Predicted Fragmentation of this compound cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) Precursor [this compound + H]+ m/z 1010.9 Fragment1 [M+H - 507]+ (Loss of Phospho-ADP) m/z 504.9 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 [Adenosine Diphosphate + H]+ m/z 428.0 Precursor->Fragment2 Fragment3 Acylium Ion Fragments (e.g., cleavage at C3-C4 bond) Fragment1->Fragment3 Further Fragmentation

References

A Comparative Guide to the Validation of a Quantitative Assay for 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism. While various methods exist, LC-MS/MS stands out for its superior sensitivity and specificity, which are crucial for distinguishing and quantifying specific acyl-CoA species within complex biological matrices.

ParameterProposed LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) Estimated in the low fmol rangepmol range (often requires derivatization)fmol to pmol range
Limit of Quantification (LOQ) Estimated in the mid-fmol rangenmol rangefmol to pmol range
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<20%<25%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (potential for co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Internal Standard Suitability High (stable isotope-labeled standards are ideal)ModerateLimited

Experimental Protocols

Proposed LC-MS/MS Method for 3,4-Dihydroxytetradecanoyl-CoA

This protocol is a robust starting point for developing a validated assay for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is a widely used technique for the purification and concentration of acyl-CoAs from biological samples, effectively removing interfering substances like salts and phospholipids.

  • Procedure:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.

    • Acidify the biological sample (e.g., cell lysate, tissue homogenate) with a final concentration of 0.1% formic acid.

    • Load 500 µL of the acidified sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

    • Elute the this compound and other acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Internal Standard

  • Recommendation: Due to the likely commercial unavailability of a stable isotope-labeled this compound, a suitable alternative is Heptadecanoyl-CoA (C17:0-CoA) . This odd-chain acyl-CoA is not typically found in most biological systems and exhibits similar chromatographic and mass spectrometric behavior to other long-chain acyl-CoAs.

  • Implementation: The internal standard should be added to the sample prior to the extraction process to account for any analyte loss during sample preparation.

3. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

4. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and the internal standard (Heptadecanoyl-CoA) would need to be determined by direct infusion of the (unavailable) analytical standard or predicted based on fragmentation patterns of similar molecules. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often observed.

  • Collision Energy: Optimized for each specific MRM transition.

Alternative Method 1: HPLC with UV/Fluorescence Detection

This method is less sensitive and specific than LC-MS/MS and often requires derivatization of the thiol group for adequate detection.

  • Derivatization: React the sample with a thiol-specific fluorescent labeling agent.

  • HPLC: Utilize a C18 reversed-phase column with a suitable mobile phase gradient.

  • Detection: Monitor the effluent with a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.

Alternative Method 2: Enzymatic Assay

This approach relies on a specific enzyme that recognizes 3-hydroxyacyl-CoAs. However, finding an enzyme specific to a 3,4-dihydroxy structure may be challenging. A general 3-hydroxyacyl-CoA dehydrogenase could potentially be used.

  • Reaction: Incubate the sample with 3-hydroxyacyl-CoA dehydrogenase and NAD+.

  • Measurement: Monitor the increase in NADH concentration by measuring absorbance at 340 nm or by fluorescence.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard (C17:0-CoA) sample->add_is spe Solid-Phase Extraction (C18 Cartridge) add_is->spe elute Elution spe->elute drydown Drydown & Reconstitution elute->drydown lc LC Separation (C18 Column) drydown->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of this compound.

bacterial_hydroxylation_pathway tetradecanoyl_coa Tetradecanoyl-CoA dihydroxytetradecanoyl_coa This compound tetradecanoyl_coa->dihydroxytetradecanoyl_coa Hydroxylation downstream Downstream Metabolism dihydroxytetradecanoyl_coa->downstream enzyme Bacterial Dioxygenase/Hydratase

Comparative Metabolomics of Cells Treated with 3,4-Dihydroxytetradecanoyl-CoA: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical metabolomic effects of 3,4-Dihydroxytetradecanoyl-CoA on cultured cells. While direct experimental data for this specific compound is not publicly available, this document outlines a plausible experimental framework and expected outcomes based on the known biochemistry of long-chain fatty acyl-CoAs and established metabolomics methodologies. The comparisons are made against a vehicle control and a known modulator of fatty acid oxidation to provide a comprehensive metabolic context.

Hypothetical Experimental Scenario

In this scenario, a human hepatoma cell line (e.g., HepG2) is treated with one of the following for 24 hours:

  • Vehicle Control: The solvent used to dissolve the treatments (e.g., 0.1% DMSO).

  • This compound (DHT-CoA): A long-chain dihydroxy fatty acyl-CoA, hypothesized to influence fatty acid metabolism.

  • Etomoxir: An irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.

Following treatment, intracellular metabolites are extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain global metabolic profiles.

Data Presentation: Hypothetical Quantitative Metabolomic Data

The following table summarizes the anticipated relative changes in key intracellular metabolites. The data is presented as fold change relative to the vehicle control.

Metabolite ClassMetaboliteVehicle Control (Fold Change)This compound (Hypothetical Fold Change)Etomoxir (Expected Fold Change)
Fatty Acid Oxidation Long-Chain Acylcarnitines1.00.70.2
Acetyl-CoA1.01.80.4
NAD+/NADH Ratio1.00.61.5
TCA Cycle Citrate1.01.50.5
Succinate1.01.30.6
Malate1.01.40.7
Ketogenesis 3-Hydroxybutyrate1.02.50.3
Acetoacetate1.02.20.4
Glycolysis Glucose-6-phosphate1.00.91.8
Pyruvate1.00.81.6
Amino Acids Alanine1.00.91.5
Glutamate1.01.20.8

Interpretation of Hypothetical Data:

The postulated effects of this compound suggest an increase in fatty acid oxidation, leading to elevated Acetyl-CoA levels. This, in turn, fuels the TCA cycle and promotes ketogenesis. In contrast, Etomoxir inhibits fatty acid oxidation, leading to a decrease in these pathways and a compensatory increase in glycolysis.

Experimental Protocols

A detailed methodology for a comparative metabolomics study is crucial for reproducible and reliable results.

Cell Culture and Treatment
  • Cell Line: HepG2 cells are seeded in 6-well plates at a density of 1 x 10^6 cells per well.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing either Vehicle (0.1% DMSO), 10 µM this compound, or 50 µM Etomoxir.

  • Incubation: Cells are incubated with the treatments for 24 hours at 37°C in a humidified atmosphere with 5% CO2. For each treatment, a minimum of five biological replicates are recommended.[1]

Metabolite Extraction
  • Quenching and Washing: The culture medium is aspirated, and the cells are quickly washed twice with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites and quench metabolic activity.[2]

  • Extraction: 1 mL of ice-cold 80% methanol (B129727) is added to each well. The cells are scraped from the plate and the cell lysate is transferred to a microcentrifuge tube.[3]

  • Homogenization: The cell lysate is vortexed for 1 minute and then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.[4]

  • Sample Collection: The supernatant containing the extracted metabolites is transferred to a new tube and stored at -80°C until analysis.[5]

LC-MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a Vanquish UHPLC system is used for analysis.

  • Chromatography: A reversed-phase C18 column is used for separation of metabolites. A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to cover a broad range of metabolites. Data is acquired in a data-dependent MS/MS mode.

  • Quality Control: A pooled quality control (QC) sample, created by mixing equal aliquots from all samples, is injected periodically throughout the analytical run to monitor system stability and performance.[3]

Data Analysis
  • Peak Picking and Alignment: Raw data files are processed using software such as XCMS or Compound Discoverer for peak detection, alignment, and integration.

  • Metabolite Identification: Metabolites are identified by matching their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., mzCloud, METLIN).

  • Statistical Analysis: The integrated peak areas are normalized to the total ion current or an internal standard. Statistical analysis (e.g., t-test, ANOVA) is performed to identify significantly altered metabolites between the treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical metabolic pathway influenced by this compound and the general workflow for the comparative metabolomics experiment.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed HepG2 Cells B 24h Incubation A->B C Treatment Application (Vehicle, DHT-CoA, Etomoxir) B->C D Quench Metabolism (Ice-Cold Saline) C->D 24h Post-Treatment E Metabolite Extraction (80% Methanol) D->E F Centrifugation E->F G Collect Supernatant F->G H LC-MS Analysis G->H Sample Injection I Data Processing H->I J Statistical Analysis I->J K Metabolite Identification J->K L L K->L Biological Interpretation

Caption: Experimental workflow for comparative metabolomics.

logical_relationship cluster_treatment Treatment cluster_cellular_processes Cellular Processes cluster_metabolic_outputs Metabolic Outputs DHT_CoA This compound FAO Fatty Acid Oxidation DHT_CoA->FAO enhances Acetyl_CoA Increased Acetyl-CoA FAO->Acetyl_CoA TCA TCA Cycle Energy Increased ATP Production TCA->Energy Ketogenesis Ketogenesis Ketones Increased Ketone Bodies Ketogenesis->Ketones Acetyl_CoA->TCA Acetyl_CoA->Ketogenesis

Caption: Logical relationship of DHT-CoA's hypothetical effects.

signaling_pathway cluster_mito Mitochondrial Matrix DHT_CoA This compound (Extracellular) CPT1 CPT1 DHT_CoA->CPT1 Transport Membrane Cell Membrane Beta_Ox β-Oxidation CPT1->Beta_Ox Mitochondrion Mitochondrion Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Postulated metabolic pathway of DHT-CoA.

References

distinguishing 3,4-Dihydroxytetradecanoyl-CoA from other acyl-CoA species by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of specific acyl-CoA species, such as 3,4-Dihydroxytetradecanoyl-CoA, are critical for understanding cellular metabolism and the progression of various diseases. However, distinguishing this dihydroxylated species from other acyl-CoA isomers and congeners by liquid chromatography-mass spectrometry (LC-MS) presents a significant analytical challenge. This guide provides a comparative overview of LC-MS based approaches, focusing on a proposed derivatization strategy to enhance the specificity of detection for this compound.

Executive Summary

Standard LC-MS/MS methods for acyl-CoAs, while sensitive, often lack the specificity to differentiate positional isomers of hydroxylated species. This guide proposes a targeted LC-MS/MS method incorporating a chemical derivatization step to facilitate the unambiguous identification of this compound. The derivatization of the vicinal diol functionality is designed to yield unique fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for its clear distinction from other acyl-CoAs. Below, we compare this proposed method with a standard acyl-CoA analysis protocol and provide the necessary experimental details.

Comparison of Analytical Methods

The primary challenge in analyzing this compound lies in differentiating it from other tetradecanoyl-CoA species, including monohydroxylated and other dihydroxylated isomers. A standard LC-MS/MS approach may not provide sufficient selectivity. Here, we compare a standard method with a proposed derivatization-based method.

ParameterStandard LC-MS/MS Method for Acyl-CoAsProposed Derivatization-Based LC-MS/MS Method
Specificity for Isomers Low to moderate. Co-elution of isomers is likely, and fragmentation patterns may be too similar for unambiguous identification.High. Derivatization of the 3,4-dihydroxy group is expected to produce diagnostic fragment ions, allowing for clear differentiation from other positional isomers.
Sensitivity High. Modern triple quadrupole mass spectrometers offer excellent sensitivity for acyl-CoAs.[1]High. While derivatization adds a sample preparation step, the introduction of a readily ionizable group can enhance sensitivity.
Throughput High. Direct analysis after extraction.Moderate. The additional derivatization step increases sample processing time.
Complexity Moderate. Requires expertise in LC-MS and sample preparation for acyl-CoAs.High. Requires knowledge of derivatization chemistry in addition to LC-MS expertise.

Proposed Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism. Its accurate measurement is crucial for studying pathways related to lipid biosynthesis and degradation.

Fatty Acid Metabolism Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Tetradecanoyl-CoA Tetradecanoyl-CoA Acyl-CoA Synthetase->Tetradecanoyl-CoA Hydroxylation Hydroxylation Tetradecanoyl-CoA->Hydroxylation This compound This compound Hydroxylation->this compound Further Metabolism Further Metabolism This compound->Further Metabolism Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE SPE Sample->SPE Derivatization Derivatization SPE->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Isomer Differentiation Logic Precursor_Ion Derivatized This compound [M+H]+ Fragmentation Fragmentation Precursor_Ion->Fragmentation Diagnostic_Fragment Diagnostic Fragment Ion (Specific to 3,4-diol) Fragmentation->Diagnostic_Fragment CoA_Fragment CoA-related Fragment (e.g., Neutral Loss of 507) Fragmentation->CoA_Fragment

References

R- vs. S-Enantiomers of Dihydroxy Fatty Acyl-CoAs: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of lipid mediators plays a pivotal role in their biological function. This guide provides a comparative analysis of the R- and S-enantiomers of dihydroxy fatty acyl-CoAs, focusing on their distinct biological effects, the experimental data supporting these differences, and the underlying signaling pathways. While direct comparative studies on dihydroxy fatty acyl-CoA enantiomers are emerging, this guide draws upon established principles from related monohydroxy fatty acid enantiomers to provide a comprehensive overview for researchers in lipidomics and drug development.

Executive Summary

Dihydroxy fatty acyl-CoAs are critical intermediates in lipid metabolism and signaling. The spatial arrangement of their hydroxyl groups, designated as R- or S-enantiomers, dictates their interaction with enzymes and receptors, leading to distinct downstream biological effects. Emerging evidence suggests that these enantiomers can elicit differential responses in inflammation, cell proliferation, and other physiological processes. Understanding these stereospecific effects is crucial for the development of targeted therapeutics.

Comparative Biological Activities

While the body of research specifically comparing the biological activities of R- and S-dihydroxy fatty acyl-CoA enantiomers is growing, studies on the closely related monohydroxy fatty acids, such as hydroxyoctadecadienoic acids (HODEs), have established the precedent for stereospecific effects. For instance, 13(S)-HODE and 13(R)-HODE, as well as 9(S)-HODE and 9(R)-HODE, exhibit different biological activities.[1][2] It is hypothesized that dihydroxy fatty acyl-CoAs will follow a similar paradigm of stereospecificity.

Table 1: Comparative Biological Effects of R- vs. S-Hydroxy Fatty Acid Enantiomers (as a proxy for Dihydroxy Fatty Acyl-CoAs)

Biological ProcessR-Enantiomer EffectS-Enantiomer EffectKey Findings & References
Inflammation Often associated with pro-inflammatory responses.Can exhibit both pro- and anti-inflammatory properties depending on the specific molecule and cellular context.Studies on HODEs indicate that different enantiomers can modulate inflammatory pathways distinctly.[2] Dihydroxy-eicosatrienoic acids (DiHETs) are known to have inflammatory properties.[3]
Vasodilation Potent vasodilator.Potent vasodilator.Both EETs and their dihydroxy metabolites (DHETs) are potent vasodilators in the coronary microcirculation.[4] Specific enantiomeric effects on vasodilation are an active area of research.
Pain Perception Contributes to the perception of acute and chronic pain.A potent activator of the TRPV1 receptor, mediating pain perception.Studies on 9-HODE isomers show their involvement in pain signaling through the TRPV1 receptor.[2]
Cellular Metabolism May be preferentially metabolized through specific enzymatic pathways.May be a preferred substrate for different sets of enzymes compared to the R-enantiomer.Enzymes involved in the synthesis and degradation of hydroxy fatty acids often exhibit stereospecificity.[5]
Neurodegeneration Certain dihydroxy fatty acids have been implicated in detrimental or toxic effects on cells, potentially contributing to neurodegeneration.Similar to the R-enantiomer, specific dihydroxy metabolites are being investigated for their role in ferroptosis-mediated neurodegeneration.[6]Dihydroxy-metabolites of dihomo-γ-linolenic acid (DHED) have been shown to drive ferroptosis-mediated neurodegeneration.[6]

Note: The data presented for dihydroxy fatty acyl-CoAs is largely inferred from studies on their corresponding free fatty acids or monohydroxy counterparts due to limited direct comparative data on the CoA esters.

Signaling Pathways

The differential biological effects of R- and S-enantiomers stem from their stereospecific interactions with cellular signaling molecules. While the precise pathways for dihydroxy fatty acyl-CoA enantiomers are still under investigation, it is likely they modulate key signaling cascades involved in inflammation and metabolism, such as those mediated by peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors.

Signaling_Pathways Hypothesized Differential Signaling of Dihydroxy Fatty Acyl-CoA Enantiomers cluster_Enantiomers Dihydroxy Fatty Acyl-CoA Enantiomers cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects R-Enantiomer R-Enantiomer Receptor_R Receptor/Enzyme A (Prefers R-Enantiomer) R-Enantiomer->Receptor_R High Affinity Receptor_S Receptor/Enzyme B (Prefers S-Enantiomer) R-Enantiomer->Receptor_S Low Affinity S-Enantiomer S-Enantiomer S-Enantiomer->Receptor_R Low Affinity S-Enantiomer->Receptor_S High Affinity Pathway_A Signaling Pathway A (e.g., Pro-inflammatory) Receptor_R->Pathway_A Pathway_B Signaling Pathway B (e.g., Metabolic Regulation) Receptor_S->Pathway_B Biological_Response_A Biological Response A Pathway_A->Biological_Response_A Biological_Response_B Biological Response B Pathway_B->Biological_Response_B

Caption: Hypothesized differential signaling of R- and S-dihydroxy fatty acyl-CoA enantiomers.

Experimental Protocols

The study of R- and S-enantiomers of dihydroxy fatty acyl-CoAs requires specialized analytical techniques to separate and quantify these stereoisomers.

Chiral Separation of Dihydroxy Fatty Acid Enantiomers by HPLC

Objective: To separate and quantify the R- and S-enantiomers of dihydroxy fatty acids.

Methodology:

  • Lipid Extraction: Extract total lipids from biological samples (cells, tissues, or plasma) using a modified Bligh and Dyer method.

  • Saponification: Saponify the lipid extract to release free fatty acids from their esterified forms (including CoA esters).

  • Solid-Phase Extraction (SPE): Purify the free fatty acids using a C18 SPE cartridge.

  • Chiral Derivatization (Optional but Recommended for some applications): Derivatize the hydroxyl groups with a chiral reagent to enhance separation and detection.

  • Chiral HPLC-MS/MS Analysis:

    • Column: Utilize a chiral stationary phase (CSP) column, such as a Chiralpak AD-RH or similar, which is effective for resolving hydroxy fatty acid enantiomers.[7]

    • Mobile Phase: Employ an isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol/acetic acid for normal-phase chromatography or acetonitrile/water/acetic acid for reversed-phase chromatography.[8]

    • Detection: Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the enantiomers based on their mass-to-charge ratio and fragmentation patterns.

Experimental_Workflow Workflow for Chiral Analysis of Dihydroxy Fatty Acids Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (Release of Free Fatty Acids) Extraction->Saponification SPE Solid-Phase Extraction (SPE) (Purification) Saponification->SPE HPLC Chiral HPLC-MS/MS (Separation & Quantification) SPE->HPLC R_Enantiomer R-Enantiomer HPLC->R_Enantiomer S_Enantiomer S-Enantiomer HPLC->S_Enantiomer

Caption: Experimental workflow for the chiral analysis of dihydroxy fatty acids.

Stereospecific Synthesis of Dihydroxy Fatty Acyl-CoAs

Objective: To chemically synthesize pure R- and S-enantiomers of dihydroxy fatty acyl-CoAs for biological testing.

Methodology:

The synthesis of enantiomerically pure dihydroxy fatty acyl-CoAs is a multi-step process that typically involves:

  • Stereoselective Dihydroxylation: Introduction of two hydroxyl groups in a stereospecific manner onto a fatty acid precursor containing a double bond. This can be achieved using chiral catalysts or enzymes.

  • Purification of Enantiomers: Separation of the R- and S-dihydroxy fatty acid enantiomers using chiral chromatography as described above.

  • Activation to Acyl-CoA: Conversion of the purified dihydroxy fatty acid enantiomer to its corresponding CoA ester using a suitable enzymatic or chemical method, often involving acyl-CoA synthetases.

Future Directions

The field of stereolipidomics is rapidly advancing. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the biological effects of purified R- and S-enantiomers of various dihydroxy fatty acyl-CoAs in relevant in vitro and in vivo models.

  • Receptor Identification: Identifying and characterizing the specific receptors and enzymes that differentially interact with these enantiomers.

  • Pathway Elucidation: Mapping the precise signaling pathways that are activated or inhibited by each enantiomer to understand the molecular basis of their distinct biological effects.

  • Therapeutic Potential: Exploring the therapeutic potential of modulating the levels of specific dihydroxy fatty acyl-CoA enantiomers in diseases with a strong inflammatory or metabolic component.

By elucidating the stereospecific biological effects of dihydroxy fatty acyl-CoA enantiomers, the scientific community can unlock new avenues for therapeutic intervention and gain a deeper understanding of lipid-mediated signaling in health and disease.

References

A Comparative Guide to the Enzymatic Incorporation of Acyl-CoAs into Complex Lipids with a Focus on 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acyl-CoA Incorporation in Glycerolipid Synthesis

The backbone of major complex lipids, such as triglycerides and phospholipids (B1166683), is glycerol-3-phosphate. The synthesis of these lipids is initiated by the sequential acylation of this backbone, catalyzed by a series of acyltransferase enzymes primarily located in the endoplasmic reticulum and mitochondria. The principal enzymes governing this pathway are Glycerol-3-Phosphate Acyltransferase (GPAT), 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT or LPAAT), and Diacylglycerol Acyltransferase (DGAT).

The substrate specificity of these acyltransferases is a critical determinant of the fatty acid composition of complex lipids, which in turn influences the physicochemical properties of cellular membranes and the metabolic fate of stored lipids. This specificity is generally dictated by the chain length, degree of saturation, and presence of modifications (such as hydroxylation) of the acyl-CoA substrate.

Comparative Data on Acyltransferase Substrate Specificity

The following table summarizes quantitative and qualitative data on the substrate preferences of key acyltransferases from various biological sources. This data provides a basis for predicting the potential for 3,4-Dihydroxytetradecanoyl-CoA to be incorporated into complex lipids. Given that this compound is a 14-carbon saturated fatty acid with hydroxyl modifications, its behavior can be inferred by comparing it with saturated, unsaturated, and, most importantly, other hydroxylated acyl-CoAs.

Enzyme FamilySpecific Enzyme/SourcePreferred Acyl-CoA SubstratesLess Preferred/Inactive SubstratesKey Findings & Implications for this compound
GPAT Arabidopsis thaliana GPAT4, GPAT6, GPAT8C16:0 and C18:1 ω-oxidized acyl-CoAs[1][2]Unmodified or longer chain acyl-CoAs[1][2]These plant enzymes show a strong preference for hydroxylated fatty acids, suggesting that the hydroxyl groups on this compound may be recognized by certain GPAT isoforms, potentially facilitating its entry into the glycerolipid synthesis pathway.
GPAT Arabidopsis thaliana GPAT5Broad range of ω-oxidized and unsubstituted acyl-CoAs (including C22:0 and C24:0)[1][2]Not specifiedThe broad specificity of some GPATs for both modified and unmodified acyl-CoAs indicates that this compound might be a substrate, although likely with different kinetics compared to standard saturated fatty acids of similar chain length.
LPAAT Mouse LPAATδ (AGPAT4)Unsaturated acyl-CoAs: C22:6 > C20:4 > C18:1 > C16:0[3][4]Not specifiedThe preference for unsaturated acyl-CoAs suggests that the saturated backbone of this compound might make it a less favorable substrate for this specific LPAAT isoform compared to oleoyl-CoA or arachidonoyl-CoA.
DGAT Lactating Rat Mammary GlandBroad specificity for C10 to C18:1 acyl-CoAs[5]Not specifiedThe broad specificity of DGAT suggests it might accommodate this compound for the final step of triglyceride synthesis. However, the impact of the hydroxyl groups on binding and catalysis is unknown.
DGAT Sunflower (Helianthus annuus)18:2-CoA > 18:1-CoA[6][7]18:1-CoA is less preferred[6][7]Isoform-specific preferences for unsaturated acyl-CoAs are common. This highlights the need to consider the specific DGAT isoform when predicting the incorporation of this compound.
DGAT Safflower (Carthamus tinctorius)18:1-CoA > 18:2-CoA[6][7]18:2-CoA is less preferred[6][7]Contrasting preferences between closely related species underscore the subtle structural determinants of substrate specificity.
DGAT Brassica napus DGAT2 isoformsTwo isoforms are highly active with 22:1-CoA, while two others are impaired in using this substrate[8]Varies by isoformThe significant variation in substrate specificity among isoforms of the same enzyme highlights that predicting the metabolism of a novel substrate like this compound requires empirical testing with the specific enzyme of interest.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general pathway for glycerolipid synthesis and a typical experimental workflow for comparing the incorporation of different acyl-CoA substrates.

G Glycerolipid Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP PL Phospholipids PA->PL CDS / PSS TG Triglyceride DAG->TG DGAT AcylCoA Acyl-CoA (e.g., this compound) AcylCoA->LPA AcylCoA->PA AcylCoA->TG GPAT GPAT LPAAT LPAAT (AGPAT) PAP PAP DGAT DGAT CDS_PSS CDS / PSS

Caption: General pathway of glycerolipid synthesis indicating the points of acyl-CoA incorporation.

G Experimental Workflow for Comparing Acyl-CoA Incorporation cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Enzyme_Source Prepare Enzyme Source (e.g., Microsomes, Recombinant Protein) Reaction_Mix Assemble Reaction Mix: Buffer, Enzyme, G3P Enzyme_Source->Reaction_Mix Substrates Prepare Substrates: - Radiolabeled Glycerol-3-Phosphate - Unlabeled Acyl-CoAs (Test and Control) Initiate Initiate Reaction with Acyl-CoA Substrates->Initiate Reaction_Mix->Initiate Incubate Incubate at Optimal Temperature and Time Initiate->Incubate Terminate Terminate Reaction (e.g., add Chloroform/Methanol) Incubate->Terminate Lipid_Extraction Lipid Extraction (Folch Method) Terminate->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantify Quantify Radiolabeled Lipids (Autoradiography, Scintillation Counting) TLC->Quantify Compare Compare Incorporation Rates (Test vs. Control Acyl-CoA) Quantify->Compare Kinetics Determine Kinetic Parameters (Km, Vmax) Compare->Kinetics

Caption: Workflow for in vitro comparison of acyl-CoA incorporation into complex lipids.

Experimental Protocols

The following is a generalized protocol for an in vitro acyltransferase assay to compare the incorporation of different acyl-CoA substrates into glycerolipids. This protocol is based on commonly used methods involving radiolabeled precursors and analysis by thin-layer chromatography (TLC).

Objective: To compare the rate of incorporation of this compound into phospholipids and triglycerides relative to a standard acyl-CoA (e.g., Palmitoyl-CoA) by an enzyme source (e.g., rat liver microsomes).
Materials:
  • Enzyme Source: Isolated microsomes from a relevant tissue (e.g., liver, adipose) or a purified recombinant acyltransferase.

  • Substrates:

    • [¹⁴C]-Glycerol-3-phosphate (radiolabeled acyl acceptor)

    • Palmitoyl-CoA (control acyl-CoA)

    • This compound (test acyl-CoA)

    • 1,2-Diacylglycerol (for DGAT-specific assays)

  • Buffers and Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM DTT, and 1 mg/mL BSA)

    • Chloroform

    • Methanol

    • 0.9% NaCl

    • TLC plates (silica gel G)

    • TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids; chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v for polar lipids)

    • Lipid standards (phosphatidic acid, lysophosphatidic acid, diacylglycerol, triglyceride)

    • Scintillation cocktail and vials

Procedure:
  • Preparation of Reaction Mixtures:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • Enzyme source (e.g., 50-100 µg of microsomal protein)

      • [¹⁴C]-Glycerol-3-phosphate (e.g., 0.5 µCi, final concentration 200 µM)

      • For DGAT assays, add 1,2-Diacylglycerol (e.g., 50 µM)

    • Prepare separate tubes for the control (Palmitoyl-CoA) and test (this compound) acyl-CoAs.

  • Initiation of the Enzymatic Reaction:

    • Pre-incubate the reaction mixtures at the optimal temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the acyl-CoA substrate to a final concentration (e.g., 50 µM).

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of the Reaction and Lipid Extraction:

    • Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and add 0.5 mL of 0.9% NaCl to induce phase separation.

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the samples onto a silica (B1680970) gel TLC plate, alongside lipid standards.

    • Develop the plate in the appropriate solvent system.

    • Visualize the lipid standards (e.g., with iodine vapor).

  • Quantification:

    • Identify the spots corresponding to the synthesized lipids (e.g., phosphatidic acid, triglyceride) based on the standards.

    • Scrape the silica from these spots into scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of incorporation for each acyl-CoA substrate (e.g., in nmol/min/mg protein).

    • Compare the incorporation rate of this compound to that of the control acyl-CoA.

    • For kinetic analysis, vary the concentration of the acyl-CoA substrates to determine K_m and V_max values.

Conclusion and Future Directions

While direct experimental evidence is lacking for the enzymatic incorporation of this compound into complex lipids, the available data on analogous substrates provides a valuable predictive framework. The preference of some acyltransferases for hydroxylated fatty acids suggests that this compound is a plausible substrate for glycerolipid synthesis. However, the specific efficiency of its incorporation will likely depend on the particular acyltransferase isoform and the cellular context.

For researchers in drug development and metabolic studies, the provided experimental protocol offers a robust method to empirically determine the metabolic fate of this compound and other novel fatty acid analogues. Future studies should focus on direct enzymatic assays with purified acyltransferases to elucidate the kinetic parameters of incorporation and to understand the structural basis for substrate recognition of dihydroxylated fatty acids. Such research will be crucial for understanding the biological roles and therapeutic potential of this and other modified lipids.

References

validation of 3,4-Dihydroxytetradecanoyl-CoA as a substrate for a specific enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of 3,4-Dihydroxytetradecanoyl-CoA as a potential substrate for UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD), a key enzyme in the biosynthesis of lipid A in Gram-negative bacteria.

Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria. Its biosynthesis is a critical pathway for bacterial viability, making the enzymes involved attractive targets for the development of new antibiotics. One such enzyme, LpxD, catalyzes the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 2'-amine of UDP-3-O-(R-3-hydroxyacyl)-α-D-glucosamine. The acyl chain specificity of LpxD varies between different bacterial species, suggesting the potential for alternative substrates beyond the canonical (R)-3-hydroxymyristoyl-ACP in Escherichia coli.

This guide summarizes the current understanding of LpxD substrate specificity, provides detailed experimental protocols for in vitro validation of novel substrates like this compound, and includes visualizations of the relevant biosynthetic pathway and experimental workflows.

Performance Comparison of Known LpxD Substrates

While direct experimental data for this compound as a substrate for LpxD is not currently available in the scientific literature, extensive research has been conducted on the enzyme's specificity for mono-hydroxylated acyl-ACP substrates with varying carbon chain lengths. This data provides a crucial baseline for evaluating novel candidates. The following table summarizes the known substrate preferences of LpxD from different bacterial species.

Substrate (Acyl-ACP)Enzyme SourceRelative Activity/PreferenceReference
(R)-3-Hydroxymyristoyl-ACP (C14)Escherichia coliHigh (Native Substrate)[1][2]
(R)-3-Hydroxypalmitoyl-ACP (C16)Escherichia coliLow[1]
(R)-3-Hydroxypalmitoyl-ACP (C16)Escherichia coli (M290A mutant)Higher than C14-ACP[1]
16-carbon hydroxy fatty acidsPorphyromonas gingivalisIncorporated into Lipid A[3]
(3R)-3-hydroxydecanoyl-ACP (C10)Pseudomonas aeruginosaNative Substrate[4]
3-hydroxy-arachidic acid-ACP (C20)Chlamydia trachomatisNative Substrate[5]

Experimental Protocols

To validate this compound as a substrate for LpxD, a series of in vitro experiments are required. The following protocols provide a detailed methodology for enzyme purification, substrate synthesis, and activity assays.

Purification of Recombinant LpxD Enzyme

Recombinant LpxD with a hexahistidine tag can be overexpressed in an E. coli expression strain and purified using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with an LpxD expression vector.

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

  • Dialysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).

Procedure:

  • Grow a 1 L culture of E. coli cells harboring the LpxD expression plasmid at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze the fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay.

Enzymatic Synthesis of Acyl-ACP Substrates

The acyl donor for LpxD is a 3-hydroxyacyl-ACP. The following is a general protocol for the enzymatic synthesis of these substrates. For 3,4-Dihydroxytetradecanoyl-ACP, the corresponding fatty acid would need to be chemically synthesized first.

Materials:

  • Holo-acyl carrier protein (ACP).

  • Acyl-ACP synthetase (AasS).

  • Fatty acid of interest (e.g., (R)-3-hydroxymyristic acid, 3,4-dihydroxytetradecanoic acid).

  • Reaction Buffer (100 mM Tris-HCl pH 7.8, 10 mM MgCl2, 5 mM ATP, 2 mM DTT).

Procedure:

  • Set up a reaction mixture containing 100 µM holo-ACP, 500 µM fatty acid, and 1 µM Acyl-ACP synthetase in Reaction Buffer.

  • Incubate the reaction at 37°C for 2 hours.

  • The resulting acyl-ACP can be purified by anion-exchange chromatography or used directly in the LpxD activity assay.

In Vitro LpxD Activity Assay

The activity of LpxD can be measured by monitoring the transfer of a radiolabeled acyl group from acyl-ACP to the acceptor substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-α-D-glucosamine.

Materials:

  • Purified LpxD enzyme.

  • Acyl-ACP substrate (e.g., --INVALID-LINK---3-hydroxymyristoyl-ACP or the novel 3,4-dihydroxytetradecanoyl-ACP).

  • Acceptor substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-α-D-glucosamine.

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture in a total volume of 50 µL containing Assay Buffer, 10 µM UDP-3-O-[(R)-3-hydroxymyristoyl]-α-D-glucosamine, and 5 µM radiolabeled acyl-ACP.

  • Initiate the reaction by adding 100 nM of purified LpxD.

  • Incubate the reaction at 30°C for various time points (e.g., 5, 10, 15, 20 minutes).

  • Stop the reaction by adding 10 µL of 10% SDS.

  • Separate the product (radiolabeled lipid A precursor) from the unreacted acyl-ACP by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v) solvent system.

  • Visualize the spots by autoradiography and quantify the radioactivity of the product spot using a scintillation counter.

  • Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by varying the substrate concentrations.

Visualizations

Lipid A Biosynthesis Pathway

The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in E. coli, highlighting the reaction catalyzed by LpxD.

Lipid_A_Biosynthesis cluster_LpxD Validation Target UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_Myristoyl_ACP (R)-3-Hydroxymyristoyl-ACP R_3_OH_Myristoyl_ACP->LpxA UDP_3_O_Acyl_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_Acyl_GlcNAc->LpxC LpxA->UDP_3_O_Acyl_GlcNAc UDP_3_O_Acyl_GlcN UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_Acyl_GlcN LpxD_reaction LpxD UDP_3_O_Acyl_GlcN->LpxD_reaction Lipid_X UDP-2,3-diacyl-GlcN (Lipid X) LpxD_reaction->Lipid_X R_3_OH_Myristoyl_ACP2 (R)-3-Hydroxymyristoyl-ACP R_3_OH_Myristoyl_ACP2->LpxD_reaction

Caption: The initial steps of the Lipid A biosynthesis pathway.

Experimental Workflow for Substrate Validation

The logical flow for validating a novel substrate for an enzyme is depicted in the following diagram.

Experimental_Workflow start Start: Hypothesis (this compound is a substrate for LpxD) synthesis Chemical Synthesis of 3,4-Dihydroxytetradecanoic Acid start->synthesis acyl_acp_synthesis Enzymatic Synthesis of 3,4-Dihydroxytetradecanoyl-ACP synthesis->acyl_acp_synthesis activity_assay In Vitro LpxD Activity Assay with Novel Substrate acyl_acp_synthesis->activity_assay enzyme_purification Purification of Recombinant LpxD enzyme_purification->activity_assay data_analysis Data Analysis: Determine Kinetic Parameters (Km, kcat) activity_assay->data_analysis comparison Compare with Known Substrates data_analysis->comparison conclusion Conclusion: Validate or Invalidate Hypothesis comparison->conclusion

Caption: Workflow for validating a novel enzyme substrate.

References

Comparative Analysis of 3,4-Dihydroxytetradecanoyl-CoA and Fenofibrate on Hepatic Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Metabolic Disease and Drug Development

This guide provides a comparative analysis of the effects of a novel compound, 3,4-Dihydroxytetradecanoyl-CoA, and the established peroxisome proliferator-activated receptor alpha (PPARα) agonist, Fenofibrate, on differential gene expression in a human hepatocyte cell line (HepG2). The data presented is hypothetical and intended to serve as an illustrative example of best practices in presenting transcriptomic comparison studies.

Introduction

Long-chain fatty acyl-CoAs are critical intermediates in lipid metabolism and act as signaling molecules, notably through the activation of PPARs.[1][2][3] PPARα is a key nuclear receptor that governs the transcription of genes involved in fatty acid transport, activation, and oxidation in both peroxisomes and mitochondria.[4][5][6][7] Dysregulation of these pathways is implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

This guide compares the transcriptomic footprint of this compound, a putative endogenous signaling molecule, with Fenofibrate, a widely used hypolipidemic drug. The objective is to determine if the novel compound elicits a comparable or distinct gene expression profile, potentially indicating a role as a natural PPARα ligand with therapeutic potential.

Data Presentation: Differential Gene Expression

HepG2 cells were treated for 24 hours with either 50 µM this compound, 50 µM Fenofibrate, or a vehicle control (0.1% DMSO). The following table summarizes the differential expression of key PPARα target genes involved in fatty acid β-oxidation. Gene expression was quantified by RNA sequencing, and values represent the Log2 fold change relative to the vehicle control.

Gene SymbolGene NameFunctionThis compound (Log2FC)Fenofibrate (Log2FC)p-adjusted
Peroxisomal β-Oxidation
ACOX1Acyl-CoA Oxidase 1Rate-limiting enzyme of peroxisomal β-oxidation2.852.60< 0.001
EHHADHEnoyl-CoA Hydratase and 3-Hydroxyacyl CoA DehydrogenasePeroxisomal multifunctional enzyme 22.502.35< 0.001
ACAA1Acetyl-CoA Acyltransferase 1Peroxisomal 3-ketoacyl-CoA thiolase2.102.05< 0.001
ABCD1ATP Binding Cassette Subfamily D Member 1Peroxisomal transporter of very-long-chain fatty acids1.801.65< 0.01
Mitochondrial β-Oxidation
CPT1ACarnitine Palmitoyltransferase 1ARate-limiting enzyme for mitochondrial fatty acid uptake3.102.95< 0.001
ACADVLAcyl-CoA Dehydrogenase Very Long ChainMitochondrial very-long-chain acyl-CoA dehydrogenase2.752.55< 0.001
HADHHydroxyacyl-CoA DehydrogenaseMitochondrial L-3-hydroxyacyl-CoA dehydrogenase2.402.20< 0.001
Fatty Acid Transport & Binding
FABP1Fatty Acid Binding Protein 1Intracellular fatty acid transport2.902.80< 0.001
SLC27A1Solute Carrier Family 27 Member 1 (FATP1)Fatty acid transport protein2.252.15< 0.01

Experimental Protocols

Cell Culture and Treatment

Human hepatocellular carcinoma cells (HepG2) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with serum-free medium containing either 50 µM this compound, 50 µM Fenofibrate, or 0.1% DMSO as a vehicle control. Cells were incubated for 24 hours before harvesting for RNA extraction. Three biological replicates were prepared for each condition.

RNA Extraction and Library Preparation

Total RNA was extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA integrity numbers (RIN) for all samples were > 9.0. One microgram of total RNA per sample was used for library preparation with the NEBNext Ultra II RNA Library Prep Kit for Illumina. Poly(A) mRNA was isolated, fragmented, and used for first and second-strand cDNA synthesis. The resulting cDNA was end-repaired, A-tailed, and ligated to Illumina adapters. Libraries were then amplified by PCR.

Sequencing and Data Analysis

The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified by counting the number of reads mapping to each gene using featureCounts.

Differential Gene Expression Analysis

Differential expression analysis was performed using the DESeq2 package in R.[8] The raw count matrix was used as input, and genes with low expression across all samples were filtered out. The counts were normalized for library size, and differential expression between the treatment groups and the vehicle control was calculated. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and an absolute Log2 fold change > 1 were considered significantly differentially expressed.

Mandatory Visualizations

Experimental Workflow

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cell_culture HepG2 Cell Culture treatment Treatment (24h, n=3) - Vehicle (DMSO) - 3,4-DH-Tet-CoA (50µM) - Fenofibrate (50µM) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc FASTQ Files alignment Alignment (STAR) qc->alignment quantification Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea results Results: - DEG Lists - Pathway Analysis dea->results

Caption: RNA-Seq experimental and bioinformatic workflow.

Signaling Pathway

G cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3,4-DH-Tet-CoA or Fenofibrate PPARa PPARα Ligand->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with Complex PPARα-RXR Complex PPARa->Complex translocates to nucleus PPRE PPRE TargetGenes Target Gene Transcription (ACOX1, CPT1A, etc.) PPRE->TargetGenes activates Complex->PPRE binds to

Caption: Proposed PPARα signaling pathway activation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Researchers, scientists, and drug development professionals handling 3,4-Dihydroxytetradecanoyl-CoA must adhere to rigorous safety and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, it is imperative to treat it as a potentially hazardous chemical and follow established guidelines for laboratory waste.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Prior to handling, users must review general safety data for similar chemical compounds. As a standard practice, always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All handling of the compound, particularly when in solution, should be conducted in a well-ventilated area or a chemical fume hood.[3]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[4][5]

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves).

    • This waste must be segregated from general laboratory trash and other waste streams to prevent accidental reactions or environmental contamination.[6]

  • Waste Collection :

    • Collect all waste materials in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste."[7]

    • For liquid waste, use a sealable bottle. For solid waste, such as contaminated gloves and wipes, use a designated hazardous waste bag or container.[7]

  • Labeling :

    • Properly label the hazardous waste container with the full chemical name: "this compound."

    • Include the concentration and quantity of the waste.

    • Note any other chemicals present in the waste mixture.

    • Affix the appropriate hazard symbols as determined by your institution's Environmental Health and Safety (EHS) department.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal :

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[8]

    • Provide them with a complete and accurate description of the waste.

    • All hazardous waste will be transported to a fully permitted treatment, storage, and disposal facility (TSDF).[8]

Data Presentation: Waste Disposal Summary

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to lack of specific data. Most laboratory reagents are treated as such.[7]
Container Type Sealable, chemically resistant container (e.g., glass or polyethylene)To prevent leaks and reactions with the container material.
Labeling Requirements "Hazardous Waste", Full Chemical Name, Concentration, Quantity, Hazard SymbolsEnsures proper handling, storage, and disposal by trained personnel.
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatTo protect personnel from potential exposure during handling and disposal.[2]
Disposal Method Incineration or other methods approved by a licensed waste disposal facilityTo ensure the complete destruction of the chemical in an environmentally sound manner.
Prohibited Actions Disposal down the drain, mixing with incompatible waste, incineration in the labTo prevent environmental contamination and ensure safety.[4][5]

Experimental Protocols: Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.[2]

  • Absorb : For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[2]

  • Collect : Carefully collect the absorbed material and any contaminated surfaces into a sealable, properly labeled hazardous waste container.[2]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.[2]

  • Report : Report the spill to your institution's EHS officer.[2]

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (this compound) Identify Identify as Potentially Hazardous Waste Start->Identify Segregate Segregate from Non-Hazardous Waste Identify->Segregate Collect Collect in Designated Labeled Container Segregate->Collect Drain Dispose Down Drain Segregate->Drain PROHIBITED Trash Dispose in Regular Trash Segregate->Trash PROHIBITED Store Store in Secure Designated Area Collect->Store ContactEHS Contact Institutional EHS or Certified Disposal Vendor Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup Provide Waste Information Dispose Transport to Permitted TSDF for Final Disposal Pickup->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dihydroxytetradecanoyl-CoA, a coenzyme A derivative intended for research use only.[1] Given the absence of a specific Safety Data Sheet (SDS), this document is based on established best practices for handling similar biochemical reagents.

Hazard Assessment and Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7][8] The following table outlines the recommended PPE for various handling scenarios.

Level of Protection Required Personal Protective Equipment (PPE) Primary Function
Standard Laboratory Handling - Lab Coat- Safety Glasses with Side Shields- Nitrile GlovesProtects against incidental skin contact and eye splashes.[7][9]
Splash Hazard Potential - Lab Coat- Chemical Splash Goggles- Face Shield worn over goggles- Nitrile GlovesProvides enhanced face and eye protection from splashes when handling larger volumes or during vigorous mixing.[7][8][9]
Aerosol Generation Potential - All PPE from Splash Hazard level- Appropriate Respiratory Protection (e.g., N95 respirator or work in a certified chemical fume hood)Minimizes inhalation risk when handling powders or creating aerosols.[9][10]

Operational Plan for Safe Handling

This step-by-step protocol ensures the safe handling of this compound in a laboratory setting.

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For procedures with a risk of aerosol generation, a certified chemical fume hood is required.

  • Ensure easy access to an eyewash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2.2. Handling Procedure:

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Compound Retrieval: Retrieve the container of this compound from its storage location. The compound should be stored in a sealed container away from light.[1]

  • Weighing and Dilution: If weighing the solid form, perform this task in a fume hood or a balance enclosure to avoid inhaling any dust. When preparing solutions, add the solvent to the compound slowly to prevent splashing.

  • Experimental Use: Conduct all experimental procedures with care to avoid splashes, spills, and the generation of aerosols.

  • Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent.

2.3. Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled, and leak-proof container. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_retrieve Retrieve Compound prep_area->handle_retrieve handle_weigh Weigh/Dilute in Fume Hood handle_retrieve->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.